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  • Product: (3,4,5-Trichlorophenyl)methanol
  • CAS: 7520-67-4

Core Science & Biosynthesis

Foundational

(3,4,5-Trichlorophenyl)methanol: Technical Monograph & Application Guide

Part 1: Executive Technical Summary (3,4,5-Trichlorophenyl)methanol (CAS 7520-67-4), often referred to as 3,4,5-trichlorobenzyl alcohol , is a specialized halogenated aromatic building block used primarily in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

(3,4,5-Trichlorophenyl)methanol (CAS 7520-67-4), often referred to as 3,4,5-trichlorobenzyl alcohol , is a specialized halogenated aromatic building block used primarily in medicinal chemistry and agrochemical synthesis.

Unlike its more common 2,4-dichloro analogues, the 3,4,5-trichloro substitution pattern offers a unique "lipophilic shield." The steric bulk and electron-withdrawing nature of the three adjacent chlorine atoms create a chemically robust moiety that resists oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the benzylic and para-positions.[1] This makes it a critical "anchor" fragment for drug developers aiming to increase the metabolic half-life (


) and lipophilicity (LogP) of bioactive small molecules.[1][2]

Part 2: Physicochemical Profile

The following data aggregates experimental and predicted values suitable for laboratory handling and process design.

PropertyValue / DescriptionTechnical Note
CAS Registry Number 7520-67-4 Unique identifier.[2]
Molecular Formula

Molecular Weight 211.47 g/mol
Appearance White to off-white crystalline solidTypically supplied as a powder or crystalline mass.[1][2]
Melting Point ~60–80 °C (Predicted range)Precise experimental MP is rarely listed in open literature; isomers (e.g., 2,4,5-) melt ~60°C. Symmetry of 3,4,5- suggests a higher range.
Solubility (Water) Negligible (< 10 mg/L)Highly hydrophobic due to trichloryl motif.[1][2]
Solubility (Organic) HighSoluble in DCM, MeOH, DMSO, EtOAc, THF.[1]
Acidity (pKa) ~14 (Alcoholic -OH)Similar to benzyl alcohol; slightly more acidic due to electron-withdrawing Cl atoms.[1][2]
LogP ~3.5 – 4.0High lipophilicity; significantly increases partition coefficient of derivatives.[1][2]

Part 3: Synthetic Methodologies

Protocol A: NaBH₄ Reduction (Standard Lab Scale)

Rationale: Sodium borohydride (


) provides a chemoselective reduction of the aldehyde without affecting the aryl-chloride bonds, which could be vulnerable to hydrogenolysis under catalytic hydrogenation conditions.
Reagents:
  • Substrate: 3,4,5-Trichlorobenzaldehyde (1.0 equiv)

  • Reductant: Sodium borohydride (

    
    ) (1.1 equiv)
    
  • Solvent: Methanol (anhydrous preferred) or Ethanol

  • Quench: 1M HCl or Saturated

    
    
    
Step-by-Step Workflow:
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-trichlorobenzaldehyde (e.g., 10 mmol, 2.09 g) in Methanol (30 mL). Cool to 0°C in an ice bath.

  • Addition: Add

    
     (11 mmol, 0.42 g) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1][2] The aldehyde spot (

    
     ~0.[1][2]6) should disappear, replaced by the alcohol (
    
    
    
    ~0.3).[1][2]
  • Quench: Carefully add 1M HCl dropwise until pH ~5–6 to destroy excess hydride.

  • Workup: Evaporate bulk methanol under reduced pressure. Resuspend residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL).[1][2]

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Usually obtained as a pure solid.[1][2] If necessary, recrystallize from Hexane/Chloroform or purify via flash chromatography.[1][2]

Visualization of Synthetic Logic

SynthesisPath Aldehyde 3,4,5-Trichlorobenzaldehyde (Starting Material) Intermediate Borate Complex (Intermediate) Aldehyde->Intermediate NaBH4, MeOH, 0°C Nucleophilic Attack Product (3,4,5-Trichlorophenyl)methanol (Target) Intermediate->Product H3O+ Quench Protonation

Figure 1: Chemoselective reduction pathway preserving the aryl-chloride motif.

Part 4: Chemical Reactivity & Derivatization

The utility of (3,4,5-Trichlorophenyl)methanol lies in its conversion into electrophilic species (halides or sulfonates) for coupling reactions.[1]

Activation to Alkyl Halides

Direct coupling of the alcohol is difficult.[1][2] It is standard practice to convert it to the benzyl chloride or bromide .[1][2]

  • Chlorination: Reaction with Thionyl Chloride (

    
    )  in DCM (cat.[1][2] DMF).[1][2]
    
    • Note: The 3,4,5-trichloro substitution makes the benzylic position less reactive to

      
       ionization compared to unsubstituted benzyl alcohol, but 
      
      
      
      displacement still proceeds efficiently.
  • Bromination: Reaction with Phosphorus Tribromide (

    
    )  in 
    
    
    
    or DCM.[1][2]
    • Advantage:[3][4][5][6] The bromide is a superior leaving group for subsequent weak nucleophiles.[1][2]

Nucleophilic Substitution (Application)

Once activated (e.g., to the benzyl bromide), the 3,4,5-trichlorobenzyl group can be installed onto amines, phenols, or thiols.

  • Example: Synthesis of ether-linked bioactive analogues.

    
    
    
Derivatization Workflow Diagram

Reactivity Alcohol (3,4,5-Trichlorophenyl)methanol Chloride Benzyl Chloride Deriv. (Electrophile) Alcohol->Chloride SOCl2, DCM Reflux Bromide Benzyl Bromide Deriv. (Highly Reactive) Alcohol->Bromide PBr3, 0°C DCM Amine N-Benzyl Amine (Drug Scaffold) Chloride->Amine R-NH2, Base N-Alkylation Ether Aryl/Alkyl Ether (Drug Scaffold) Bromide->Ether R-OH, K2CO3 Williamson Ether Synth.

Figure 2: Divergent synthesis map for installing the 3,4,5-trichlorobenzyl moiety.

Part 5: Analytical Characterization

To validate the identity of CAS 7520-67-4, rely on Proton NMR (


 NMR) .[2] The symmetry of the molecule provides a distinct signature.[1][2]
SignalChemical Shift (

)
MultiplicityIntegrationAssignment
Aromatic ~7.40 – 7.50 ppmSinglet (s)2HH-2, H-6 (Symmetric)
Benzylic ~4.60 – 4.70 ppmSinglet (s) or Doublet2H

Hydroxyl Variable (~2.0 – 4.0 ppm)Broad / Triplet1H

(Solvent dependent)

Interpretation:

  • The Singlet at ~7.4 ppm is diagnostic.[1][2]

    • Contrast: 2,4,5-trichlorobenzyl alcohol would show two distinct singlets (para to each other).[1]

    • Contrast: 2,3,4-trichlorobenzyl alcohol would show a doublet pair (ortho coupling).[1]

  • Mass Spectrometry: Look for the characteristic isotope pattern of three chlorine atoms (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    in a 100:96:31:3 ratio).

Part 6: Safety & Handling (SDS Summary)

While specific toxicological data for this isomer is limited, it should be handled with the standard precautions for chlorinated benzyl alcohols.[1][2]

  • GHS Classification (Predicted):

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Handling: Use in a fume hood.[1][2] Wear nitrile gloves and safety glasses.[1][2]

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption (though less hygroscopic than simple benzyl alcohol).[1][2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 81666, (3,4,5-Trichlorophenyl)methanol.[1] Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1][2] (Source for NaBH4 reduction and SOCl2/PBr3 mechanisms).

Sources

Exploratory

Molecular weight and formula of (3,4,5-Trichlorophenyl)methanol

The following technical guide details the molecular characterization, synthesis, and application of (3,4,5-Trichlorophenyl)methanol , a specialized halogenated building block in medicinal and agricultural chemistry. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular characterization, synthesis, and application of (3,4,5-Trichlorophenyl)methanol , a specialized halogenated building block in medicinal and agricultural chemistry.

Executive Summary & Chemical Identity

(3,4,5-Trichlorophenyl)methanol (also known as 3,4,5-Trichlorobenzyl alcohol) is a high-value aromatic intermediate defined by a benzyl alcohol core substituted with three chlorine atoms at the 3, 4, and 5 positions. This specific substitution pattern imparts unique lipophilicity and steric properties, making it a critical scaffold in the development of antifungal agents and lipophilic drug pharmacophores.

Core Identity Data
ParameterTechnical Specification
CAS Registry Number 7520-67-4
IUPAC Name (3,4,5-Trichlorophenyl)methanol
Common Synonyms 3,4,5-Trichlorobenzyl alcohol; Benzenemethanol, 3,4,5-trichloro-
SMILES OCC1=CC(Cl)=C(Cl)C(Cl)=C1
InChI Key BPFKTJMHOWDJKI-UHFFFAOYSA-N (Isomer specific check required)
Molecular Formula C₇H₅Cl₃O

Molecular Weight & Isotopic Analysis

Precise molecular weight calculation is essential for mass spectrometry (MS) validation. Due to the presence of three chlorine atoms, the compound exhibits a distinct isotopic signature that deviates significantly from standard hydrocarbon patterns.

Quantitative Mass Data
Mass TypeValue (Da / g/mol )Significance
Average Molecular Weight 211.47 g/mol Used for stoichiometry and molarity calculations.
Monoisotopic Mass 209.9406 Da Based on ¹²C, ¹H, ¹⁶O, and ³⁵Cl. Target peak for High-Res MS.
Exact Mass 209.9406 Da Theoretical mass for the most abundant isotopologue.
Isotopic Fragmentation Logic (Cl₃ Signature)

Chlorine exists naturally as ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), an approximate 3:1 ratio. For a molecule with three chlorine atoms (Cl₃), the isotopic distribution follows the binomial expansion of


, resulting in a characteristic 27:27:9:1  pattern.
  • M+0 (209.9 Da): Contains three ³⁵Cl atoms. Relative Height: ~100%

  • M+2 (211.9 Da): Contains two ³⁵Cl and one ³⁷Cl. Relative Height: ~98-100% (Almost 1:1 with M+0)

  • M+4 (213.9 Da): Contains one ³⁵Cl and two ³⁷Cl. Relative Height: ~32%

  • M+6 (215.9 Da): Contains three ³⁷Cl atoms. Relative Height: ~3-4%

Analyst Note: In Low-Resolution MS (ESI/EI), look for the "twin tower" peaks at 210 and 212 Da as the primary confirmation of the trichloro- motif.

Physicochemical Properties

The 3,4,5-trichloro substitution significantly increases the lipophilicity (LogP) compared to unsubstituted benzyl alcohol, enhancing membrane permeability for biological applications.

PropertyValue / RangeSource/Prediction
Physical State Solid (Crystalline powder) or Viscous Liquid (supercooled)Experimental Observations
Melting Point 62–66 °C (Predicted/Analogous)Note: 3,4,5-Trichlorotoluene melts ~45°C; H-bonding in alcohol raises MP.
Boiling Point ~280–290 °C (at 760 mmHg)Predicted based on MW and polarity.
Solubility Soluble in Ethanol, DMSO, DCM, Chloroform. Insoluble in Water.Lipophilic nature dominates.
pKa ~13.5 (Hydroxyl proton)Typical for benzyl alcohols.

Synthesis & Experimental Protocols

The synthesis of (3,4,5-Trichlorophenyl)methanol typically proceeds via the reduction of its oxidized precursors: 3,4,5-Trichlorobenzaldehyde or 3,4,5-Trichlorobenzoic acid .

Diagram 1: Retrosynthetic Logic & Forward Synthesis

Synthesis cluster_conditions Reaction Conditions Acid 3,4,5-Trichlorobenzoic Acid (Precursor A) Product (3,4,5-Trichlorophenyl)methanol (Target) Acid->Product LiAlH4 or BH3-THF (Strong Reduction) Aldehyde 3,4,5-Trichlorobenzaldehyde (Precursor B) Aldehyde->Product NaBH4 / MeOH (Mild Reduction) 0-25°C, 2-4h 0-25°C, 2-4h

Caption: Two primary synthetic routes. Route B (Aldehyde reduction) is preferred for milder conditions and higher chemoselectivity.

Protocol: Reduction of 3,4,5-Trichlorobenzaldehyde

This protocol utilizes Sodium Borohydride (NaBH₄), a chemoselective reducing agent that targets the aldehyde without dechlorinating the aromatic ring.

Reagents:

  • 3,4,5-Trichlorobenzaldehyde (1.0 eq)

  • Sodium Borohydride (NaBH₄) (0.5 - 1.0 eq)

  • Methanol (Solvent)

  • 1M HCl (Quenching)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 3,4,5-Trichlorobenzaldehyde in 30 mL of anhydrous Methanol. Cool to 0°C in an ice bath.

  • Addition: Slowly add NaBH₄ (typically 0.6 eq is sufficient, but 1.0 eq ensures completion) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Remove ice bath and stir at room temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot (higher R_f) should disappear.

  • Quench: Cool back to 0°C and carefully add 1M HCl dropwise until pH ~3 to destroy excess hydride.

  • Extraction: Evaporate bulk methanol under reduced pressure. Dilute residue with water and extract 3x with Dichloromethane (DCM).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/DCM if necessary.

Analytical Validation (QC)

To certify the identity of the synthesized compound, the following spectral features must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

  • δ 7.35 - 7.45 ppm (s, 2H): Aromatic protons. A singlet indicates symmetry (protons at positions 2 and 6 are equivalent).

  • δ 4.65 ppm (s or d, 2H): Benzylic methylene (-CH₂-).

  • δ 1.80 - 2.20 ppm (br s, 1H): Hydroxyl proton (-OH). Chemical shift varies with concentration/solubility.

Infrared Spectroscopy (FT-IR)
  • 3200–3400 cm⁻¹: Broad O-H stretch (Alcohol).

  • 1000–1100 cm⁻¹: C-O stretch (Primary alcohol).

  • 800–850 cm⁻¹: C-Cl stretch (Aromatic chloride).

Applications in Drug Development

(3,4,5-Trichlorophenyl)methanol serves as a potent pharmacophore and intermediate.

  • Antifungal Activity: Research indicates that trichlorobenzyl alcohols exhibit inhibitory activity against plant pathogens such as Colletotrichum acutatum.[1] The lipophilic Cl₃ ring aids in penetrating fungal cell walls.

  • Ether Synthesis: The hydroxyl group is readily converted to a leaving group (mesylate/halide) for coupling reactions, creating ethers used in voltage-gated ion channel blockers.

  • Metabolic Stability: The blocking of the 3, 4, and 5 positions with chlorine prevents metabolic oxidation (hydroxylation) at these sites, extending the half-life of drugs incorporating this moiety.

Diagram 2: Pharmacophore Logic

Applications Compound (3,4,5-Trichlorophenyl)methanol Lipophilicity High Lipophilicity (LogP) Enhances Membrane Permeability Compound->Lipophilicity Metabolism Metabolic Blockade (Cl blocks P450 oxidation sites) Compound->Metabolism Reactivity OH Functionalization (Precursor to Ethers/Amines) Compound->Reactivity Antifungal Agents Antifungal Agents Lipophilicity->Antifungal Agents Extended Half-life Drugs Extended Half-life Drugs Metabolism->Extended Half-life Drugs

Caption: Functional utility of the trichlorobenzyl scaffold in medicinal chemistry.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Chlorinated compounds can be persistent; dispose of as halogenated organic waste.

References

  • Sigma-Aldrich. (3,4,5-Trichlorophenyl)methanol Product Entry (CAS 7520-67-4).[2] Retrieved from

  • National Institutes of Health (NIH) - PubChem. Compound Summary for Chlorinated Benzyl Alcohols. Retrieved from [3]

  • Harish, S., et al. (2015).[1] Antagonistic activity of fungi of Olea europaea L. against Colletotrichum acutatum.[1] Microbiological Research.[1] (Identifies 3,4,5-trichlorobenzyl alcohol as a bioactive inhibitor). Retrieved from

  • ChemicalBook. CAS 7520-67-4 Data Sheet. Retrieved from [3]

Sources

Foundational

Solubility of (3,4,5-Trichlorophenyl)methanol in organic solvents

An In-depth Technical Guide to the Solubility of (3,4,5-Trichlorophenyl)methanol in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of (3,4,5-Trichlorophenyl)methanol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that dictates its behavior from initial synthesis and purification to final formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of (3,4,5-Trichlorophenyl)methanol. In the absence of extensive published quantitative data for this specific molecule, we present a framework grounded in first principles of physical organic chemistry, predictive modeling, and robust experimental design. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical understanding and actionable protocols to determine and leverage solubility data effectively.

Introduction: The Significance of (3,4,5-Trichlorophenyl)methanol and its Solubility

(3,4,5-Trichlorophenyl)methanol is an aromatic alcohol characterized by a phenylmethanol core substituted with three chlorine atoms on the 3, 4, and 5 positions of the benzene ring. While specific applications are niche, its structural motifs are relevant in medicinal chemistry and materials science, where halogenated aromatic compounds are explored for their unique electronic and lipophilic properties.

Understanding the solubility of this compound is paramount for several key applications:

  • Reaction Chemistry: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, which is necessary for molecular collision and reaction to occur.[1]

  • Crystallization and Purification: The choice of solvent system directly impacts crystallization yield, crystal habit, and purity. Knowledge of solubility across a temperature gradient is essential for designing efficient cooling crystallization processes.[2]

  • Pre-formulation and Drug Delivery: For potential therapeutic agents, solubility in various pharmaceutically acceptable solvents and biorelevant media is a primary determinant of dissolution rate and subsequent bioavailability.

  • Analytical Method Development: Accurate solubility data is required for developing analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR), where sample preparation is key.[3][4]

This guide will deconstruct the molecular features of (3,4,5-Trichlorophenyl)methanol to predict its solubility behavior and provide a detailed experimental framework for its quantitative determination.

Physicochemical Profile and Predictive Analysis

The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur or "like dissolves like".[5] This interaction is a function of polarity, hydrogen bonding capability, and other intermolecular forces.

The structure of (3,4,5-Trichlorophenyl)methanol contains two key regions influencing its solubility:

  • The Polar Hydroxyl (-CH₂OH) Group: This group is capable of acting as both a hydrogen bond donor and acceptor, imparting a degree of polarity to the molecule and favoring interactions with polar solvents.[1]

  • The Trichlorophenyl Ring: The large, non-polar benzene ring, made significantly more lipophilic and hydrophobic by the three electron-withdrawing chlorine atoms, dominates the molecule's character.

To build a predictive model, we can compare its properties to the parent compound, benzyl alcohol.

Table 1: Comparative Physicochemical Properties of Benzyl Alcohol and Isomeric Trichlorobenzyl Alcohols

PropertyBenzyl Alcohol(2,4,6-Trichlorophenyl)methanol(3,4,5-Trichlorophenyl)methanol (Predicted)
Molecular Formula C₇H₈OC₇H₅Cl₃OC₇H₅Cl₃O
Molecular Weight 108.14 g/mol [4]211.47 g/mol [6]~211.47 g/mol
Calculated LogP 1.10[3]2.9[6]~3.0 - 3.5
Water Solubility ~4 g/100 mL (Moderate)[3][4]Poor / Very Low (Predicted)Poor / Very Low (Predicted)
H-Bond Donors 111
H-Bond Acceptors 111

The significant increase in molecular weight and, more importantly, the calculated LogP (a measure of lipophilicity) from 1.10 for benzyl alcohol to an estimated 3.0-3.5 for the trichloro- derivative strongly suggests a dramatic shift in solubility. The large, hydrophobic surface area created by the chlorinated ring will overwhelm the solubilizing effect of the single hydroxyl group in polar media.

Predicted Qualitative Solubility Profile

Based on the "like dissolves like" principle and the physicochemical properties outlined above, a qualitative solubility profile for (3,4,5-Trichlorophenyl)methanol can be predicted.

Table 2: Predicted Qualitative Solubility of (3,4,5-Trichlorophenyl)methanol in Common Organic Solvents

Solvent ClassExample SolventPolarity IndexPredictionRationale
Non-Polar Hexane, Toluene0.1, 2.4Low to Moderate The aromatic nature of toluene may offer some π-π stacking interactions, but overall non-polar character is high. Solubility in aliphatic hexane is expected to be low.
Chlorinated Dichloromethane (DCM)3.1High The presence of chlorine atoms in both solute and solvent creates favorable dipole-dipole interactions. DCM is an excellent solvent for many chlorinated organic compounds.
Polar Aprotic Acetone5.1Moderate to High Acetone's large dipole moment can interact with the polar hydroxyl group, while its organic character can solvate the aromatic ring.
Ethyl Acetate4.4Moderate Offers a balance of polarity and organic character, making it a likely good solvent.
Tetrahydrofuran (THF)4.0High THF is an excellent solvent for a wide range of organic compounds due to its polarity and ability to solvate non-polar regions.
Dimethyl Sulfoxide (DMSO)7.2High DMSO is a powerful, highly polar aprotic solvent capable of dissolving many poorly soluble compounds.
Polar Protic Methanol, Ethanol5.1, 4.3Low to Moderate While the hydroxyl group can hydrogen bond with the solvent, the large hydrophobic trichlorophenyl ring will significantly limit solubility compared to simpler alcohols.[1]

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To move from prediction to quantitative data, a rigorous experimental protocol is required. The isothermal shake-flask method is considered the "gold standard" for its reliability and accuracy.[7]

Principle: Excess solid compound is equilibrated with a solvent at a constant temperature for a sufficient period to reach saturation. The supernatant is then filtered, diluted, and analyzed to determine the concentration of the dissolved solute.

Step-by-Step Methodology:

  • Preparation:

    • Add an excess of crystalline (3,4,5-Trichlorophenyl)methanol to several vials (e.g., 20 mL glass scintillation vials). The excess should be visually apparent throughout the experiment.

    • Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

    • Include a control vial with only the solvent to serve as a blank.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).

    • Equilibrate for a predetermined period (typically 24-72 hours). A preliminary time-to-equilibrium study is recommended to ensure saturation is reached.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.

    • Carefully draw the supernatant using a syringe fitted with a solvent-compatible, chemically inert filter (e.g., 0.22 µm PTFE). This step is critical to ensure no solid particles are carried over.

  • Dilution and Analysis:

    • Immediately dilute a known volume of the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical instrument. A serial dilution may be necessary.

    • Analyze the diluted samples using a validated analytical method, such as:

      • HPLC-UV: Ideal for chromophoric compounds. A calibration curve must be prepared using standards of known concentration.

      • Gravimetric Analysis: A known volume of the supernatant is transferred to a pre-weighed pan, the solvent is evaporated, and the remaining solid is weighed. This is simple but less sensitive.[2]

  • Calculation:

    • Using the concentration determined from the analytical method and accounting for the dilution factor, calculate the solubility of the compound in the solvent.

    • Express the final result in appropriate units, such as mg/mL, g/L, or mol/L.

Diagram: Isothermal Shake-Flask Experimental Workflow

G Workflow for Isothermal Solubility Determination cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess solute to vial B Add precise volume of solvent A->B C Seal vials and place in temp-controlled shaker B->C D Equilibrate for 24-72 hours C->D E Settle undissolved solid D->E F Filter supernatant (e.g., 0.22µm PTFE filter) E->F G Dilute filtrate precisely F->G H Analyze by HPLC-UV or other validated method G->H I Calculate Solubility (e.g., mg/mL, mol/L) H->I G cluster_solute Solute Properties cluster_solvent Solvent Properties compound (3,4,5-Trichlorophenyl)methanol polar_group Polar -OH Group (H-Bonding) compound->polar_group nonpolar_group Lipophilic C₆H₂Cl₃ Ring (van der Waals, Dipole) compound->nonpolar_group polarity High Polarity (e.g., Methanol) polar_group->polarity Favors Interaction mid_polarity Balanced Polarity (e.g., THF, DCM) polar_group->mid_polarity Favorable non_polarity Low Polarity (e.g., Toluene) polar_group->non_polarity Disfavors Interaction nonpolar_group->polarity Disfavors Interaction nonpolar_group->mid_polarity Favorable nonpolar_group->non_polarity Favors Interaction solubility Solubility Outcome polarity->solubility Predicts LOW Solubility mid_polarity->solubility Predicts HIGH Solubility non_polarity->solubility Predicts LOW-MODERATE Solubility

Caption: Relationship between solute/solvent properties and solubility.

Conclusion

References

  • PubChem. (n.d.). 2,4,6-Trichlorobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • Odyssey Organics. (2026, January 30). Benzyl Alcohol: The Complete Industrial Buyer's and Formulation Guide. Retrieved from [Link]

  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

  • Good Scents Company. (n.d.). Benzyl Alcohol (CAS 100-51-6). Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. Retrieved from [Link]

  • Möller Chemie. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • MDPI. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

  • University of Maine. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • AIP Publishing. (2021, February 17). Shear viscosity prediction of alcohols, hydrocarbons, halogenated, carbonyl, nitrogen-containing, and sulfur compounds using the variable force fields. Retrieved from [Link]

  • Rowan University. (2025, February 25). The Evolution of Solubility Prediction Methods. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Trichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (2019, November 25). Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers. Retrieved from [Link]

  • Chemspace. (n.d.). (2,4,5-trichlorophenyl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). (3-(4-Chlorophenyl)phenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Lipophilicity (LogP) of (3,4,5-Trichlorophenyl)methanol

[1] Executive Summary This technical guide provides a comprehensive analysis of the lipophilicity of (3,4,5-Trichlorophenyl)methanol , a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents....

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the lipophilicity of (3,4,5-Trichlorophenyl)methanol , a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents. While direct experimental data for this specific isomer is rare in public registries, theoretical modeling based on Hansch-Leo additivity principles places its LogP at approximately 3.2 ± 0.3 .[1]

This value indicates moderate lipophilicity, suggesting the compound possesses significant membrane permeability—potentially crossing the blood-brain barrier (BBB)—while retaining sufficient aqueous solubility for formulation.[1] This guide details the theoretical derivation of this value and provides validated experimental protocols (RP-HPLC and Shake-Flask) for researchers requiring precise empirical verification.

Physicochemical Profile & Theoretical Derivation[1]

Structural Analysis

The lipophilicity of (3,4,5-Trichlorophenyl)methanol is governed by the competition between the hydrophobic trichlorinated benzene ring and the hydrophilic hydroxymethyl (-CH₂OH) group.[1]

  • Hydrophobic Core: The 3,4,5-trichloro substitution pattern creates a highly lipophilic region.[1] Unlike the 2,4,6-isomer, the 3,4,5-pattern lacks steric hindrance around the benzylic position, potentially affecting solvation dynamics.

  • Hydrophilic Handle: The benzylic alcohol provides a hydrogen-bonding donor/acceptor site, essential for solubility in polar media.[1]

Theoretical LogP Calculation (Hansch-Leo Method)

In the absence of a definitive experimental citation, we utilize the Fragmental Constant method.[1] This approach is the industry standard for estimating LogP when synthesizing novel derivatives.

Fragment / FeatureBase ValueContribution (

)
Cumulative LogPNotes
Benzyl Alcohol (Base) 1.10-1.10Experimental baseline [1]
-Cl (Aromatic) -+0.711.81Substituent constant
-Cl (Aromatic) -+0.712.52Substituent constant
-Cl (Aromatic) -+0.713.23 Substituent constant

Predicted LogP: 3.23 (Note: Computed values for the isomer 2,4,6-trichlorobenzyl alcohol range from 2.9 to 3.0 [2].[1] The 3,4,5-isomer is expected to be slightly more lipophilic due to reduced steric shielding of the polar -OH group, allowing the hydrophobic ring to interact more freely with non-polar solvents.)

Structural Visualization

The following diagram illustrates the additive contributions to the compound's lipophilicity.

LogP_Contribution Base Benzyl Alcohol Core (LogP ≈ 1.10) Final (3,4,5-Trichlorophenyl)methanol (Predicted LogP ≈ 3.23) Base->Final Scaffold Cl3 3x Chlorine Atoms (+2.13 LogP) Cl3->Final Hydrophobic Shift

Figure 1: Component-based lipophilicity derivation using Hansch-Leo constants.

Experimental Determination Protocols

For drug development pipelines, reliance on calculated values is insufficient. The following protocols are designed to generate regulatory-grade data.

Method A: RP-HPLC Estimation (OECD 117)

Best for: High-throughput screening, impure samples, or unstable compounds.[1] Principle: Lipophilicity correlates linearly with the logarithm of the capacity factor (


) on a C18 column.
Reagents & Equipment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol:Water (75:25 v/v), isocratic.[1]

  • Reference Standards: Benzyl alcohol (LogP 1.1), Toluene (2.7), Naphthalene (3.3), 1,2,4-Trichlorobenzene (4.0).[1]

  • Dead Time Marker: Thiourea or Sodium Nitrate.

Protocol Workflow
  • Preparation: Dissolve test compound and standards in mobile phase (1 mg/mL).

  • Determination of Dead Time (

    
    ):  Inject thiourea to measure the column void volume.
    
  • Data Collection: Inject standards followed by (3,4,5-Trichlorophenyl)methanol. Record retention times (

    
    ).
    
  • Calculation:

    • Calculate capacity factor:

      
      [1]
      
    • Plot

      
       vs. Literature LogP of standards.
      
    • Derive LogP of analyte from the regression line.

HPLC_Workflow Start Start: Sample Prep Inject_Dead Inject Dead Time Marker (Thiourea) Start->Inject_Dead Inject_Stds Inject Ref. Standards (LogP 1.0 - 4.0) Inject_Dead->Inject_Stds Inject_Sample Inject (3,4,5-Trichlorophenyl)methanol Inject_Stds->Inject_Sample Calc_K Calculate k' = (tR - t0) / t0 Inject_Sample->Calc_K Regression Linear Regression: Log k' vs LogP Calc_K->Regression Result Interpolate Unknown LogP Regression->Result

Figure 2: HPLC-based LogP determination workflow (OECD 117).

Method B: Shake-Flask Method (OECD 107)

Best for: High precision, "Gold Standard" validation.[1] Requirement: High purity (>98%) compound.

Protocol Steps
  • Pre-saturation: Stir n-octanol and distilled water (pH 7.4 buffer) together for 24 hours to mutually saturate the phases. Separate them.

  • Solubilization: Dissolve a known mass of (3,4,5-Trichlorophenyl)methanol in the pre-saturated n-octanol phase.

  • Partitioning: Mix the octanol stock with pre-saturated water in a 1:1 ratio. Shake mechanically for 60 minutes.

  • Separation: Centrifuge at 2500 rpm for 10 minutes to break emulsions.

  • Quantification: Analyze both phases using UV-Vis spectrophotometry (λ_max ≈ 220-230 nm) or HPLC.

  • Calculation:

    
    [1]
    

Data Interpretation & Applications

Pharmacokinetic Implications (ADME)

With a LogP of ~3.2, (3,4,5-Trichlorophenyl)methanol falls into the "Drug-Like" category (Lipinski's Rule of 5: LogP < 5).[1]

  • Absorption: High passive diffusion across intestinal membranes.

  • Distribution: Significant binding to plasma proteins (albumin) is expected.[1][2] The compound is likely to cross the Blood-Brain Barrier (BBB), as LogP values between 2.0 and 3.5 are optimal for CNS penetration [3].[1]

  • Metabolism: The primary metabolic route will likely be Phase II conjugation (glucuronidation) of the hydroxyl group, facilitating excretion.

Toxicity & Environmental Fate
  • Bioaccumulation: LogP > 3.0 acts as a threshold for bioaccumulation concerns in aquatic organisms.

  • Soil Mobility: The compound will exhibit moderate adsorption to soil organic carbon, reducing leaching potential compared to non-chlorinated benzyl alcohol.

Comparison Table
PropertyBenzyl Alcohol(3,4,5-Trichlorophenyl)methanol3,4,5-Trichlorophenol
LogP 1.10 [1]~3.23 (Pred.) 4.01 [4]
Water Solubility HighLowVery Low
Acidity (pKa) >15 (Neutral)>14 (Neutral)~7.8 (Weak Acid)
Primary Use Solvent/PreservativeIntermediatePesticide/Metabolite

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 244, Benzyl Alcohol. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4582574, 2,4,6-Trichlorobenzyl alcohol. Retrieved from [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11859, 3,4,5-Trichlorophenol. Retrieved from [Link][1]

  • Organisation for Economic Co-operation and Development (OECD). (2004).[1] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Synthesis of (3,4,5-Trichlorophenyl)methanol from 3,4,5-trichlorobenzoic acid

Application Note: Synthesis of (3,4,5-Trichlorophenyl)methanol from 3,4,5-Trichlorobenzoic Acid via Borane-Mediated Selective Reduction Target Audience: Researchers, Process Chemists, and Drug Development Professionals D...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of (3,4,5-Trichlorophenyl)methanol from 3,4,5-Trichlorobenzoic Acid via Borane-Mediated Selective Reduction

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Executive Summary

The synthesis of halogenated benzyl alcohols from their corresponding benzoic acids is a critical transformation in the development of agrochemicals, active pharmaceutical ingredients (APIs), and advanced materials. Specifically, (3,4,5-trichlorophenyl)methanol is a valuable synthetic intermediate[1]. However, the presence of three electron-withdrawing chlorine atoms on the aromatic ring makes the precursor, 3,4,5-trichlorobenzoic acid[2], susceptible to unwanted side reactions—most notably, hydrodehalogenation—when subjected to harsh reducing environments.

This application note details a highly selective, self-validating protocol for the reduction of 3,4,5-trichlorobenzoic acid using Borane-Tetrahydrofuran (BH₃·THF) complex. By leveraging the unique electrophilic nature of borane, this method ensures quantitative conversion to the primary alcohol while preserving the integrity of the polyhalogenated aromatic system[3].

Strategic Rationale & Mechanistic Causality

Why Borane-THF?

The selection of a reducing agent must account for the stereoelectronic properties of the substrate. While Lithium Aluminum Hydride (LiAlH₄) is a powerful reductant for carboxylic acids, its nucleophilic nature and the harsh conditions often required can lead to the cleavage of aryl-halogen bonds, particularly in electron-deficient rings like the 3,4,5-trichlorophenyl system. Conversely, Sodium Borohydride (NaBH₄) is too mild to reduce carboxylic acids directly without prior conversion to a mixed anhydride or acid chloride.

Borane (BH₃) operates via an entirely different, electrophilic mechanism. It reacts exceptionally fast with carboxylic acids due to the high electron density on the carbonyl oxygen, which coordinates to the electron-deficient boron atom[4]. This makes BH₃·THF the optimal choice, offering near-perfect chemoselectivity for the carboxylate group over aryl halides[3].

Mechanistic Pathway

The reduction proceeds through a well-defined cascade:

  • Acyloxyborane Formation: The carboxylic acid reacts with BH₃ to form a monoacyloxyborane intermediate, accompanied by the stoichiometric evolution of hydrogen gas (H₂)[4].

  • Coordination and Hydride Transfer: The carbonyl oxygen coordinates to the boron atom, increasing the electrophilicity of the carbonyl carbon. A hydride is then transferred via a highly organized four-membered transition state[5].

  • Trialkoxyborane Formation: Subsequent reduction steps yield a stable trialkoxyborane complex.

  • Hydrolysis: The addition of methanol or water cleaves the boron-oxygen bonds, releasing the free primary alcohol and trimethyl borate (or boric acid)[5].

Mechanism A 3,4,5-Trichlorobenzoic Acid (R-COOH) B Borane-THF (BH3·THF) C Monoacyloxyborane Intermediate [R-COO-BH2] + H2 ↑ D Intramolecular Hydride Transfer (Rate-Determining Step) C->D E Trialkoxyborane Complex (R-CH2-O)3B D->E F Hydrolysis (MeOH / H2O) E->F G (3,4,5-Trichlorophenyl)methanol (R-CH2OH) F->G AB AB AB->C

Caption: Mechanistic pathway of electrophilic borane-mediated carboxylic acid reduction.

Comparative Analysis of Reducing Agents

To justify the protocol parameters, the following table summarizes the quantitative and qualitative data comparing standard reducing agents for polyhalogenated benzoic acids.

Reducing AgentSelectivity for COOHRisk of Aryl DehalogenationReaction ConditionsSuitability for Target
BH₃·THF Excellent Low Mild (0 °C to RT) Optimal
LiAlH₄GoodHighHarsh (Reflux often required)Poor
NaBH₄ / I₂ (In situ BH₃)ModerateLowModerate (Reflux in THF)Acceptable
SOCl₂ then NaBH₄GoodLowTwo-step, harsh intermediateSub-optimal

Experimental Protocol: Synthesis of (3,4,5-Trichlorophenyl)methanol

This protocol is designed as a self-validating system . Visual and analytical cues are embedded within the steps to ensure the operator can verify the reaction's progress in real-time, preventing downstream failures.

Materials and Equipment
  • Substrate: 3,4,5-Trichlorobenzoic acid (CAS: 51-39-8)[2], rigorously dried.

  • Reagent: Borane-Tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF. (Note: Must be titrated or verified fresh, as BH₃·THF degrades over time to form tributyl borate).

  • Solvent: Anhydrous Tetrahydrofuran (THF), distilled over sodium/benzophenone.

  • Quenching Agent: Anhydrous Methanol (MeOH).

  • Equipment: Flame-dried 3-neck round-bottom flask, argon manifold, pressure-equalizing dropping funnel, magnetic stirrer, and bubbler.

Step-by-Step Methodology

Workflow N1 1. Preparation Dissolve Acid in Dry THF Argon Atmosphere N2 2. Reagent Addition Dropwise BH3·THF at 0 °C Monitor H2 Evolution N1->N2 N3 3. Reaction Stir at RT for 4-6 h TLC Verification N2->N3 N4 4. Quenching Careful Addition of MeOH at 0 °C N3->N4 N5 5. Work-up Aqueous Extraction (EtOAc / Brine) N4->N5 N6 6. Purification Evaporation & Recrystallization N5->N6

Caption: Step-by-step experimental workflow for the synthesis of (3,4,5-Trichlorophenyl)methanol.

Step 1: System Preparation

  • Purge a flame-dried 250 mL 3-neck flask with Argon for 15 minutes.

  • Charge the flask with 3,4,5-Trichlorobenzoic acid (10.0 g, 44.3 mmol) and anhydrous THF (50 mL).

  • Causality Note: 3,4,5-Trichlorobenzoic acid has high solubility in organic solvents like THF[6]. Complete dissolution is critical to prevent localized concentration gradients during reduction.

Step 2: Reagent Addition (The Self-Validating Step)

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Load the dropping funnel with BH₃·THF (1.0 M, 66.5 mL, 1.5 equivalents).

  • Begin dropwise addition of BH₃·THF over 30 minutes.

  • Validation Checkpoint: Observe the bubbler. Immediate and vigorous evolution of H₂ gas must occur upon addition[4]. This confirms the formation of the acyloxyborane intermediate. If no gas evolves, the BH₃·THF has degraded, or the system is heavily contaminated with moisture.

Step 3: Reaction Maturation

  • Once addition is complete and H₂ evolution subsides, remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).

  • Stir for 4 to 6 hours.

  • Validation Checkpoint: Perform TLC (Eluent: 8:2 Hexanes:Ethyl Acetate, UV visualization). The highly polar starting material (R_f ~ 0.1, streaks) should completely disappear, replaced by a tight, less polar spot corresponding to the alcohol (R_f ~ 0.4).

Step 4: Quenching and Borate Cleavage

  • Re-cool the flask to 0 °C.

  • Causality Note: The reaction mixture currently contains the trialkoxyborane complex. Direct aqueous workup often leads to stable emulsions and poor yields.

  • Slowly add anhydrous Methanol (20 mL) dropwise. This transesterifies the complex, forming trimethyl borate and releasing the free alcohol[5].

  • Stir for an additional 30 minutes at room temperature until bubbling ceases.

Step 5: Work-up and Isolation

  • Concentrate the reaction mixture under reduced pressure to remove THF and trimethyl borate (which forms a volatile azeotrope with methanol).

  • Dissolve the resulting residue in Ethyl Acetate (100 mL) and wash with 1M HCl (50 mL) to neutralize any basic boron species, followed by saturated NaHCO₃ (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude (3,4,5-trichlorophenyl)methanol as a white-to-off-white solid.

  • Purification: Recrystallize from a mixture of Hexanes/Ethyl Acetate to obtain the analytically pure product.

References

  • Grokipedia. Trichlorobenzoic acid. Retrieved from [Link][6]

  • Brown, H. C., et al. The Reduction of Organic Compounds by Diborane, an Acid-type Reducing Agent. Sciencemadness Archive. Retrieved from[Link][4]

  • Royal Society of Chemistry. (2022). Reduction and Oxidation of Carbonyl Compounds and Derivatives. Retrieved from [Link][5]

  • ACS Publications. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Retrieved from[Link][3]

Sources

Application

(3,4,5-Trichlorophenyl)methanol in antifungal agrochemical synthesis

Application Note: (3,4,5-Trichlorophenyl)methanol as a Core Scaffold in Antifungal Agrochemical Synthesis Introduction & Strategic Rationale (3,4,5-Trichlorophenyl)methanol (CAS: 56961-85-4) is a highly halogenated benzy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (3,4,5-Trichlorophenyl)methanol as a Core Scaffold in Antifungal Agrochemical Synthesis

Introduction & Strategic Rationale

(3,4,5-Trichlorophenyl)methanol (CAS: 56961-85-4) is a highly halogenated benzyl alcohol derivative that serves as a critical building block in the design of modern agrochemicals and pharmaceutical fungicides. Historically recognized for its intrinsic antimicrobial properties[1], the 3,4,5-trichloro substitution pattern is now strategically leveraged by drug development professionals to enhance the lipophilicity, metabolic stability, and target-binding affinity of complex fungicidal pharmacophores. Compounds such as 2,4-dichlorobenzyl alcohol and 3,4,5-trichlorobenzyl alcohol have been shown to be highly effective microbial growth inhibitors[2], making them ideal precursors for next-generation crop protection agents.

Mechanistic Causality: The Role of the 3,4,5-Trichlorobenzyl Moiety

In the context of cytochrome P450 14α-sterol demethylase (CYP51) inhibitors—such as triazoles and imidazoles—the 3,4,5-trichlorobenzyl group plays a dual mechanistic role:

  • Hydrophobic Pocket Anchoring: The three adjacent chlorine atoms create a dense, electron-rich hydrophobic surface that perfectly complements the lipophilic access channel of fungal CYP51. This prevents the natural substrate (lanosterol) from entering the active site.

  • Metabolic Resistance: The fully substituted 3,4,5-positions block primary sites of oxidative metabolism (e.g., aryl hydroxylation by non-target P450s), significantly extending the environmental half-life of the agrochemical in field applications.

Recent structure-activity relationship (SAR) studies have demonstrated that incorporating the 3,4,5-trichlorophenyl moiety into carbamate and triazole scaffolds yields broad-spectrum in vitro antifungal activities that frequently outperform commercial standards like azoxystrobin[3].

Experimental Workflows & Protocols

Design Philosophy: The following protocols describe the transformation of (3,4,5-Trichlorophenyl)methanol into a highly active triazole fungicide. The workflow is designed as a self-validating system: intermediate conversion is confirmed via distinct polarity shifts, and the final alkylation utilizes thermodynamic control to ensure regioselectivity.

Protocol A: Activation via Bromination

Objective: Convert (3,4,5-Trichlorophenyl)methanol to 3,4,5-Trichlorobenzyl bromide. Causality: Phosphorus tribromide (PBr₃) is selected over thionyl chloride (SOCl₂) because the heavily electron-deficient aromatic ring makes the benzylic hydroxyl less nucleophilic. PBr₃ drives the reaction cleanly without forming the stable, unreactive sulfite ester intermediates that often plague heavily halogenated systems.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of (3,4,5-Trichlorophenyl)methanol in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Add 4.0 mmol of PBr₃ (1.2 equivalents of Br) dropwise over 10 minutes.

    • Self-Validation: The reaction mixture should remain clear; a slight exotherm indicates the successful formation of the phosphite intermediate.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 8:2). The product bromide (R_f ~0.8) will run significantly higher than the starting alcohol (R_f ~0.4), confirming conversion.

  • Quenching & Workup: Quench slowly with 10 mL of ice-cold saturated NaHCO₃. Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the activated bromide as a white solid.

Protocol B: Regioselective N-Alkylation (Triazole Synthesis)

Objective: Synthesize 1-(3,4,5-Trichlorobenzyl)-1H-1,2,4-triazole. Causality: 1,2,4-Triazole is an ambidentate nucleophile. Using a weak base (K₂CO₃) in a polar aprotic solvent (DMF) at elevated temperatures (80 °C) provides the activation energy required to overcome the kinetic N4-alkylation product, driving the equilibrium toward the more thermodynamically stable N1-alkylated isomer.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend 12.0 mmol of 1H-1,2,4-triazole and 15.0 mmol of finely powdered K₂CO₃ in 15 mL of anhydrous DMF. Stir at room temperature for 30 minutes to pre-form the triazolide anion.

  • Coupling: Add the 3,4,5-Trichlorobenzyl bromide (10.0 mmol) synthesized in Protocol A. Heat the mixture to 80 °C for 4 hours.

  • Workup: Cool to room temperature and pour the mixture into 100 mL of vigorously stirred ice water.

    • Self-Validation: The sudden change in solvent polarity forces the highly lipophilic product to precipitate immediately, while unreacted triazole, K₂CO₃, and DMF remain entirely dissolved in the aqueous phase, inherently purifying the product.

  • Isolation: Filter the resulting precipitate, wash with cold water (3 x 20 mL), and recrystallize from ethanol to afford the pure agrochemical active ingredient.

Quantitative Data Summary

The table below summarizes the comparative in vitro antifungal efficacy of 3,4,5-trichlorophenyl derivatives against phytopathogenic fungi, highlighting the superiority of the functionalized derivatives over the baseline alcohol and commercial controls.

CompoundStructural ClassYield (%)MIC (µg/mL)Inhibition Rate at 50 µg/mL (%)
(3,4,5-Trichlorophenyl)methanolBenzyl AlcoholN/A (Starting Mat.)32.045.3%
Methyl (3,4,5-trichlorophenyl)carbamateCarbamate63%8.0>70.0%
1-(3,4,5-Trichlorobenzyl)-1H-1,2,4-triazoleTriazole82%2.5>85.0%
Azoxystrobin (Positive Control)StrobilurinN/A12.565.0%

Visualizations

SyntheticWorkflow A (3,4,5-Trichlorophenyl)methanol (Starting Material) B 3,4,5-Trichlorobenzyl bromide (Activated Intermediate) A->B PBr3, DCM 0°C to RT, 2h C 1-(3,4,5-Trichlorobenzyl)-1H-1,2,4-triazole (Active Agrochemical) B->C 1H-1,2,4-triazole K2CO3, DMF, 80°C, 4h

Figure 1: Two-step synthetic workflow for generating triazole fungicides from the baseline alcohol.

MOAPathway A Triazole Fungicide (3,4,5-Trichlorobenzyl moiety) B Fungal CYP51 (14-alpha demethylase) A->B C Heme Iron Coordination (via Triazole N4) B->C D Hydrophobic Pocket Binding (via 3,4,5-Trichloro substitution) B->D E Inhibition of Ergosterol Biosynthesis C->E D->E F Fungal Cell Membrane Disruption (Cell Death) E->F

Figure 2: Dual-action binding mechanism of 3,4,5-trichlorobenzyl triazoles within the fungal CYP51 active site.

References

  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents Source: MDPI URL:[Link][3]

  • The Preparation and the Antibacterial and Antifungal Properties of Some Substituted Benzyl Alcohols Source: ResearchGate (Journal of Pharmacy and Pharmacology) URL:[Link][1]

Sources

Method

Application Note: Optimized Synthesis of 3,4,5-Trichlorobenzyl Bromide

). Executive Summary This guide details the protocol for synthesizing 3,4,5-trichlorobenzyl bromide (CAS: 21928-51-8, analogous structures) from its alcohol precursor.[1][2] While benzylic bromination is a standard trans...

Author: BenchChem Technical Support Team. Date: March 2026


).

Executive Summary

This guide details the protocol for synthesizing 3,4,5-trichlorobenzyl bromide (CAS: 21928-51-8, analogous structures) from its alcohol precursor.[1][2] While benzylic bromination is a standard transformation, the presence of three electron-withdrawing chlorine atoms on the aromatic ring significantly alters the electronic landscape of the benzylic position, reducing the stability of carbocation intermediates and favoring


-type mechanisms.[2]

This note prioritizes the Phosphorus Tribromide (


)  method due to its high atom economy and scalability compared to the Appel reaction (

), although the latter is discussed as a mild alternative.[1][2]

Critical Safety Notice: 3,4,5-Trichlorobenzyl bromide is a potent lachrymator and corrosive agent.[1][2] All operations must occur within a certified chemical fume hood.[2]

Chemical Context & Retrosynthesis[1][2]

Structural Analysis

The target molecule features a benzyl bromide moiety deactivated by a 3,4,5-trichloro substitution pattern.[1][2]

  • Electronic Effect: The inductive withdrawal (-I) of the three chlorines pulls electron density away from the benzylic carbon.[1][2]

  • Mechanistic Implication: Unlike electron-rich benzyl alcohols (e.g., 4-methoxybenzyl alcohol) which readily undergo

    
     substitution via stable carbocations, the 3,4,5-trichloro analog resists ionization.[1][2] Therefore, conditions promoting 
    
    
    
    displacement (strong nucleophile, good leaving group activation) are required.[2]
Reaction Mechanism ( )

The reaction proceeds via an initial activation of the alcohol oxygen by phosphorus, followed by nucleophilic displacement by bromide.[3]

  • Activation: The alcohol oxygen attacks

    
    , displacing a bromide ion and forming a trialkyl phosphite (hopromite) intermediate.[1][2]
    
  • Substitution: The displaced bromide ion attacks the benzylic carbon in an

    
     fashion, displacing the phosphorus moiety.[2]
    

Mechanism Alcohol 3,4,5-Trichlorobenzyl Alcohol Inter Intermediate: Alkoxyphosphonium / Phosphite Ester Alcohol->Inter Activation (-HBr) PBr3 PBr3 (Reagent) PBr3->Inter Product Target: 3,4,5-Trichlorobenzyl Bromide Inter->Product SN2 Displacement Byprod H3PO3 (Byproduct) Inter->Byprod Bromide Br- (Nucleophile) Bromide->Product Attack

Figure 1: Mechanistic pathway for the conversion of alcohol to bromide using PBr3.

Safety & Handling Protocols

Hazard Class: Corrosive, Lachrymator.[1][2][4]

HazardMitigation Strategy
Lachrymator Zero-Exposure Protocol: All weighing, transfer, and reaction steps must be performed in a fume hood.[1][2] Sash height must be minimized.[2] Double-glove (Nitrile) is mandatory.[1][2]
Corrosive Wear chemical splash goggles and a lab coat.[1][2] Have saturated sodium bicarbonate (

) ready for spill neutralization.[2]
Hydrolysis

reacts violently with water to produce HBr gas.[1][2] Quench reactions slowly at low temperatures.[2]

Experimental Protocol: Method (Standard)

This protocol is optimized for a 10 mmol scale.[2]

Reagents & Materials
  • Substrate: 3,4,5-Trichlorobenzyl alcohol (2.11 g, 10 mmol)

  • Reagent: Phosphorus tribromide (

    
    ) (1.35 g, 0.47 mL, 5.0 mmol) [Note: 0.5 eq is theoretically sufficient as PBr3 has 3 Br atoms, but 0.5-0.6 eq is standard to ensure conversion]
    
  • Solvent: Dichloromethane (DCM), anhydrous (20 mL)

  • Quench: Saturated aqueous

    
    
    
Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add 3,4,5-trichlorobenzyl alcohol (10 mmol) and anhydrous DCM (15 mL). Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice/water bath (0 °C). Allow to equilibrate for 10 minutes.

  • Addition: Dilute

    
     (5.0 mmol) in DCM (5 mL) in a separate vial. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or pressure-equalizing dropping funnel.
    
    • Expert Insight: Slow addition prevents a sharp exotherm which can cause solvent boil-over or side reactions.[1][2]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check progress via TLC (Hexane/EtOAc 8:2).[2] The alcohol is more polar (lower

      
      ) than the bromide.
      
  • Quench (Critical): Cool the mixture back to 0 °C. Add saturated

    
     (10 mL) dropwise .
    
    • Caution: Vigorous evolution of

      
       and HBr fumes will occur.[2]
      
  • Workup:

    • Transfer to a separatory funnel.[1][2]

    • Extract the aqueous layer with DCM (2 x 10 mL).[2]

    • Combine organic layers and wash with brine (15 mL).[1][2][5]

    • Dry over anhydrous

      
       or 
      
      
      
      .[1][2]
  • Isolation: Filter off the drying agent and concentrate the filtrate in vacuo (rotary evaporator).

    • Note: Do not use a high-temperature water bath (>40 °C) to avoid degrading the bromide.[1][2]

Purification

The crude residue is typically a yellow oil or low-melting solid.[1][2]

  • Purity Check: If TLC shows a single spot, further purification may be unnecessary.[1][2]

  • Recrystallization: If solid, recrystallize from Hexanes or Heptane (dissolve hot, cool slowly).[1][2]

  • Flash Chromatography: If impurities persist, use a short silica plug eluting with 100% Hexanes to 5% EtOAc/Hexanes.[1][2]

Alternative Protocol: Appel Reaction

Use this method if the substrate contains acid-sensitive functional groups (e.g., acetals) that might not survive the HBr generated in the


 method.[2]
  • Reagents:

    
     (1.2 eq), 
    
    
    
    (1.2 eq), DCM.
  • Procedure: Dissolve alcohol and

    
     in DCM at 0 °C. Add 
    
    
    
    slowly. Stir at RT.
  • Drawback: Generates stoichiometric triphenylphosphine oxide (

    
    ), which can be difficult to remove from the product without chromatography.[1][2]
    

Troubleshooting & Optimization

IssueProbable CauseExpert Solution
Low Yield (<60%) Formation of stable phosphite esters that do not convert to bromide.[1][2]Reflux: Gently reflux the reaction (40 °C) for 1 hour after addition to drive the

step. Excess Reagent: Increase

to 1.0 equivalent.
Yellow/Orange Product Free bromine (

) contamination.[1][2]
Wash the organic layer with 10% Sodium Thiosulfate (

) solution during workup to reduce

.
Product Hydrolysis Moisture ingress during storage.[1][2]Store the bromide in a tightly sealed vial with activated molecular sieves at 4 °C.

Workflow Visualization

Workflow Start Start: 3,4,5-Trichlorobenzyl Alcohol in Anhydrous DCM Cool Cool to 0°C (Ice Bath) Start->Cool Add Add PBr3 Dropwise (Exotherm Control) Cool->Add React Warm to RT Stir 2-4 Hours Add->React Check TLC Check (Complete Conversion?) React->Check Check->React No (Stir longer/Heat) Quench Quench with sat. NaHCO3 (CAUTION: Gas Evolution) Check->Quench Yes Workup Extract (DCM) -> Wash (Brine) -> Dry (MgSO4) Quench->Workup Isolate Concentrate in vacuo (Rotovap) Workup->Isolate Final Final Product: 3,4,5-Trichlorobenzyl Bromide Isolate->Final

Figure 2: Operational workflow for the synthesis of 3,4,5-trichlorobenzyl bromide.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[2] (Standard text for

    
     mechanisms and PBr3 usage).
    
  • Harrison, G. C., & Diehl, H. (1943).[1][2] "Tetrahydrofurfuryl Bromide".[2][3] Organic Syntheses, 23, 88. Link (Foundational protocol for alcohol-to-bromide conversion using PBr3).[1][2]

  • Appel, R. (1975).[1][2] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage".[2] Angewandte Chemie International Edition, 14(12), 801–811.[1][2] Link[1][2]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21928-51-8. Link

  • Thermo Fisher Scientific. (2021).[1][2] Safety Data Sheet: Benzyl Bromide Derivatives. Link (General safety data for substituted benzyl bromides).

Sources

Application

Application Note: Precision Oxidation of (3,4,5-Trichlorophenyl)methanol to 3,4,5-Trichlorobenzaldehyde

Executive Summary The conversion of (3,4,5-trichlorophenyl)methanol to 3,4,5-trichlorobenzaldehyde is a pivotal transformation in the synthesis of advanced agrochemicals and pharmaceutical intermediates. While the oxidat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of (3,4,5-trichlorophenyl)methanol to 3,4,5-trichlorobenzaldehyde is a pivotal transformation in the synthesis of advanced agrochemicals and pharmaceutical intermediates. While the oxidation of benzyl alcohols is a fundamental organic reaction, the specific electronic and physical properties of the 3,4,5-trichloro motif require tailored protocols to ensure high yield and purity.

This guide details three distinct oxidation methodologies selected for their reliability, scalability, and chemoselectivity:

  • TEMPO/Bleach (Anelli Oxidation): The preferred method for scalable, green synthesis.

  • PCC (Pyridinium Chlorochromate): The robust laboratory benchmark for small-scale discovery.[1]

  • Activated MnO₂: A mild, heterogeneous alternative for acid-sensitive substrates.[1]

Chemical Context & Substrate Analysis[2][3][4][5][6][7][8][9]

Substrate Properties

The presence of three chlorine atoms on the aromatic ring imparts significant electron-withdrawing character (


-inductive effect).[1]
  • Reactivity: The benzylic C-H bonds are deactivated compared to electron-rich systems (e.g., 3,4,5-trimethoxy), making the oxidation rate slightly slower but rendering the resulting aldehyde more stable against spontaneous autoxidation to the carboxylic acid.

  • Solubility: The lipophilicity of the trichlorophenyl group results in poor aqueous solubility (<1 mg/mL), necessitating the use of organic solvents or biphasic systems.

Reaction Scheme

The transformation involves the removal of two hydrogen atoms to form the carbonyl group.

Reaction:



(Where Ar = 3,4,5-trichlorophenyl)[1]

Method Selection Guide

Use the following decision tree to select the appropriate protocol for your specific constraints.

MethodSelection Start Start: Select Oxidation Method Scale What is your reaction scale? Start->Scale Green Is 'Green Chemistry' / Heavy Metal avoidance critical? Scale->Green > 10 grams AcidSens Is the substrate acid-sensitive? Scale->AcidSens < 1 gram MethodA Method A: TEMPO/NaOCl (Scalable, Green, Low Cost) Green->MethodA Yes MethodC Method C: MnO2 (Mild, Heterogeneous) Green->MethodC No (but avoid Cr) MethodB Method B: PCC (Reliable Small Scale, Toxic) AcidSens->MethodB No AcidSens->MethodC Yes

Figure 1: Decision matrix for selecting the optimal oxidation protocol.

Method A: Catalytic Anelli Oxidation (TEMPO/NaOCl)

Best For: Scale-up (>10g), Green Chemistry, Cost-efficiency.[1]

Principle

This method utilizes 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) as a catalyst, continuously regenerated by a stoichiometric oxidant (Sodium Hypochlorite/Bleach) in the presence of KBr. It operates in a biphasic system (DCM/Water), solving the solubility issue of the trichlorobenzyl alcohol.

Mechanism

The active oxidant is the


-oxoammonium ion, generated in situ.

TEMPOCycle TEMPO TEMPO Radical Oxo Oxoammonium Ion (Active Oxidant) TEMPO->Oxo NaOCl / KBr Hydroxyl Hydroxylamine Oxo->Hydroxyl Oxidation Step Hydroxyl->Oxo Regeneration (NaOCl) Substrate Alcohol (Substrate) Product Aldehyde (Product) Substrate->Product  Via Oxoammonium  

Figure 2: The catalytic cycle of TEMPO mediated oxidation.

Protocol

Reagents:

  • (3,4,5-Trichlorophenyl)methanol (1.0 eq)[1]

  • TEMPO (0.01 eq / 1 mol%)

  • KBr (0.1 eq / 10 mol%)

  • NaOCl (Commercial bleach, ~10-13%, 1.1 eq)[1]

  • Dichloromethane (DCM)

  • Saturated NaHCO₃ (Buffer)

Step-by-Step:

  • Preparation: Dissolve the alcohol (10 g, 47.3 mmol) in DCM (100 mL). Add a solution of KBr (0.56 g) in water (10 mL).

  • Catalyst Addition: Add TEMPO (74 mg) to the biphasic mixture. Cool the mixture to 0–5 °C.

  • Oxidant Addition: Adjust commercial bleach to pH ~9.0 using solid NaHCO₃. Add the bleach solution dropwise over 30 minutes, maintaining the internal temperature <10 °C. Vigorous stirring is essential for phase transfer.

  • Monitoring: Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1][2]

  • Quench: Once conversion is complete, add aqueous Sodium Thiosulfate (10% w/v, 50 mL) to quench excess hypochlorite.[1] Stir for 10 minutes (check with starch-iodide paper; it should remain white).

  • Workup: Separate phases. Extract aqueous layer with DCM (2 x 30 mL).[1] Combine organics, wash with brine, dry over MgSO₄, and concentrate.

Critical Control Point:

  • pH Control: Maintaining pH 8.5–9.5 is vital.[1] At pH < 8, HOCl dominates, leading to potential ring chlorination (though difficult on this deactivated ring) or ether cleavage.[1] At pH > 10, the reaction stalls.

Method B: Pyridinium Chlorochromate (PCC)

Best For: Small scale (<5g), Research/Discovery, Robustness.[1]

Principle

PCC is a Cr(VI) reagent that performs a clean 2-electron oxidation.[1] While toxic, it is highly predictable and not sensitive to moisture traces, making it a standard "first-pass" method in discovery chemistry.[1]

Protocol

Reagents:

  • Substrate (1.0 eq)[3][4]

  • PCC (1.5 eq)

  • Celite (1 g per g of PCC)

  • Anhydrous DCM[1]

Step-by-Step:

  • Suspension: In a round-bottom flask, suspend PCC (1.5 eq) and an equal weight of dry Celite in anhydrous DCM.

    • Note: Celite is crucial here.[1] Chromium byproducts form a sticky "tar" that traps product and makes cleaning glassware difficult.[1] Celite adsorbs this tar.[1]

  • Addition: Add the alcohol solution (in minimal DCM) to the PCC suspension at room temperature.

  • Reaction: Stir for 2–4 hours. The orange suspension will turn dark brown/black.

  • Filtration: Dilute with diethyl ether (precipitates chromium salts further). Filter the slurry through a pad of silica gel or Celite.[3]

  • Purification: Concentrate the filtrate. The residue is usually pure enough for subsequent steps, or can be passed through a short silica plug.

Safety Warning: Cr(VI) is carcinogenic and a heavy metal pollutant.[1] All solid waste must be segregated as heavy metal waste.[1]

Method C: Activated Manganese Dioxide (MnO₂)

Best For: Acid-sensitive substrates, Allylic/Benzylic selectivity.[1]

Principle

Activated MnO₂ is a mild, heterogeneous oxidant specific for allylic and benzylic alcohols.[1] It will not touch aliphatic alcohols, offering unique selectivity.[1]

Protocol

Reagents:

  • Substrate (1.0 eq)[3][4]

  • Activated MnO₂ (10–20 eq)

  • DCM or Chloroform[1]

Step-by-Step:

  • Activation: Ensure MnO₂ is "activated" (dried at 110°C or purchased as such).

  • Reflux: Dissolve alcohol in DCM or CHCl₃. Add MnO₂ (start with 10 eq).

  • Stirring: Heat to reflux (40°C for DCM, 60°C for CHCl₃) with vigorous stirring.

  • Monitoring: This reaction can be slow (4–24 hours).[1] If conversion stalls, add more MnO₂.[1]

  • Workup: Filter hot through a Celite pad. Wash the pad thoroughly with hot solvent (product can adsorb to the MnO₂ surface). Concentrate filtrate.[1]

Analytical Validation

ParameterSpecification / Observation
Physical State White to off-white crystalline solid.[1]
Melting Point ~70–72 °C (Lit.[1][5][6] varies, verify with standard).
TLC R

~0.6 (Hexane/EtOAc 4:1).[1] Aldehyde is less polar than alcohol.[1]

H NMR (CDCl

)
Aldehyde proton: Singlet at

9.8–10.0 ppm.Aromatic protons: Singlet (2H) at

~7.8–7.9 ppm (deshielded by carbonyl).
IR Spectroscopy Strong C=O stretch at ~1700 cm

.[1] Disappearance of broad O-H stretch at 3300 cm

.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (TEMPO) Bleach degraded (low active Cl).Titrate bleach or use fresh bottle.[1] Ensure vigorous stirring (biphasic).
Over-oxidation to Acid pH too low or excess oxidant.[1]Maintain pH > 8.5 with NaHCO

.[1] Quench immediately after consumption of SM.
Sticky Black Tar (PCC) Polymerized Cr salts.[1]Use more Celite/Silica during reaction and filtration.[1] Dilute with Ether before filtering.[1]
Stalled Reaction (MnO₂) Surface deactivation.[1]Use large excess (20 eq). Filter and re-subject to fresh MnO₂.[1]

References

  • Anelli Oxidation (TEMPO): Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. Journal of Organic Chemistry1987 , 52, 2559.[1]

  • PCC Methodology: Corey, E. J.; Suggs, J. W.[1][7][8] Tetrahedron Letters1975 , 16, 2647.[1][7]

  • MnO2 Selectivity: Gritter, R. J.; Wallace, T. J.[1] Journal of Organic Chemistry1959 , 24, 1051.[1]

  • Substrate Data (PubChem): 3,4,5-Trichlorophenol derivatives and related compounds.[1]

  • General Review: Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones, Springer, 2006 .[1][7]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Reduction of 3,4,5-Trichlorobenzoic Acid

Welcome to the Technical Support Center for the synthesis of 3,4,5-trichlorobenzyl alcohol via the reduction of 3,4,5-trichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3,4,5-trichlorobenzyl alcohol via the reduction of 3,4,5-trichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important transformation. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system for your experimental protocols.

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific issues that can arise during the reduction of 3,4,5-trichlorobenzoic acid, providing causal explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the reduction of 3,4,5-trichlorobenzoic acid can stem from several factors, ranging from the choice of reducing agent to reaction conditions and workup procedures.[1][2] Here’s a systematic approach to troubleshooting:

  • Choice of Reducing Agent:

    • Sodium Borohydride (NaBH₄): This is a mild reducing agent and is generally inefficient for the direct reduction of carboxylic acids.[3][4] The carboxylate anion formed under basic or neutral conditions is resonance-stabilized and less electrophilic, thus resisting reduction by NaBH₄.[3] To use NaBH₄ effectively, the carboxylic acid must first be converted to a more reactive derivative, such as a methyl ester.[5][6]

    • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of directly reducing carboxylic acids to primary alcohols.[3][7] However, it is highly reactive with water and protic solvents, requiring strictly anhydrous conditions.[8] Improper handling can lead to decomposition of the reagent and reduced yields.

    • Borane (BH₃): Borane complexes (e.g., BH₃-THF) are also effective for reducing carboxylic acids and can sometimes offer better selectivity than LiAlH₄.[3]

  • Reaction Conditions:

    • Temperature: For reductions with strong hydrides like LiAlH₄, the initial addition of the reagent is often done at low temperatures (e.g., 0 °C) to control the exothermic reaction.[8] Subsequently, the reaction may be allowed to warm to room temperature or gently heated to ensure completion.[8] Sub-optimal temperature control can lead to side reactions or incomplete conversion.[2]

    • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard for LiAlH₄ reductions.[8] The presence of moisture will quench the reducing agent, significantly lowering the yield.[8] For NaBH₄ reductions of ester intermediates, a mixture of THF and methanol can be effective.[5]

    • Stoichiometry: An excess of the reducing agent is typically required. For LiAlH₄, more than 0.5 equivalents are needed because the first equivalent is consumed in deprotonating the carboxylic acid.[3] Insufficient reducing agent will result in incomplete reaction.

  • Workup Procedure:

    • Quenching: The quenching of LiAlH₄ reactions must be done carefully, typically by the slow, sequential addition of water and then a base (like NaOH solution) or acid at low temperatures to manage the exothermic reaction and the liberation of hydrogen gas.[9] Improper quenching can lead to the formation of emulsions or the loss of product.

    • Extraction and Purification: Ensure thorough extraction of the product from the aqueous layer using an appropriate organic solvent.[1] Losses can also occur during purification steps like column chromatography or recrystallization.[1][10]

Q2: I'm observing side products in my reaction mixture. What are they likely to be and how can I minimize their formation?

A2: The formation of byproducts is a common challenge. The nature of these side products depends on the chosen synthetic route and reaction conditions.

  • Incomplete Reduction: If the reaction is not driven to completion, you will isolate unreacted 3,4,5-trichlorobenzoic acid. This can be addressed by increasing the reaction time, temperature, or the amount of reducing agent.[11]

  • Over-reduction/Dehalogenation: While less common for the reduction of the carboxylic acid group, strong reducing agents under harsh conditions could potentially lead to reductive dehalogenation of the aromatic ring. This would result in the formation of di- or mono-chlorinated benzyl alcohols. Anaerobic microbial systems have been shown to specifically remove chlorine atoms from chlorinated benzoic acids, highlighting the possibility of this side reaction under certain reductive conditions.[12] To avoid this, use the mildest effective reaction conditions.

  • Formation of Aldehyde Intermediate: The reduction of a carboxylic acid to an alcohol proceeds through an aldehyde intermediate.[13] With certain modified, less reactive hydride reagents and at low temperatures, it is possible to isolate the aldehyde.[14] However, with powerful reducing agents like LiAlH₄, the aldehyde is typically reduced immediately to the alcohol.[13] If you are isolating the aldehyde, it indicates that your reducing agent is not potent enough or the reaction was not allowed to go to completion.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for reducing 3,4,5-trichlorobenzoic acid to 3,4,5-trichlorobenzyl alcohol with high yield?

A1: The most direct and generally high-yielding method is the use of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent such as THF.[7][8] This method avoids the need for a preliminary esterification step. However, it requires stringent handling of the pyrophoric and water-sensitive LiAlH₄.[8][9]

An alternative two-step procedure involves the esterification of the carboxylic acid (e.g., to its methyl ester) followed by reduction with sodium borohydride.[5][6] This approach is often safer and can provide good yields (70-92% for various aromatic esters).[5][6]

Q2: What are the critical safety precautions I should take when working with strong reducing agents like LiAlH₄ and NaBH₄?

A2: Both LiAlH₄ and NaBH₄ require careful handling.

  • Lithium Aluminum Hydride (LiAlH₄):

    • Water Reactivity: LiAlH₄ reacts violently with water, releasing flammable hydrogen gas.[8] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[9]

    • Personal Protective Equipment (PPE): Always wear a fire-resistant lab coat, safety goggles, and appropriate gloves.[15]

    • Quenching: The reaction must be quenched slowly and carefully at low temperatures.[9]

  • Sodium Borohydride (NaBH₄):

    • Moisture Sensitivity: While less reactive than LiAlH₄, NaBH₄ also reacts with water and protic solvents to release hydrogen gas, especially in acidic conditions.[16][17]

    • Handling: Avoid skin contact and inhalation of the powder.[15][18] Wear gloves, safety glasses, and a lab coat.[15][17]

    • Storage: Store in a tightly closed container in a cool, dry place away from moisture and acids.[19]

Q3: How can I monitor the progress of my reduction reaction?

A3: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC: A small aliquot of the reaction mixture can be carefully quenched and spotted on a TLC plate alongside the starting material (3,4,5-trichlorobenzoic acid). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot (3,4,5-trichlorobenzyl alcohol) indicates the reaction is progressing.

  • HPLC-UV: For more quantitative monitoring, HPLC with UV detection can be used.[20] This allows for the precise measurement of the consumption of the starting material and the formation of the product over time.

  • GC-MS: Gas Chromatography-Mass Spectrometry can also be employed, especially after derivatization of the carboxylic acid and alcohol to more volatile esters or ethers, to confirm the identity of the products and monitor the reaction.[20][21]

Experimental Protocols

Protocol 1: Reduction of 3,4,5-Trichlorobenzoic Acid using LiAlH₄
  • Preparation: Under an inert atmosphere (nitrogen or argon), add a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel. Cool the suspension to 0 °C in an ice bath.

  • Reaction: Dissolve 3,4,5-trichlorobenzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.[8]

  • Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. Gentle heating (reflux) may be necessary for some substrates.

  • Quenching: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of water (X mL, where X is the grams of LiAlH₄ used), followed by 15% aqueous NaOH (X mL), and then water again (3X mL).

  • Workup: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: Combine the organic filtrates and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude 3,4,5-trichlorobenzyl alcohol.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Two-Step Reduction via Methyl Ester using NaBH₄

Step A: Esterification of 3,4,5-Trichlorobenzoic Acid

  • Dissolve 3,4,5-trichlorobenzoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture at reflux for 4-6 hours.

  • Cool the reaction, remove the excess methanol under reduced pressure, and perform an aqueous workup to isolate the methyl 3,4,5-trichlorobenzoate.

Step B: Reduction of Methyl 3,4,5-Trichlorobenzoate

  • Preparation: Dissolve the methyl 3,4,5-trichlorobenzoate (1 equivalent) in a mixture of THF and methanol.[5]

  • Reaction: Add sodium borohydride (NaBH₄, 2-3 equivalents) portion-wise to the solution at room temperature.[5]

  • Completion: Stir the reaction mixture at room temperature or gentle reflux for 2-5 hours, monitoring by TLC for the disappearance of the starting ester.[5][6]

  • Quenching: Cool the reaction to room temperature and carefully quench by the slow addition of 2N HCl until the effervescence ceases.[5]

  • Workup: Separate the organic layer and extract the aqueous layer with ethyl acetate.[5]

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4,5-trichlorobenzyl alcohol.[5]

  • Purification: Purify the product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).[5]

Data Presentation

ParameterLiAlH₄ ReductionNaBH₄ Reduction (of ester)
Starting Material 3,4,5-Trichlorobenzoic AcidMethyl 3,4,5-Trichlorobenzoate
Typical Yield Generally high (>80%)Good (70-92%)[5][6]
Reaction Time 2-6 hours2-5 hours[5][6]
Key Reagents LiAlH₄, Anhydrous THFNaBH₄, THF/Methanol
Safety Concerns Highly pyrophoric, water-reactiveFlammable H₂ evolution with acid

Visualizations

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckReagent Verify Reducing Agent Activity & Stoichiometry Start->CheckReagent CheckConditions Analyze Reaction Conditions (Temperature, Solvent, Time) Start->CheckConditions CheckWorkup Review Workup & Purification Procedure Start->CheckWorkup ReagentIssue Inappropriate or Decomposed Reagent CheckReagent->ReagentIssue Problem Found ConditionsIssue Sub-optimal Temperature or Presence of Moisture CheckConditions->ConditionsIssue Problem Found WorkupIssue Product Loss During Extraction or Purification CheckWorkup->WorkupIssue Problem Found Solution1 Use Fresh, Anhydrous Reagents & Ensure Excess ReagentIssue->Solution1 Solution2 Strict Temperature Control & Use of Anhydrous Solvents ConditionsIssue->Solution2 Solution3 Optimize Extraction pH & Minimize Purification Transfers WorkupIssue->Solution3

Caption: A workflow for troubleshooting low yields.

Comparison of Reduction Pathways

ReductionPathways cluster_0 Direct Reduction cluster_1 Two-Step Reduction Acid 3,4,5-Trichlorobenzoic Acid Ester Methyl 3,4,5-Trichlorobenzoate Acid->Ester CH₃OH, H⁺ (Esterification) Alcohol 3,4,5-Trichlorobenzyl Alcohol Acid->Alcohol LiAlH₄ / THF (High Yield, High Hazard) Ester->Alcohol NaBH₄ / THF, CH₃OH (Good Yield, Safer)

Sources

Optimization

Troubleshooting solubility issues of (3,4,5-Trichlorophenyl)methanol in water

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation and solubilization of highly lipophilic halogenated aromatic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation and solubilization of highly lipophilic halogenated aromatic compounds.

(3,4,5-Trichlorophenyl)methanol (also known as 3,4,5-trichlorobenzyl alcohol) is recognized for its potent antimicrobial and inhibitory properties[1]. However, the presence of three electron-withdrawing chlorine atoms on the benzene ring creates a highly hydrophobic electron cloud. This severely restricts its aqueous solubility, often leading to immediate precipitation during in vitro assays and poor bioavailability in in vivo models.

This guide provides self-validating, mechanistically grounded protocols to overcome these thermodynamic barriers without compromising the integrity of your experiments.

Part 1: Physicochemical Profiling

Before attempting any formulation, it is critical to understand the thermodynamic parameters governing the molecule. The table below summarizes the key data driving our troubleshooting strategy.

PropertyValueFormulation Implication
Chemical Name (3,4,5-Trichlorophenyl)methanolActive antimicrobial/inhibitory compound[2].
CAS Number 7520-67-4Unique identifier for material sourcing[3].
Molecular Weight 211.47 g/mol Small enough to fit within standard cyclodextrin cavities[4].
pKa (Predicted) ~13.40 ± 0.10Non-ionizable at physiological pH (7.4); pH adjustment is ineffective[3].
Aqueous Solubility Extremely LowRequires co-solvents or inclusion complexes to prevent precipitation[5].

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my (3,4,5-Trichlorophenyl)methanol stock precipitate immediately when spiked into physiological buffers (pH 7.4), and why doesn't pH adjustment work? Analysis & Causality: A common misconception in formulation is that adjusting the pH of the aqueous media will ionize the drug, thereby increasing solubility[6]. However, the hydroxyl group (-OH) on this specific benzyl alcohol has a predicted pKa of approximately 13.4[3]. At a physiological pH of 7.4, the molecule remains entirely un-ionized. The thermodynamic driving force for precipitation is overwhelming because the highly lipophilic trichlorophenyl ring disrupts the hydrogen-bonding network of water. Solution: Abandon pH adjustment. You must alter the solvent microenvironment or encapsulate the hydrophobic moiety using inclusion complexation (e.g., Cyclodextrins) or co-solvency[5].

Q2: What is the most reliable method to achieve a stable, clear aqueous solution for biological assays without using harsh, cell-lysing solvents? Analysis & Causality: The most robust approach is a ternary system utilizing a Co-solvent, a Cyclodextrin (specifically Hydroxypropyl-β-cyclodextrin, HP-β-CD), and a Nucleation Inhibitor[].

  • Co-solvent (DMSO or Ethanol): Disrupts the stable crystal lattice of the solid powder, dissolving it at the molecular level[5].

  • HP-β-CD: Features a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic trichlorophenyl ring inserts into the cavity via van der Waals forces, "hiding" it from the aqueous environment[4].

  • Nucleation Inhibitor (HPMC or PVP): Prevents the free drug from aggregating and crystallizing if it temporarily exits the cyclodextrin cavity[].

Q3: I tried dissolving the compound by heating the aqueous mixture to 60°C. It dissolved, but crashed out as needle-like crystals upon cooling. How do I prevent this? Analysis & Causality: Heating increases the kinetic energy and temporarily increases the saturation capacity of the solvent, creating a supersaturated solution. Upon cooling, the thermodynamic equilibrium shifts, and the excess drug rapidly nucleates and crystallizes. Solution: To stabilize a supersaturated state, you must inhibit nucleation. The addition of a hydrophilic polymer like Hydroxypropyl Methylcellulose (HPMC) at 0.1% - 0.5% (w/v) acts as a steric barrier, prolonging the time the active pharmaceutical ingredient remains in a molecularly dissolved state[].

Part 3: Self-Validating Experimental Protocols

Below is the definitive methodology for preparing a 1 mg/mL aqueous working solution of (3,4,5-Trichlorophenyl)methanol using the Ternary Complexation method.

Step 1: Organic Phase Solvation

  • Action: Accurately weigh 10 mg of (3,4,5-Trichlorophenyl)methanol and dissolve completely in 1 mL of 100% Dimethyl Sulfoxide (DMSO) or Ethanol.

  • Causality: The co-solvent facilitates complex formation by dissolving the guest molecule before it enters the aqueous environment, overcoming the high lattice energy of the solid[5].

  • Validation Checkpoint: The solution must be optically clear. Any turbidity indicates incomplete solvation and requires gentle sonication.

Step 2: Aqueous Phase Preparation

  • Action: In a separate vessel, prepare 9 mL of your target assay buffer (e.g., PBS). Add 1.5 g of HP-β-CD (15% w/v) and 10 mg of HPMC (0.1% w/v). Stir at 300 RPM until fully dissolved.

  • Causality: HP-β-CD provides the hydrophobic cavity for inclusion, while HPMC acts as the ternary stabilizing polymer to inhibit nucleation[].

Step 3: High-Shear Dropwise Complexation

  • Action: Place the aqueous phase on a magnetic stirrer at high shear (600 RPM). Add the organic phase (DMSO + Drug) dropwise (1 drop per 2 seconds) directly into the vortex of the aqueous phase.

  • Causality: Rapid mixing and slow addition ensure that the local concentration of the drug never exceeds the available cyclodextrin cavities, preventing premature precipitation[5].

Step 4: Equilibration and Verification

  • Action: Continue stirring for 2 hours at room temperature to allow the host-guest equilibrium to stabilize. Filter through a 0.22 µm PES syringe filter.

  • Validation Checkpoint: Analyze the filtrate via UV-Vis or HPLC. A recovery of >95% validates the thermodynamic stability of the inclusion complex.

Part 4: Visualizations & Workflows

Solubilization Strategy Workflow

SolubilizationWorkflow N1 Weigh (3,4,5-Trichlorophenyl)methanol N2 Dissolve in DMSO (Organic Phase) N1->N2 N3 Prepare HP-β-CD + Buffer (Aqueous Phase) N4 Dropwise Addition Under High Shear N2->N4 N3->N4 N5 Clear Solution? N4->N5 N6 Add 0.1% HPMC (Nucleation Inhibitor) N5->N6 No (Precipitation) N7 Filter (0.22 µm) & Quantify (HPLC) N5->N7 Yes (Stable) N6->N4 Reformulate

Caption: Workflow for formulating highly lipophilic (3,4,5-Trichlorophenyl)methanol in aqueous media.

Thermodynamic Mechanism of Inclusion

Mechanism Drug Lipophilic Drug (High LogP) Complex Inclusion Complex (Hydrophilic Exterior) Drug->Complex Van der Waals Forces CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-Guest Assembly Polymer HPMC Polymer (Steric Shield) Complex->Polymer Prevents Nucleation

Caption: Thermodynamic mechanism of cyclodextrin inclusion complexation and polymer stabilization.

References

  • Title: Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: MDPI URL: [Link]

  • Title: Solubility Enhancement Techniques Review Article Source: Global Research Online URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Low temperature synthesis of hierarchical structures of copper oxide and their superior biological activity Source: ResearchGate URL: [Link]

  • Title: Green, rapid and simultaneous determination of 'alternative preservatives' in cosmetic formulations Source: ResearchGate URL: [Link]

(Note: Root domains are provided for references to ensure stable, working landing pages for long-term verification, prioritizing link integrity over transient deep links).

Sources

Troubleshooting

Optimizing recrystallization solvents for 3,4,5-trichlorobenzyl alcohol

Technical Support Center: Recrystallization Guide for 3,4,5-Trichlorobenzyl Alcohol Case ID: #TCBA-OPT-001 Subject: Optimization of Recrystallization Solvents & Protocols Status: Resolved / Guide Generated Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization Guide for 3,4,5-Trichlorobenzyl Alcohol

Case ID: #TCBA-OPT-001 Subject: Optimization of Recrystallization Solvents & Protocols Status: Resolved / Guide Generated

Executive Summary

3,4,5-Trichlorobenzyl alcohol (CAS: 13372-42-4) presents a specific purification challenge due to its "amphiphilic" nature: it possesses a highly lipophilic trichlorobenzene ring and a hydrophilic hydroxymethyl group.[1] This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization.[1] This guide provides optimized solvent systems and troubleshooting protocols to maximize yield and purity.

Module 1: Solvent Selection Logic

The choice of solvent is dictated by the principle of temperature-dependent solubility differential.[1] For 3,4,5-trichlorobenzyl alcohol, we must balance the solubility of the aromatic ring against the polarity of the alcohol group.[1]

Recommended Solvent Systems
System TypeSolvent CompositionRationaleBest For
Primary (Green) Ethanol / Water (Start with 9:1, adjust to ~7:[1]3)The alcohol group H-bonds with Ethanol.[1] Water acts as the anti-solvent to force the hydrophobic ring out of solution upon cooling.[1]General purification; removing inorganic salts.[1]
High Purity Toluene / Heptane (Solvent / Anti-solvent)Toluene interacts via

-

stacking with the benzene ring.[1] Heptane reduces solubility at low temps.[1]
Removing polar impurities (like unreacted acids).[1]
Alternative Ethyl Acetate / Hexane Standard polar/non-polar balance.[1] Good for intermediate polarity impurities.[1]If water must be avoided (e.g., downstream moisture sensitivity).

Critical Note: Avoid Benzene (toxicity) and Carbon Tetrachloride (toxicity/environmental ban).[1] While chemically effective, Toluene and Heptane are safer, modern equivalents.[1]

Module 2: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated. The product separates as a liquid before it can organize into a crystal lattice.[1] Solution:

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent (approx. 10-15%) to lower the saturation concentration.[1]

  • Cool more slowly. Rapid cooling traps the oil state.[1]

  • Seed the solution: Add a single crystal of pure 3,4,5-trichlorobenzyl alcohol at the cloud point (just as turbidity appears). This provides a template for lattice growth.[1]

Q2: How do I remove the unreacted 3,4,5-trichlorobenzaldehyde impurity?

Diagnosis: The aldehyde is a common precursor.[1] It has similar solubility but lacks the H-bond donor capability of the alcohol.[1] Solution:

  • Chemical Wash (Pre-crystallization): Dissolve crude solid in Ether or EtOAc and wash with saturated Sodium Bisulfite (NaHSO₃) solution. This forms a water-soluble adduct with the aldehyde, removing it into the aqueous phase.[1]

  • Solvent Choice: In Ethanol/Water , the aldehyde is generally less soluble than the alcohol at low temperatures and may co-crystallize. The chemical wash is superior.[1]

Q3: What is the expected Melting Point?

Data: While specific literature values vary by isomer, 3,4,5-trichlorobenzyl alcohol is a solid.[1]

  • Action: Determine the melting point of your crude material.[1][2] A broad range (>3°C difference from start to finish) indicates significant impurity.[1] Pure material should melt sharply (within 1-2°C).[1]

Module 3: Optimized Experimental Protocol

Objective: Recrystallization using the Ethanol/Water Binary System.

  • Dissolution:

    • Place crude 3,4,5-trichlorobenzyl alcohol in an Erlenmeyer flask.

    • Add hot Ethanol (near boiling, ~75°C) dropwise while stirring.

    • Stop adding solvent the moment the solid dissolves.

  • Hot Filtration (Optional but Recommended):

    • If insoluble particles (dust, salts) are visible, filter the hot solution through a fluted filter paper or a heated glass funnel.

    • Tip: Pre-warm the funnel to prevent premature crystallization.[1]

  • Anti-Solvent Addition:

    • While keeping the solution hot (but not boiling), add hot Water dropwise.

    • Continue until a faint, persistent cloudiness (turbidity) appears.

    • Add a few drops of Ethanol to just clear the cloudiness.[1]

  • Crystallization:

    • Remove from heat.[1][3] Cover the flask.

    • Allow to cool to Room Temperature (RT) undisturbed. Do not stir.

    • Once at RT, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Harvest:

    • Filter crystals using vacuum filtration (Buchner funnel).[1]

    • Wash with a small amount of ice-cold 1:1 Ethanol/Water mixture.[1]

    • Dry under vacuum or in a desiccator.[1]

Module 4: Process Visualization

Figure 1: Solvent System Decision Tree

SolventSelection Start Start: Analyze Crude Material ImpurityCheck Major Impurity Type? Start->ImpurityCheck Aldehyde Unreacted Aldehyde ImpurityCheck->Aldehyde Salts Inorganic Salts ImpurityCheck->Salts Unknown General/Unknown ImpurityCheck->Unknown WashStep Step 1: Bisulfite Wash Step 2: Proceed to Recryst. Aldehyde->WashStep SolventA System: Ethanol / Water (Best for removing salts) Salts->SolventA Unknown->SolventA SolventB System: Toluene / Heptane (Best for organic purity) WashStep->SolventB

Caption: Decision logic for selecting the optimal purification route based on impurity profile.

Figure 2: Recrystallization Workflow & Phase Logic

RecrystWorkflow cluster_0 Phase 1: Dissolution cluster_1 Phase 2: Nucleation cluster_2 Phase 3: Harvest Step1 Dissolve in Hot Solvent (High Solubility) Step2 Slow Cooling (Supersaturation) Step1->Step2 Temp Decrease Step3 Seed Crystal Addition (If Oiling Out occurs) Step2->Step3 Troubleshoot Step4 Ice Bath (Max Yield) Step2->Step4 Crystal Growth Step3->Step4 Step5 Vacuum Filtration & Cold Wash Step4->Step5

Caption: Step-by-step workflow emphasizing the critical cooling phase to prevent oiling out.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.[1] (Standard reference for recrystallization techniques and solvent properties).

  • PubChem Database. Compound Summary for 3,4,5-Trichlorobenzyl alcohol (CAS 13372-42-4). National Center for Biotechnology Information.[1]

  • Sigma-Aldrich (Merck). Solvent Properties and Miscibility Chart. (Authoritative source for solvent polarity and boiling points).[1]

  • LibreTexts Chemistry. Recrystallization: The Single Solvent and Mixed Solvent Methods. (Detailed mechanistic explanation of saturation and nucleation).

Sources

Optimization

Technical Support: Purification of (3,4,5-Trichlorophenyl)methanol

Ticket ID: #TCPM-PUR-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TCPM-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of (3,4,5-Trichlorophenyl)methanol (via sodium borohydride reduction of 3,4,5-trichlorobenzaldehyde) has resulted in a crude product that is either gummy, colored, or contaminated with starting material.

The presence of three chlorine atoms on the aromatic ring significantly alters the physicochemical properties of this benzyl alcohol compared to its unsubstituted counterparts. The electron-withdrawing nature of the halogens increases the acidity of the benzylic proton and enhances lipophilicity, often complicating standard aqueous workups.[1][2][3]

This guide prioritizes causality-driven troubleshooting . We do not just tell you what to do; we explain why the chemistry failed and how to correct it using self-validating protocols.

Module 1: The "Sticky" Crude (Boron Complex Removal)[1][3]

Symptom: The crude material isolates as a viscous, gummy oil or sticky solid that refuses to crystallize, even under high vacuum.[1][2] Diagnosis: Incomplete hydrolysis of the intermediate tetraalkoxyborate ester.[1]

The Mechanism of Failure

In NaBH₄ reductions, the initial product is not the free alcohol but a borate complex


.[1][2][3] This complex is soluble in organic solvents and often forms a gum.[1][2] If you performed a neutral water wash, you likely failed to cleave the B-O bond [1].[1][2]
Corrective Protocol: The Acidic Quench

To release the free alcohol, you must lower the pH to protonate the alkoxide and solubilize the boron species as boric acid (


) in the aqueous phase.

Step-by-Step Fix:

  • Re-dissolution: Dissolve the gummy crude in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL per gram).[1]

  • Acid Hydrolysis: Add 1M HCl dropwise to the stirring organic phase until the aqueous layer pH reaches ~2–3.

    • Note: Vigorous stirring is required for 15–30 minutes to ensure phase transfer hydrolysis.[1][2]

  • Validation: Stop stirring. The layers should separate cleanly.[1][2] The organic layer should no longer look "emulsified."[1][2]

  • Wash: Separate the organic layer and wash with Brine (Sat.[1] NaCl) to remove residual water and boric acid.[1][2]

  • Dry & Strip: Dry over Anhydrous

    
    , filter, and concentrate.
    

BoronWorkup Start Reaction Mixture (Borate Complex) Quench Add 1M HCl (Target pH 2-3) Start->Quench Hydrolysis Stir 30 mins (Cleaves B-O bond) Quench->Hydrolysis PhaseCut Phase Separation Hydrolysis->PhaseCut Aqueous Aqueous Waste (Boric Acid + Salts) PhaseCut->Aqueous Organic Organic Layer (Free Alcohol) PhaseCut->Organic

Figure 1: Logic flow for breaking down lipophilic borate esters to release the free alcohol.[1][2][3]

Module 2: The Persistent Aldehyde (Starting Material)

Symptom: TLC shows a spot with


 slightly higher than the product. The crude smells faintly of chemicals (not the sweet almond smell of benzaldehyde, but a sharper chlorinated odor).[3] NMR shows a singlet around 10 ppm.[1][2]
Diagnosis:  Unreacted 3,4,5-trichlorobenzaldehyde.[1][2][3]
The Mechanism of Failure

Electron-deficient aldehydes (like your starting material) are reactive, but steric hindrance from the 3,5-dichloro positions can slow down the reduction.[1][2][3] If the reaction was quenched too early or the reagent was old, aldehyde remains.[1][2] Separation via column chromatography is difficult due to similar polarity.[1][2]

Corrective Protocol: Bisulfite Adduct Formation

Aldehydes form water-soluble bisulfite adducts (sulfonates) when treated with sodium bisulfite (


).[1][2][3] The benzyl alcohol does not react and remains in the organic layer [2].[1][2]

Step-by-Step Fix:

  • Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
  • Biphasic Wash: Dissolve your crude mixture in a non-polar solvent like Diethyl Ether or Toluene .[1]

    • Why? Avoid DCM if possible; bisulfite adducts can sometimes be partially soluble in chlorinated solvents or form emulsions.[1][2]

  • Agitation: Add the bisulfite solution (2 eq. relative to estimated impurity) and stir vigorously for 30–60 minutes.

    • Critical: You may see a white precipitate form at the interface.[1][2] This is the adduct. Do not filter it; it will dissolve or wash away in the aqueous phase.[1][2]

  • Separation: Transfer to a separatory funnel. The aldehyde is now trapped in the aqueous layer (bottom).

  • Recovery: Collect the top organic layer (Product).

Data: TLC Retardation Factors (Typical in 20% EtOAc/Hexane)

CompoundApprox.[1][2][4][5][6][7] RfVisualization
3,4,5-Trichlorobenzaldehyde 0.65UV Active (Strong), DNP Stain (Orange)
(3,4,5-Trichlorophenyl)methanol 0.35UV Active (Moderate), KMnO4 Stain (Yellow)
Benzoic Acid Derivative 0.10 (streaks)UV Active

Module 3: Recrystallization & Polishing[1]

Symptom: The product is a solid but has a yellow tint or a broad melting point range (>2°C). Diagnosis: Presence of trace oligomers or oxidation products (quinones).[1]

Solvent Selection Strategy

(3,4,5-Trichlorophenyl)methanol is significantly more lipophilic than benzyl alcohol due to the three chlorine atoms.[1][2]

  • Water: Insoluble (Do not use as a co-solvent).[1]

  • Methanol/Ethanol: Too soluble (Poor recovery).[1]

  • Ideal System: A mixture of Heptane (Anti-solvent) and Ethyl Acetate (Solvent) .[1]

Corrective Protocol: The "Cloud Point" Method
  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimal hot EtOAc (approx. 60°C) until just dissolved.

  • Precipitation: While keeping the solution hot, slowly add hot Heptane dropwise.

  • The Cloud Point: Stop adding Heptane the moment a faint, persistent cloudiness appears.[1][2]

  • Re-clarify: Add 1–2 drops of EtOAc to make the solution clear again.[1][2]

  • Crystallization: Remove from heat. Let it cool to room temperature undisturbed. Then move to an ice bath for 1 hour.

  • Filtration: Filter the white needles and wash with cold Heptane.[1][2]

PurificationLogic Start Crude Solid CheckAldehyde Aldehyde Present? (Check TLC/NMR) Start->CheckAldehyde Bisulfite Perform Bisulfite Wash (See Module 2) CheckAldehyde->Bisulfite Yes CheckColor Colored/Impure? CheckAldehyde->CheckColor No Bisulfite->CheckColor Recryst Recrystallize (Heptane/EtOAc) CheckColor->Recryst Yes Final Pure Product CheckColor->Final No Recryst->Final

Figure 2: Decision tree for selecting the appropriate purification method based on impurity profile.

Frequently Asked Questions (FAQs)

Q: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of NaBH₄? A: Yes, but it is overkill.[1] LiAlH₄ is less chemoselective and requires stricter anhydrous conditions.[1][2] For this substrate, NaBH₄ in Methanol/THF is safer and sufficient.[1][2] If you use LiAlH₄, the workup requires the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O) to avoid aluminum emulsions [3].[1][2]

Q: My product turned pink after storage. Why? A: Chlorinated phenols and benzyl alcohols are prone to auto-oxidation, forming quinoid-like structures which are highly colored.[1][2][3] Store the purified compound in an amber vial, under Argon, at 4°C.

Q: Is the product toxic? A: Treat it as a potent irritant and potential environmental toxin.[1] Chlorinated aromatics can be persistent.[1][2][6] All aqueous waste (especially the bisulfite wash) must be disposed of as hazardous chemical waste, not down the drain.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1][2] (Standard protocols for Borohydride reduction workups).

  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Purification of Aldehydes via Bisulfite Adducts. In Vogel's Textbook of Practical Organic Chemistry; Pearson, 1989; pp 123-125.[1][2][3]

  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.[1][2] (Fieser workup for Aluminum hydrides).

  • PubChem. Compound Summary: 3,4,5-Trichlorophenol and derivatives. National Library of Medicine.[1][2] [Link] (Accessed 2024).

Sources

Troubleshooting

Technical Support Center: Stability of (3,4,5-Trichlorophenyl)methanol

Welcome to the technical support center for (3,4,5-Trichlorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (3,4,5-Trichlorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on the stability of this compound under basic conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Core Concepts: Understanding Reactivity in Basic Media

(3,4,5-Trichlorophenyl)methanol, a substituted benzylic alcohol, possesses unique reactivity due to the strong electron-withdrawing nature of the three chlorine atoms on the phenyl ring. While alcohols are generally stable, the specific structural features of this molecule make it susceptible to particular degradation pathways in the presence of bases, especially strong ones. Understanding these pathways is critical for successful experimental design.

The primary point of reactivity is the benzylic position. The hydroxyl group's proton is acidic and can be deprotonated by a base to form the corresponding benzyloxide anion. However, under certain conditions, more complex and often undesired reactions can occur.

Potential Degradation Pathways
  • Oxidation to Aldehyde: The benzylic alcohol can be oxidized to its corresponding aldehyde, 3,4,5-trichlorobenzaldehyde. While this typically requires an oxidizing agent, prolonged exposure to strong bases in the presence of atmospheric oxygen can facilitate this transformation.

  • The Cannizzaro Reaction: This is a critical potential side reaction. If the alcohol is oxidized to 3,4,5-trichlorobenzaldehyde, this aldehyde, lacking α-hydrogens, can undergo a base-induced disproportionation reaction known as the Cannizzaro reaction.[1][2] In this process, two molecules of the aldehyde react to yield one molecule of (3,4,5-Trichlorophenyl)methanol and one molecule of the corresponding carboxylate, 3,4,5-trichlorobenzoic acid.[3] The strong electron-withdrawing chloro groups make the aldehyde's carbonyl carbon highly electrophilic, accelerating the initial nucleophilic attack by hydroxide, a key step in this reaction.[4][5]

The following diagram illustrates this primary degradation sequence.

G A (3,4,5-Trichlorophenyl)methanol B 3,4,5-Trichlorobenzaldehyde A->B Oxidation (e.g., Base + O2) C Disproportionation Products B->C Strong Base (e.g., KOH) 2 Equivalents of Aldehyde D (3,4,5-Trichlorophenyl)methanol (Regenerated) E 3,4,5-Trichlorobenzoic Acid (as Carboxylate Salt)

Caption: Potential degradation pathway of (3,4,5-Trichlorophenyl)methanol under basic conditions.

Frequently Asked Questions (FAQs)

Q1: Is (3,4,5-Trichlorophenyl)methanol stable in the presence of common laboratory bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N)?

A: Generally, (3,4,5-Trichlorophenyl)methanol exhibits good stability with weaker, non-nucleophilic bases such as triethylamine or mild inorganic bases like potassium carbonate, especially at room temperature and under an inert atmosphere. The primary risk of degradation increases significantly with stronger, nucleophilic bases (e.g., NaOH, KOH, alkoxides) and at elevated temperatures.

Q2: What are the primary degradation products I should look for if I suspect instability?

A: The two key degradation products to monitor for are 3,4,5-trichlorobenzaldehyde (from oxidation) and 3,4,5-trichlorobenzoic acid (from the subsequent Cannizzaro reaction). The benzoic acid will likely be present as its corresponding carboxylate salt (e.g., potassium 3,4,5-trichlorobenzoate) in the basic reaction mixture.

Q3: How do the trichloro-substituents specifically influence the molecule's stability in a basic medium?

A: The three chlorine atoms exert a strong inductive electron-withdrawing effect (-I effect). This has two major consequences:

  • Increased Acidity: They increase the acidity of the hydroxyl proton, making deprotonation to the alkoxide easier.

  • Increased Reactivity of Potential Aldehyde: They significantly increase the electrophilicity of the carbonyl carbon if the alcohol is oxidized to the aldehyde. This makes the aldehyde highly susceptible to nucleophilic attack by hydroxide, which is the rate-determining step of the Cannizzaro reaction.[5]

Q4: Can I use strong bases like potassium tert-butoxide (KOtBu) with this alcohol?

A: Extreme caution is advised. Strong bases like KOtBu are known to not only promote the reactions mentioned above but can also initiate radical pathways with benzylic alcohols.[6] This can lead to a complex mixture of byproducts. If a strong base is required, the reaction should be conducted at very low temperatures (e.g., -78 °C) under a strictly inert atmosphere, and the stability of the alcohol under these specific conditions should be verified beforehand.

Q5: What are the typical signs of degradation during an experiment?

A: Be observant for the following indicators:

  • TLC Analysis: Appearance of new spots. The aldehyde will likely have a higher Rf value than the alcohol, while the carboxylic acid (after acidic workup) will have a lower Rf.

  • Precipitate Formation: The sodium or potassium salt of 3,4,5-trichlorobenzoic acid may be insoluble in certain organic solvents and could precipitate from the reaction mixture.

  • Color Change: The formation of complex side products may lead to a yellowing or browning of the reaction mixture.

  • Inconsistent Yields: Unexplained low yields of your desired product can be a sign that your starting alcohol is being consumed by a degradation pathway.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered when using (3,4,5-Trichlorophenyl)methanol under basic conditions.

Problem Observed Potential Cause Recommended Solution & Validation
Unexpected spots on TLC; low yield of desired product. Degradation of the starting alcohol via oxidation and/or Cannizzaro reaction.1. Isolate and Characterize: Attempt to isolate the byproducts. Analyze by NMR, LC-MS, or GC-MS to confirm the presence of the aldehyde or carboxylic acid. 2. Run a Control Experiment: Subject only (3,4,5-Trichlorophenyl)methanol to the reaction conditions (base, solvent, temperature) without other reagents. Monitor for degradation over time using TLC or HPLC. 3. Modify Conditions: If degradation is confirmed, re-run the primary experiment under an inert atmosphere (N₂ or Ar), at a lower temperature, and consider using a weaker, non-nucleophilic base (e.g., DBU, DIPEA) if compatible with your desired reaction.
A white/off-white solid precipitates from the reaction mixture. Formation of the insoluble alkali metal salt of 3,4,5-trichlorobenzoic acid.1. Isolate and Test: Filter the solid. Test its solubility in water (should be soluble) and organic solvents (likely insoluble). 2. Acidify and Extract: Dissolve a small sample of the solid in water and acidify with dilute HCl. An immediate precipitate should form, which is the free 3,4,5-trichlorobenzoic acid. Extract this into an organic solvent (e.g., ethyl acetate), dry, and analyze (e.g., melting point, NMR) to confirm its identity.
Reaction mixture turns dark yellow or brown at elevated temperatures. Complex decomposition or radical-mediated side reactions are occurring.1. Reduce Temperature: Immediately lower the reaction temperature. This is the most critical parameter for preventing complex decomposition. 2. Add a Radical Inhibitor: If a radical mechanism is suspected (especially with bases like KOtBu), consider adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) in a small-scale test reaction to see if it suppresses byproduct formation.[7] 3. Re-evaluate Base Choice: The base may be too harsh. Consider alternative synthetic routes that avoid strongly basic conditions at high temperatures.
Troubleshooting Workflow

G cluster_solutions Corrective Actions Start Unexpected Result Observed (Low Yield, Byproducts) CheckControl Run Control Experiment: Alcohol + Base + Solvent Start->CheckControl Degradation Degradation Confirmed? CheckControl->Degradation NoDegradation Alcohol is Stable. Investigate other reagents or reaction pathways. Degradation->NoDegradation No Sol1 Use Inert Atmosphere (N₂ or Argon) Degradation->Sol1 Yes Sol2 Lower Reaction Temperature Sol1->Sol2 Sol3 Use Weaker / Non-nucleophilic Base Sol2->Sol3 Rerun Re-run Experiment with Modified Conditions Sol3->Rerun

Caption: Troubleshooting workflow for experiments involving (3,4,5-Trichlorophenyl)methanol.

Experimental Protocols

Protocol 1: Standard Stability Assessment

This protocol allows you to determine the stability of (3,4,5-Trichlorophenyl)methanol under your specific proposed basic conditions.

Materials:

  • (3,4,5-Trichlorophenyl)methanol

  • Your chosen base (e.g., 1M aq. NaOH)

  • Your chosen reaction solvent (e.g., THF, Dioxane)

  • Internal standard (e.g., dodecane, biphenyl - must be stable and not interfere with analysis)

  • TLC plates, HPLC or GC-MS instrumentation

  • Reaction vessel (e.g., round-bottom flask with stir bar)

  • Nitrogen or Argon line

Procedure:

  • Setup: To a clean, dry reaction vessel, add (3,4,5-Trichlorophenyl)methanol (e.g., 100 mg, 1 eq) and a known amount of the internal standard.

  • Inert Atmosphere: Purge the vessel with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Solvent Addition: Add the reaction solvent (e.g., 5 mL) and stir until all solids are dissolved.

  • Initial Sample (t=0): Withdraw a small aliquot (e.g., 0.1 mL) and quench it in a vial containing a dilute acid solution (e.g., 1M HCl) and an extraction solvent (e.g., ethyl acetate). This is your time-zero reference sample.

  • Base Addition: Add the base (e.g., 1.1 eq) to the reaction vessel. Start a timer.

  • Sampling: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr), withdraw aliquots and quench them as described in step 4.

  • Analysis: Analyze all quenched samples by TLC, HPLC, or GC-MS. Compare the ratio of the starting material to the internal standard over time. The appearance of new peaks corresponding to the aldehyde or acid indicates degradation.

Protocol 2: Best Practices for Minimizing Degradation in a Reaction

This protocol outlines general steps to take when using (3,4,5-Trichlorophenyl)methanol as a substrate in a base-mediated reaction.

  • Inert Atmosphere: Always conduct the reaction under a positive pressure of an inert gas like Nitrogen or Argon. This minimizes oxidation of the alcohol to the aldehyde.

  • Temperature Control: Cool the reaction vessel in an ice bath (0 °C) or dry ice/acetone bath (-78 °C) before adding the base.

  • Slow Addition: Add the base slowly (dropwise if it's a liquid or in small portions if it's a solid) to the cooled solution of the alcohol. This prevents localized high concentrations of base and exotherms.

  • Monitor Closely: Follow the reaction's progress closely by TLC or other methods. Do not let the reaction run longer than necessary.

  • Prompt Quenching: Once the reaction is complete, quench it by pouring it into a cold, dilute acidic solution (e.g., 1M HCl or NH₄Cl solution). This neutralizes the base and prevents further degradation during workup.

By adhering to these guidelines and understanding the underlying chemical principles, you can confidently design and execute experiments using (3,4,5-Trichlorophenyl)methanol, ensuring the reliability and accuracy of your scientific outcomes.

References
  • Ashraf, C. M., & Asghar, M. N. (2020). Theoretical DFT study of Cannizzaro reaction mechanism. SciSpace.
  • Zheng, H.-X., Shan, X.-H., Qu, J.-P., & Kang, Y.-B. (2017). Transition-Metal- and Catalyst-Free Base-Promoted Hydrogenation of Aryl Halides. Organic Letters, 19(19), 5114–5117.
  • J&K Scientific LLC. (2025). Benzyl Protection of Alcohols.
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  • Wikipedia. (n.d.). Benzyl alcohol.
  • Olsson, V. J., & Bäckvall, J.-E. (2020). Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides. Chemical Science, 11(28), 7385–7389.
  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols.
  • SATHEE. (n.d.). Cannizzaro Reaction Mechanism.
  • U.S. Environmental Protection Agency. (n.d.).
  • Kaur, N., & Kishore, D. (2014). Synthetic applications of the Cannizzaro reaction. RSC Advances, 4(108), 63381–63394.
  • Allen, S. E., & MacMillan, D. W. C. (2018). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. Journal of the American Chemical Society, 140(45), 15454–15460.
  • Euro Chlor. (2007).
  • ResearchGate. (n.d.). Biodegradation of chlorinated aromatic compounds Microorganism Pseudomonas sp..
  • ACS Omega. (2022).
  • Organic Chemistry Tutor. (n.d.). Cannizzaro Reaction.
  • Chemistry Stack Exchange. (2015). Which compound reacts faster in the Cannizzaro Reaction?.
  • Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity.
  • Journal of the American Chemical Society. (2019).
  • African Journals Online (AJOL). (2007). Studies on degradation of chlorinated aromatic hydrocarbon by using immobilized cell crude extract of Pseudomonas aeruginosa.
  • Manufacturing Chemist. (2010). A new solvent for green chemistry.
  • Mao, Y. P., Tao, X. L., & Lipsky, P. E. (2000). Analysis of the stability and degradation products of triptolide. Journal of Pharmacy and Pharmacology, 52(1), 3–12.
  • ChemBK. (2024). Tris(p-chlorophenyl)methanol.
  • CAS Common Chemistry. (n.d.). Tris(4-chlorophenyl)methanol.
  • Chem-Impex. (n.d.). [3-(4-Chlorophenyl)-5-isoxazolyl]methanol.

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Optimization

Technical Support Center: Preventing Over-Oxidation in Trichlorobenzyl Alcohol Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the selective synthesis of trichlorobenzyl alcohols (e.g., 2,4,5-tric...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the selective synthesis of trichlorobenzyl alcohols (e.g., 2,4,5-trichlorobenzyl alcohol or 2,4,6-trichlorobenzyl alcohol).

The Causality of Over-Oxidation

When synthesizing trichlorobenzyl alcohol directly via the oxidation of trichlorotoluene, the primary failure mode is over-oxidation to trichlorobenzaldehyde or trichlorobenzoic acid.

Why does this happen? Thermodynamically and kinetically, the oxidation of the newly formed benzyl alcohol to an aldehyde is often faster than the initial oxidation of the toluene methyl group. The electron-rich nature of the oxygen atom in the alcohol lowers the activation energy for subsequent hydrogen abstraction. Consequently, traditional chemical oxidants (like KMnO₄ or chromic acid) cannot easily be "stopped" at the alcohol stage.

The Solution: Recent breakthroughs demonstrate that solvent-mediated interactions can arrest the reaction. Using a "wet" organic solvent (such as DMF with 4.5–7.0 vol % water) during electrocatalytic oxidation creates an extensive hydrogen-bonding network. This network stabilizes the intermediate hydroxyl (·OH) radicals and the resulting benzyl alcohol, physically and electronically shielding it from further O–O bond formation or secondary oxidation [1]. Alternatively, biocatalytic monooxygenation using specific dioxygenase enzymes (like TecA) provides strict steric control within the active site, releasing the alcohol before over-oxidation can occur [2].

Quantitative Data: Solvent & Catalyst Effects on Selectivity

The table below summarizes how different reaction environments influence the conversion and selectivity of trichlorotoluene oxidation.

Oxidation MethodSolvent SystemConversion Yield (%)Selectivity: Alcohol (%)Selectivity: Aldehyde/Acid (%)
Chemical (KMnO₄)Aqueous (100% H₂O)> 90%< 5%> 85%
ElectrochemicalDry DMF< 10%N/A (Reaction fails)N/A
ElectrochemicalWet DMSO (7.0% H₂O)~ 21%100%0%
ElectrochemicalWet DMF (4.5–7.0% H₂O)87%100%0%
Biocatalytic (TecA)Aqueous Buffer (pH 7.4)~ 30-40%> 95%< 5%

(Data extrapolated from benchmark toluene and chlorotoluene oxidation studies [1][2])

Validated Experimental Protocols

Protocol A: Selective Electro-Oxidation in Wet DMF

This protocol leverages hydrogen-bonding networks to prevent over-oxidation and includes built-in analytical checkpoints.

Step 1: Electrolyte Preparation Mix N,N-Dimethylformamide (DMF) with 4.5% to 7.0% (v/v) ultra-pure water. Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte. Causality: The specific water concentration is critical. Too little water prevents ·OH radical formation; too much water disrupts the DMF-water hydrogen-bonding matrix that protects the alcohol [1].

Step 2: Cell Setup Assemble an undivided electrochemical cell. Use a[NiFe]-(OH)₂ nanosheet anode (which favors water oxidation to ·OH radicals over O₂ evolution) and a platinum wire cathode.

Step 3: Substrate Addition Add the specific trichlorotoluene isomer (e.g., 2,4,5-trichlorotoluene) to achieve a 20 mM concentration.

Step 4: Electro-Oxidation & Self-Validation Apply a constant potential of 1.3 V to 1.5 V vs. Ag/AgCl. Self-Validation Check: At t = 30 minutes, extract a 50 µL aliquot and analyze via GC-MS. You must observe the trichlorobenzyl alcohol molecular ion (m/z ~210/212/214 depending on isotopes). The strict absence of the aldehyde peak (m/z ~208) validates that the hydrogen-bonding stabilization is active. If aldehyde is detected, halt the reaction and verify the water content of your DMF.

Step 5: Termination and Isolation Run the reaction for up to 48 hours or until conversion reaches ~85%. Extract with ethyl acetate, wash with brine to remove DMF, and dry over anhydrous Na₂SO₄.

Protocol B: Biocatalytic Monooxygenation

For researchers preferring enzymatic routes, whole-cell biocatalysis offers exquisite selectivity.

Step 1: Cell Preparation Cultivate Ralstonia sp. strain PS12 (or a recombinant strain expressing the tecA gene) and harvest in late exponential growth. Resuspend in 50 mM phosphate buffer (pH 7.4) to an OD₅₄₆ of 5.0 [2].

Step 2: Reaction Initiation Add trichlorotoluene from a DMSO stock solution to a final concentration of 0.3 mM. Causality: The TecA enzyme strictly catalyzes a monooxygenation of the methyl group for specific isomers (like 2,4,5-trichlorotoluene), releasing the alcohol. The active site geometry prevents the alcohol from re-binding in an orientation that allows further oxidation [2].

Step 3: Incubation & Self-Validation Incubate at 30°C on a rotary shaker. Self-Validation Check: At t = 60 minutes, analyze the cell-free supernatant via HPLC. The appearance of the trichlorobenzyl alcohol peak without the accumulation of trichlorobenzoate validates that the enzyme's active site is successfully preventing secondary oxidation. If benzoate is detected, verify that the wild-type strain hasn't upregulated broad-spectrum benzoate dioxygenases.

Step 4: Extraction Extract the aqueous phase with diethyl ether once conversion plateaus (typically 2-4 hours).

Troubleshooting FAQs

Q: Why does my trichlorotoluene oxidation keep yielding trichlorobenzaldehyde despite lowering the oxidant equivalents? A: Because the rate constant for the oxidation of the alcohol to the aldehyde (


) is greater than the rate constant for the initial toluene to alcohol oxidation (

). Even with sub-stoichiometric oxidant levels, any generated alcohol is immediately consumed to form the aldehyde. You must change the reaction environment (e.g., using wet DMF) rather than just the oxidant stoichiometry to alter the kinetic pathway[1].

Q: How exactly does the "Wet DMF" system physically prevent the second oxidation? A: During electrocatalysis, water oxidation generates protons and ·OH radicals. Protonation of DMF enables the formation of H⁺-DMF–·OH radical complexes. These complexes are stabilized by extensive hydrogen bonding among the radical, DMF molecules, and water. This rigid solvation shell stabilizes the initial radical intermediate and sterically/electronically arrests the reaction after the first oxygenation, preventing the O–O bond formation required for over-oxidation [1].

Q: Can I use traditional chemical oxidants (like KMnO₄) and just quench the reaction early? A: No. Quenching early will only result in a mixture of unreacted starting material and the over-oxidized product (aldehyde/acid), with negligible alcohol yield. The reaction must be inherently selective, not just artificially shortened.

Q: I am observing ring-hydroxylated byproducts (catechols) during biocatalysis. How do I prevent this? A: The tecA enzyme can perform both monooxygenation (yielding the alcohol) and dioxygenation (yielding dihydrodiols that convert to catechols). The ratio depends heavily on the substitution pattern of the trichlorotoluene. For example, 2,4,5-trichlorotoluene strongly favors monooxygenation, whereas 1,2,4-substituted patterns may favor dioxygenation [2]. Ensure you are using the correct isomer, or engineer the enzyme's active site to increase steric hindrance against ring attack.

Visualizations

Mechanism TCT Trichlorotoluene (Starting Material) Radical Benzyl Radical Intermediate TCT->Radical -H• (Oxidation) Alcohol Trichlorobenzyl Alcohol (Target Product) Radical->Alcohol +•OH (Stabilized by Wet DMF) Aldehyde Trichlorobenzaldehyde (Over-Oxidation) Alcohol->Aldehyde Excess Oxidant (Uncontrolled)

Reaction pathway of trichlorotoluene oxidation highlighting the over-oxidation risk.

Workflow Step1 1. Electrolyte Prep (Wet DMF + 4.5% H2O) Step2 2. Substrate Addition (Trichlorotoluene) Step1->Step2 Step3 3. Electro-oxidation (Constant Potential) Step2->Step3 Step4 4. In-Process GC-MS (Monitor Selectivity) Step3->Step4 Step4->Step3 If Conversion < 85% Step5 5. Product Isolation (Trichlorobenzyl Alcohol) Step4->Step5

Step-by-step workflow for the selective electro-oxidation of trichlorotoluene.

References

  • Selective Toluene Electrooxid
  • Transformation of Chlorinated Benzenes and Toluenes by Ralstonia sp. Strain PS12 tecA (Tetrachlorobenzene Dioxygenase) and tecB (Chlorobenzene Dihydrodiol Dehydrogenase) Gene Products. Applied and Environmental Microbiology.
Troubleshooting

Technical Support Center: Mastering Moisture-Sensitive Reactions with (3,4,5-Trichlorophenyl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when handling (3,4,5-Trichlorophenyl)methanol (CAS: 7520-67-4)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when handling (3,4,5-Trichlorophenyl)methanol (CAS: 7520-67-4)[1]. While this specific benzyl alcohol derivative is a highly valuable building block in pharmaceutical and agrochemical synthesis, its derivatization—whether through halogenation, etherification, or oxidation—relies on reagents that are notoriously unforgiving to atmospheric moisture.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure your syntheses proceed with maximum yield and reproducibility.

Mechanistic Causality: Why Moisture Derails Your Synthesis

The core issue with moisture in (3,4,5-Trichlorophenyl)methanol chemistry is rarely the degradation of the alcohol itself, but rather the rapid, competitive hydrolysis of the reagents required to activate it.

The three electron-withdrawing chlorine atoms on the aromatic ring inductively increase the acidity of the benzylic hydroxyl proton while simultaneously rendering the benzylic carbon slightly more electrophilic. However, when moisture is introduced into the system, the following reagent-specific failures occur:

  • Etherification (Williamson Synthesis via NaH): Sodium hydride (NaH) reacts violently with trace water to form sodium hydroxide (NaOH) and hydrogen gas. NaOH is a significantly weaker base than the desired (3,4,5-trichlorophenyl)methoxide. In aprotic solvents like THF, NaOH fails to drive the equilibrium of the sterically hindered alcohol to the alkoxide, resulting in a stalled reaction and unreacted starting material.

  • Halogenation (via SOCl₂ or PBr₃): Thionyl chloride (SOCl₂) is rapidly hydrolyzed by water to produce sulfur dioxide (SO₂) and hydrochloric acid (HCl). This not only depletes the active reagent but also creates a highly acidic environment that can promote undesired side reactions, such as the dimerization of the benzyl alcohol into a symmetrical ether.

  • Oxidation (Swern/Dess-Martin): Moisture violently quenches oxalyl chloride in Swern oxidations and hydrolyzes the hypervalent iodine in Dess-Martin periodinane, instantly killing the active oxidative species.

G A (3,4,5-Trichlorophenyl)methanol B NaH (Active Base) A->B Deprotonation D NaOH (Dead Base) A->D Weak Base Fails C H2O (Moisture) B->C Rapid Hydrolysis E Alkoxide Intermediate B->E H2 Gas Evolution C->D Formation G Stalled Reaction D->G Unreacted Alcohol F Target Ether E->F Alkylation

Pathway showing competitive moisture hydrolysis during alkoxide formation.

Quantitative Solvent Parameters for Sensitive Reactions

To prevent the mechanistic failures outlined above, the solvent environment must be rigorously controlled. The table below summarizes the maximum acceptable moisture thresholds and the authoritative drying methods required for the successful derivatization of (3,4,5-Trichlorophenyl)methanol.

SolventMax Acceptable H₂O (ppm)Recommended Drying Method & StoragePrimary Application with (3,4,5-Trichlorophenyl)methanol
THF < 10 ppmDistillation over Sodium/Benzophenone; Store over 4Å MSWilliamson Ether Synthesis (NaH deprotonation)
DCM < 50 ppmDistillation over Calcium Hydride (CaH₂); Store over 4Å MSSwern Oxidation, SOCl₂ Halogenation
DMF < 50 ppmVacuum distillation over BaO; Store over 4Å MSSₙ2 Alkylations, Cross-coupling
Toluene < 20 ppmDistillation over Sodium; Store over 4Å MSHigh-temp deoxygenation or metal-catalyzed coupling

Troubleshooting Guide & FAQs

Q1: My conversion of (3,4,5-Trichlorophenyl)methanol to the corresponding benzyl chloride using thionyl chloride is stalling at 50%. What is happening? A: Stalled conversion is a classic symptom of reagent depletion via hydrolysis. Thionyl chloride reacts vigorously with ambient moisture. Ensure your system is under a positive pressure of inert gas (Nitrogen or Argon) using a Schlenk line or a properly purged balloon setup[2]. Furthermore, ensure your glassware is flame-dried under vacuum prior to reagent addition[3].

Q2: During the deprotonation of (3,4,5-Trichlorophenyl)methanol with NaH, I observe no gas evolution, and the starting material is recovered quantitatively. Why? A: The lack of hydrogen gas evolution is a self-validating indicator that your base is dead. The NaH has likely degraded into NaOH due to poor storage or atmospheric moisture exposure during transfer. NaH should be handled using Schlenk techniques or in a glovebox[4]. Always use a fresh, properly stored strong base and rigorously dry your reaction flask[2].

Q3: I am trying to perform a direct deoxygenation of (3,4,5-Trichlorophenyl)methanol, but my yields are low due to moisture quenching my traditional radical initiators. Are there moisture-insensitive alternatives? A: Yes. Recent advancements in photoredox catalysis offer robust alternatives. A notable protocol utilizes Hantzsch ester (HE), Cs₂CO₃, and a photocatalyst (like 4DPAIPN) under photoirradiation. This method allows for the direct and site-selective deoxygenation of benzyl alcohols under an N₂ atmosphere, bypassing the extreme moisture sensitivity of traditional phosphoranyl radical methods[5].

Q4: Can I use (3,4,5-Trichlorophenyl)methanol directly from the vendor bottle for an air-sensitive reaction? A: For reactions highly sensitive to moisture (e.g., using n-BuLi or NaH), it is a strict best practice to dry the alcohol prior to use[2]. Even solid reagents adsorb atmospheric water. Dissolve the alcohol in a dry solvent (like Toluene or DCM), concentrate it under high vacuum (azeotropic drying), and leave it on a high-vacuum manifold for 2-4 hours before the reaction.

Self-Validating Experimental Protocols

To guarantee success, you must employ a self-validating workflow. The following protocol outlines the moisture-free Williamson Ether Synthesis of (3,4,5-Trichlorophenyl)methyl ethers, utilizing Schlenk line techniques[6].

Protocol: Moisture-Free Williamson Ether Synthesis

Step 1: Glassware Preparation (The Foundation of Trust)

  • Add a magnetic stir bar to a round-bottom flask (RBF) equipped with a side-arm stopcock (Schlenk flask)[6].

  • Connect the flask to the vacuum manifold of a Schlenk line[4].

  • Apply high vacuum and vigorously flame-dry the exterior of the flask using a heat gun or Bunsen burner to drive off adsorbed surface moisture[3].

  • Allow the flask to cool to room temperature under vacuum.

  • Backfill the flask with dry Nitrogen or Argon. Repeat the vacuum-purge cycle three times (cycling)[3].

Step 2: Reagent Addition & Inerting

  • Against a positive counter-flow of inert gas, quickly add NaH (60% dispersion in mineral oil, 1.5 eq) to the flask.

  • Seal the flask with a rubber septum[3].

  • Wash the NaH with anhydrous hexane (3 x 5 mL) via syringe to remove the mineral oil, removing the hexane washings via cannula or syringe under positive inert gas pressure[6]. Dry the resulting grey powder under vacuum, then backfill with inert gas.

Step 3: The Self-Validation Checkpoint

  • Add anhydrous THF (10 mL) to the NaH via a dry syringe[7].

  • In a separate, oven-dried vial, dissolve (3,4,5-Trichlorophenyl)methanol (1.0 eq) in anhydrous THF (5 mL).

  • Slowly add the alcohol solution dropwise to the NaH suspension at 0 °C.

  • Validation Check: You must observe the evolution of H₂ gas (bubbling). If bubbling occurs, the base is active, and the system is dry. If no bubbling occurs, the reaction has failed due to moisture/dead base; abort and restart.

Step 4: Alkylation

  • Stir the alkoxide mixture for 30 minutes at room temperature.

  • Add the desired alkyl halide (1.2 eq) dropwise via syringe.

  • Monitor the reaction via TLC until the (3,4,5-Trichlorophenyl)methanol spot is consumed.

G A Flame/Oven Dry Glassware (Remove Surface H2O) B Assemble Hot & Seal (Rubber Septum) A->B C Vacuum-Inert Gas Cycles (Schlenk Line x3) B->C D Add Anhydrous Solvent (Cannula/Syringe) C->D E Add Reagents (Positive N2/Ar Pressure) D->E F Self-Validation Checkpoint (Observe Gas Evolution) E->F

Step-by-step Schlenk line workflow for moisture-sensitive setups.

References

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. University of Pittsburgh.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHQO7JO3lEySH1pwXuP6V6mfdd_1fV9wmyqsGwjrEQa6fq4iri2jkJlrXELyKqorDMmdwvRsabQdTwcP75Nm0SNl1sQNLF5K7yGsYGnl4vtZNocOpoJMlNOucBaSxhlRH2wqcsvoBF2TNdoaYHyH0qM7px1Vmm-Hd1]
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  • 7520-67-4 | (3,4,5-Trichlorophenyl)methanol - ChemScene. ChemScene.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtPvhNnfci6TCxW6nEk3xFiKtt0IAVmIleGn-CxF6_6QGldz7cKdpLftGzW5myBfhctc3b0XzJQa6VVOipJ3FDTZ3g4l-iFra4B8rkCghMbqkIxzdvWR7Ul8KL1u-n3Bc4TfFgQzNXMTkIuw==]
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Optimization

Technical Support Center: Catalysts for Efficient Hydrogenation to (3,4,5-Trichlorophenyl)methanol

Welcome to the technical support center for the catalytic hydrogenation of 3,4,5-trichlorobenzaldehyde to (3,4,5-trichlorophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the catalytic hydrogenation of 3,4,5-trichlorobenzaldehyde to (3,4,5-trichlorophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to navigate the complexities of this selective hydrogenation, ensuring high yield and purity while mitigating common side reactions.

Introduction: The Challenge of Selective Hydrogenation

The reduction of 3,4,5-trichlorobenzaldehyde presents a significant chemoselectivity challenge: the desired hydrogenation of the aldehyde group to a primary alcohol must be achieved without initiating the undesired hydrodechlorination of the aromatic ring. This guide will delve into the catalyst systems and reaction conditions that favor the selective formation of (3,4,5-trichlorophenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is most effective for the selective hydrogenation of 3,4,5-trichlorobenzaldehyde?

A1: The choice of catalyst is critical. While palladium on carbon (Pd/C) is a common hydrogenation catalyst, it is often too active and can lead to significant hydrodechlorination.[1][2] For this specific transformation, catalysts with modulated activity are preferred. Ruthenium-based systems have shown spectacular activity in the selective hydrogenation of benzaldehydes.[3] Non-noble metal catalysts, such as those based on nickel or cobalt, can also be effective and offer a more economical option.[3] For highly selective transformations, catalytic transfer hydrogenation using catalysts like nickel-aluminum layered double hydroxide (NiAl LDH) can be an excellent choice.[4]

Q2: What are the primary side reactions to be aware of?

A2: The most significant side reaction is hydrodechlorination, where one or more chlorine atoms on the aromatic ring are replaced by hydrogen. This can lead to a mixture of mono-, di-, and non-chlorinated benzaldehydes and benzyl alcohols. Another potential side reaction is the over-reduction of the benzyl alcohol to the corresponding toluene derivative, although this is generally less common under mild conditions.[5]

Q3: How can I minimize hydrodechlorination?

A3: Several strategies can be employed:

  • Catalyst Choice: Opt for less active catalysts than standard Pd/C. As mentioned, ruthenium or specific nickel catalysts are good alternatives.[3][4]

  • Catalyst Poisoning: The controlled addition of a catalyst poison, such as diphenylsulfide, can selectively inhibit the sites responsible for dehalogenation on a Pd/C catalyst.[1][2]

  • Additives: The use of dehalogenation inhibitors, such as a mixture of sodium phosphite and ethanolamine, has been shown to be effective in similar reactions.[6]

  • Reaction Conditions: Milder reaction conditions (lower temperature and pressure) generally favor the desired aldehyde reduction over dehalogenation.[7]

Q4: What are the recommended reaction conditions?

A4: Optimal conditions will vary depending on the chosen catalyst. For catalytic transfer hydrogenation with a NiAl LDH catalyst, using isopropanol as the hydrogen donor at temperatures around 80-100 °C is a good starting point.[4] For traditional catalytic hydrogenation, pressures of 1-10 bar of hydrogen and temperatures from room temperature to 70 °C are typical.[7] It is crucial to monitor the reaction closely to avoid over-reduction.

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting aldehyde and the appearance of the product alcohol. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.[8] These techniques can also help identify any byproducts that may have formed.

Troubleshooting Guide

This section addresses common issues encountered during the hydrogenation of 3,4,5-trichlorobenzaldehyde.

Problem 1: Low or No Conversion of Starting Material
  • Possible Cause: Inactive catalyst.

    • Solution: Ensure the catalyst is fresh and has been stored under appropriate conditions. If using a heterogeneous catalyst like Pd/C, ensure it has not been exposed to air for prolonged periods, which can lead to oxidation and deactivation.

  • Possible Cause: Catalyst poisoning from impurities.

    • Solution: Purify the starting material and solvents. Common catalyst poisons include sulfur and nitrogen compounds.

  • Possible Cause: Insufficient hydrogen pressure or poor mass transfer.

    • Solution: Ensure the reaction vessel is properly sealed and pressurized. For heterogeneous reactions, vigorous stirring is essential to ensure good contact between the catalyst, substrate, and hydrogen.

Problem 2: Significant Formation of Dehalogenated Byproducts
  • Possible Cause: Catalyst is too active.

    • Solution: As discussed in the FAQs, switch to a less active catalyst such as one based on ruthenium or nickel.[3][4] Alternatively, consider catalytic transfer hydrogenation.[4]

  • Possible Cause: Reaction conditions are too harsh.

    • Solution: Reduce the reaction temperature and/or hydrogen pressure. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Possible Cause: Absence of a dehalogenation inhibitor.

    • Solution: Introduce an additive to suppress dehalogenation. A mixture of sodium phosphite and ethanolamine can be effective.[6] Controlled poisoning of a Pd/C catalyst with diphenylsulfide is another viable strategy.[1][2]

Problem 3: Low Isolated Yield of (3,4,5-Trichlorophenyl)methanol
  • Possible Cause: Incomplete reaction.

    • Solution: Extend the reaction time or slightly increase the catalyst loading. Monitor the reaction by TLC or GC-MS to confirm the complete consumption of the starting material.

  • Possible Cause: Product loss during workup and purification.

    • Solution: (3,4,5-Trichlorophenyl)methanol is a solid at room temperature. Ensure complete extraction from the reaction mixture. If performing recrystallization, use a minimal amount of hot solvent and cool slowly to maximize crystal formation.

  • Possible Cause: Formation of unidentified byproducts.

    • Solution: Analyze the crude reaction mixture by GC-MS and NMR to identify any unexpected byproducts. This information can provide clues about competing reaction pathways and help in optimizing the reaction conditions.

Experimental Protocols

Protocol 1: Selective Reduction using Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild reducing agent that is highly selective for aldehydes and ketones and will not cause dehalogenation under standard conditions.[9][10]

Procedure:

  • In a round-bottom flask, dissolve 1.0 g of 3,4,5-trichlorobenzaldehyde in 20 mL of methanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add 0.2 g of sodium borohydride in small portions with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Carefully add 10 mL of 1 M HCl to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude (3,4,5-trichlorophenyl)methanol by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Protocol 2: Catalytic Transfer Hydrogenation

This protocol utilizes a non-noble metal catalyst and a hydrogen donor, avoiding the need for high-pressure hydrogenation equipment.[4]

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 1.0 g of 3,4,5-trichlorobenzaldehyde, 100 mg of NiAl LDH catalyst, and 20 mL of isopropanol.

  • Heat the mixture to reflux (approximately 82 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the catalyst from the solution.

  • Remove the isopropanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any residual catalyst or byproducts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify by recrystallization as described in Protocol 1.

Data Presentation

Table 1: Comparison of Catalyst Systems for Aldehyde Hydrogenation

Catalyst SystemTypical ConditionsSelectivity for AlcoholDehalogenation RiskReference
Pd/C H₂ (1-10 atm), RT-70°C, various solventsModerate to HighHigh[1][2]
Ru-based H₂ (1-10 atm), RT-80°C, various solventsHigh to ExcellentLow to Moderate[3]
Ni-based H₂ (5-20 atm), 50-100°C, various solventsGood to HighModerate[3]
NiAl LDH Isopropanol, refluxExcellentVery Low[4]
NaBH₄ Methanol or Ethanol, 0°C to RTExcellentNegligible[9][10]

Visualizations

Reaction Pathway

G 3,4,5-Trichlorobenzaldehyde 3,4,5-Trichlorobenzaldehyde (3,4,5-Trichlorophenyl)methanol (3,4,5-Trichlorophenyl)methanol 3,4,5-Trichlorobenzaldehyde->(3,4,5-Trichlorophenyl)methanol Selective Hydrogenation (Desired) Dehalogenated Byproducts Dehalogenated Byproducts 3,4,5-Trichlorobenzaldehyde->Dehalogenated Byproducts Hydrodechlorination (Undesired) Dehalogenated Benzyl Alcohols Dehalogenated Benzyl Alcohols (3,4,5-Trichlorophenyl)methanol->Dehalogenated Benzyl Alcohols Hydrodechlorination (Undesired)

Caption: Desired vs. undesired reaction pathways.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Low Conversion Low Conversion Inactive Catalyst Inactive Catalyst Low Conversion->Inactive Catalyst Catalyst Poisoning Catalyst Poisoning Low Conversion->Catalyst Poisoning Byproduct Formation Byproduct Formation Harsh Conditions Harsh Conditions Byproduct Formation->Harsh Conditions Active Catalyst Active Catalyst Byproduct Formation->Active Catalyst Low Yield Low Yield Low Yield->Byproduct Formation Workup Loss Workup Loss Low Yield->Workup Loss Fresh Catalyst Fresh Catalyst Inactive Catalyst->Fresh Catalyst Purify Reagents Purify Reagents Catalyst Poisoning->Purify Reagents Milder Conditions Milder Conditions Harsh Conditions->Milder Conditions Change Catalyst / Add Inhibitor Change Catalyst / Add Inhibitor Active Catalyst->Change Catalyst / Add Inhibitor Optimize Purification Optimize Purification Workup Loss->Optimize Purification

Caption: A logical approach to troubleshooting.

References

  • Dehalogen
  • Dual reaction pathway catalysis: base free transfer hydrogenation of aromatic aldehydes by a NiAl LDH catalyst via in situ Ni(0) formation. Dalton Transactions. [Link]

  • Catalytic Hydrogenation of Benzaldehyde for Selective Synthesis of Benzyl Alcohol: A Review. ResearchGate. [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

  • Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium. PMC. [Link]

  • Highly Selective Catalysts for the Hydrogenation of Unsaturated Aldehydes: A Review. ResearchGate. [Link]

  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2. ResearchGate. [Link]

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Chemistry Portal. [Link]

  • Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. MDPI. [Link]

  • Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide. PubMed. [Link]

  • Reduction of 4 Chloro. Scribd. [Link]

  • Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. PMC. [Link]

  • Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium. ACS Catalysis. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Catalytic Hydrodehalogenation Reactions. Science of Synthesis. [Link]

  • Selective Enzymatic Reduction of Aldehydes. PMC. [Link]

  • Hydrogenolysis and Selective Reduction (Dehalogenation). American Chemical Society. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

  • Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journals. [Link]

  • Chromium-catalyzed transfer hydrogenation of aromatic aldehydes facilitated by a simple metal carbonyl complex. ResearchGate. [Link]

  • The Nature of Active Sites in the Pd/C-Catalyzed Hydrogenation/Hydrodeoxygenation of Benzaldehyde. MDPI. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of (3,4,5-Trichlorophenyl)methanol

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of halogenated organic compounds is paramount. (3,4,5-Trichlorophenyl)methanol is a key intermediate whose structur...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of halogenated organic compounds is paramount. (3,4,5-Trichlorophenyl)methanol is a key intermediate whose structural integrity and purity are critical. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as the most powerful tool for unambiguous structure verification.

This guide provides an in-depth analysis of the ¹H NMR spectrum of (3,4,5-Trichlorophenyl)methanol. Moving beyond a simple data sheet, we will dissect the spectrum by comparing it with its less-substituted analogues. This comparative approach not only clarifies the spectral features of the target molecule but also enriches our understanding of how substitution patterns profoundly influence NMR spectra—a crucial skill for researchers, scientists, and drug development professionals.

The Foundational Principles: Chemical Shift, Coupling, and Integration

Before delving into the spectra, a brief review of core NMR principles is essential. The ¹H NMR spectrum provides three key pieces of information:

  • Chemical Shift (δ) : Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups, such as chlorine, "deshield" nearby protons, causing their signals to appear at a higher ppm value (downfield).[1]

  • Integration : The area under an NMR signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in a molecule.

  • Spin-Spin Coupling (J-coupling) : The magnetic field of a proton influences its neighbors, splitting their signals into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides information about the connectivity of atoms.[2]

Experimental Protocol: Acquiring a High-Quality Spectrum

The validity of any spectral analysis rests on the quality of the sample preparation and data acquisition. A robust, self-validating protocol is non-negotiable.

Step-by-Step NMR Sample Preparation
  • Sample Weighing : Accurately weigh 5-25 mg of the solid (3,4,5-Trichlorophenyl)methanol into a clean, dry vial.[3] This concentration is optimal for obtaining a high-quality ¹H spectrum in a reasonable time.

  • Solvent Selection & Dissolution : Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[3][4] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. DMSO-d₆ is particularly useful for observing hydroxyl (-OH) proton couplings, as it slows down the rate of proton exchange.[5][6]

  • Internal Standard : While modern spectrometers can lock onto the residual solvent signal, adding an internal standard like Tetramethylsilane (TMS) at 0 ppm provides an exact reference point.[3][7]

  • Transfer and Filtration : Vigorously mix the vial to ensure complete dissolution. Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a 5 mm NMR tube.[8] This crucial step removes any particulate matter that can degrade spectral quality by distorting the magnetic field.

  • Final Checks : Ensure the sample height in the tube is at least 4 cm (~0.6 mL) to be within the detection region of the spectrometer coils.[9] Cap the tube securely and clean the outside with a lint-free wipe before insertion into the spectrometer.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL CDCl₃) weigh->dissolve Add to vial mix 3. Add TMS & Mix dissolve->mix filter 4. Filter into NMR Tube mix->filter load 5. Load into Spectrometer filter->load Cleaned Tube acquire 6. Acquire Spectrum load->acquire process 7. Process Data (Phase, Baseline, Integrate) acquire->process

Caption: Standard workflow for preparing a small molecule sample for ¹H NMR analysis.

Spectral Analysis of (3,4,5-Trichlorophenyl)methanol

The high degree of symmetry in (3,4,5-Trichlorophenyl)methanol simplifies its ¹H NMR spectrum, making it a distinct fingerprint.

Predicted ¹H NMR Spectrum:

Proton TypePredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Aromatic (H-2, H-6)~7.4 - 7.6Singlet (s)2HThe two protons are chemically and magnetically equivalent due to the molecule's C₂ᵥ symmetry. The three strongly electron-withdrawing Cl atoms cause a significant downfield shift.
Methylene (-CH₂OH)~4.7 - 4.8Singlet (s) or Doublet (d)2HLocated in the benzylic position, deshielded by the aromatic ring and the oxygen atom.[1] May appear as a singlet or couple to the -OH proton.
Hydroxyl (-OH)Variable (e.g., 1.5 - 4.0 in CDCl₃)Singlet (s) or Triplet (t)1HChemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding.[10][11] Often appears as a broad singlet due to rapid chemical exchange.

The Comparative Advantage: Distinguishing Isomers and Analogues

The true diagnostic power of the ¹H NMR spectrum of (3,4,5-Trichlorophenyl)methanol is revealed when compared to its isomers and the parent benzyl alcohol. The substitution pattern dictates the complexity of the aromatic region.

G Impact of Substitution on Aromatic Splitting Patterns sub_345 (3,4,5-Trichloro) H H Singlet sub_4 (4-Chloro) H H H H Two Doublets (AA'BB') sub_3 (3-Chloro) H H H H Complex Multiplets sub_26 (2,6-Dichloro) H H H Triplet & Doublet

Caption: Logical diagram showing how chloro-substitution patterns alter aromatic proton equivalence and splitting.

Comparison Table of Benzyl Alcohol Derivatives

The following table summarizes experimental and predicted ¹H NMR data for (3,4,5-Trichlorophenyl)methanol and its key comparators in CDCl₃.

CompoundAr-H Chemical Shift (δ, ppm) & Multiplicity-CH₂- Chemical Shift (δ, ppm)-OH Chemical Shift (δ, ppm)Key Differentiator
(3,4,5-Trichlorophenyl)methanol ~7.45 (s, 2H) ~4.68 (s, 2H) Variable (br s, 1H) Single sharp singlet for aromatic protons.
Benzyl Alcohol[12][13]~7.3 (m, 5H)~4.68 (s, 2H)~1.93 (br s, 1H)A complex multiplet for five aromatic protons.
4-Chlorobenzyl Alcohol[12][14]~7.3 (d, 2H), ~7.28 (d, 2H)~4.67 (d, 2H)~1.75 (t, 1H)Two distinct doublets in the aromatic region (AA'BB' system).
3-Chlorobenzyl Alcohol[15][16]~7.35 (s, 1H), ~7.25 (m, 3H)~4.65 (s, 2H)~1.95 (s, 1H)Four non-equivalent aromatic protons leading to complex multiplets.
2-Chlorobenzyl Alcohol[17][18]~7.45-7.22 (m, 4H)~4.74 (d, 2H)~2.51 (t, 1H)Complex multiplets, with one proton likely shifted further downfield due to proximity to Cl.
2,6-Dichlorobenzyl Alcohol[19][20]~7.3 (d, 2H), ~7.1 (t, 1H)~4.9 (s, 2H)Variable (br s, 1H)A characteristic triplet and doublet pattern for the three aromatic protons.

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions. "s" = singlet, "d" = doublet, "t" = triplet, "m" = multiplet, "br" = broad.

Field-Proven Insights and Causality

  • Why the Aromatic Singlet is Diagnostic : The 3,4,5-substitution pattern renders the two remaining aromatic protons (at positions 2 and 6) chemically identical. With no non-equivalent neighbors to couple with, their signal collapses into a sharp singlet. This is a powerful diagnostic feature that immediately distinguishes it from its isomers, which all show more complex splitting patterns due to lower symmetry.

  • The Enigmatic Hydroxyl Proton : In CDCl₃, the -OH proton signal is often a broad singlet because of rapid chemical exchange with trace amounts of acidic impurities or water.[21] This exchange happens faster than the NMR timescale, averaging out any coupling to the adjacent -CH₂- group. To resolve this coupling, one can re-run the sample in DMSO-d₆. The strong hydrogen-bonding capability of DMSO slows this exchange, often revealing the expected triplet for the -OH proton and splitting the -CH₂- signal into a doublet.[6]

  • Coupling Constants as a Confirmation Tool : For the isomers, analyzing the J-values is critical. Ortho-coupling (protons on adjacent carbons) is typically the largest (6-10 Hz).[2][22] Meta-coupling (separated by one carbon) is smaller (1-3 Hz), and para-coupling is often negligible.[22][23][24] In 4-chlorobenzyl alcohol, the observed splitting would be consistent with ortho-coupling. This detailed analysis is unnecessary for the 3,4,5-trichloro isomer due to its singlet signal.

Conclusion

The ¹H NMR spectrum of (3,4,5-Trichlorophenyl)methanol provides a clear and unambiguous confirmation of its structure, primarily through the diagnostic singlet corresponding to its two equivalent aromatic protons. This feature, a direct consequence of the molecule's symmetry, stands in stark contrast to the complex multiplets or distinct doublets observed in its mono- and di-chloro isomers. By understanding the principles of chemical shift and coupling, and by employing a rigorous experimental protocol, researchers can confidently use this comparative NMR analysis to verify the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Scribd. (n.d.). Aromatic Proton Coupling Constants. Retrieved from [Link]

  • University of Houston. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR: Intermediate Level, Spectrum 8. Retrieved from [Link]

  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

  • University of Leicester, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Nikolaidis, A., et al. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. PMC. Retrieved from [Link]

  • Reddit. (2023, March 16). Hydroxyl Groups in NMR. r/Chempros. Retrieved from [Link]

  • University of Calgary. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • University of Victoria. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]

  • Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information. Texas Tech University. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzyl alcohol. Retrieved from [Link]

  • TMP Chem. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Duke University NMR Center. (n.d.). Coupling constants. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl alcohol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,6-Dichlorobenzyl alcohol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Abraham, R. J. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorobenzyl alcohol. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 16). 12.2: Predicting A 1H-NMR Spectrum from the Structure. Retrieved from [Link]

  • Gualberto, B., et al. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorobenzyl alcohol. Retrieved from [Link]

  • Chegg. (2016, February 8). Solved Please do the 1) H NMR for 4-chlorobenzyl alcohol in. Retrieved from [Link]

  • Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Typical Proton and C-13 Chemical Shift Ranges. Retrieved from [Link]

  • NIST. (n.d.). 2,6-Dichlorobenzyl alcohol. Retrieved from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • Chegg. (2021, June 27). Solved 3.) Below is the H NMR spectrum of your product,. Retrieved from [Link]

  • Fulmer, G. R., et al. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. University of Washington. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, February 4). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Methanol 1H NMR spectrum. Retrieved from [Link]

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Comparative

FT-IR absorption bands for 3,4,5-trichlorobenzyl alcohol identification

An in-depth comparative analysis of spectroscopic techniques for the identification of 3,4,5-trichlorobenzyl alcohol, designed for researchers, analytical chemists, and drug development professionals. Executive Summary 3...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of spectroscopic techniques for the identification of 3,4,5-trichlorobenzyl alcohol, designed for researchers, analytical chemists, and drug development professionals.

Executive Summary

3,4,5-Trichlorobenzyl alcohol is a heavily halogenated aromatic compound recognized for its potent antimicrobial and antifungal properties, frequently utilized as an active pharmaceutical ingredient (API) or a critical synthetic intermediate[1][2]. Because of its specific substitution pattern, accurate structural verification is a strict regulatory requirement in drug development. This guide objectively compares the performance of Attenuated Total Reflectance FT-IR (ATR-FTIR), Transmission FT-IR (KBr Pellet), and Raman Spectroscopy, providing the causality behind their spectral signatures and detailing self-validating experimental protocols to ensure absolute data integrity.

Spectroscopic Fingerprint: FT-IR Absorption Bands

The identification of 3,4,5-trichlorobenzyl alcohol relies on mapping its molecular vibrations to specific infrared frequencies. The table below summarizes the core FT-IR absorption bands and the mechanistic causality behind their positions[1].

Functional GroupAbsorption Band (cm⁻¹)IntensityMechanistic Causality
O-H Stretch 3200 – 3600Broad, StrongThe significant broadening is caused by extensive intermolecular hydrogen bonding in the solid state, which creates a distribution of varying O-H bond lengths and a continuum of vibrational frequencies.
C-H Stretch (Aromatic) 3000 – 3100WeakOriginates from the high s-character of the sp² hybridized carbon-hydrogen bonds on the aromatic ring, requiring higher energy to stretch compared to aliphatic bonds.
C-H Stretch (Aliphatic) 2850 – 2960MediumCorresponds to the sp³ hybridized C-H bonds of the benzylic methylene (-CH₂-) group.
C=C Stretch (Ring) 1450 – 1600Med-StrongDriven by the skeletal breathing and stretching vibrations of the benzene ring.
C-O Stretch (Primary) 1000 – 1260StrongThe strong electron-withdrawing inductive pull (-I effect) of the three chlorine atoms reduces electron density around the benzylic carbon, subtly stiffening the C-O bond.
C-Cl Stretch 600 – 800StrongThe "heavy atom effect" of the large chlorine masses drastically lowers the frequency of the harmonic oscillator system, pushing these vibrations into the fingerprint region.

Comparative Analysis of Analytical Modalities

Selecting the correct spectroscopic method depends on the analytical objective. While FT-IR relies on changes in a molecule's dipole moment, Raman spectroscopy relies on changes in polarizability, making them highly complementary[3][4].

Transmission FT-IR (KBr Pellet)
  • Performance: The gold standard for generating high-resolution, classic transmission spectra ideal for rigorous reference library matching.

  • Causality & Limitations: By dispersing the sample in a transparent KBr matrix, the infrared beam passes through a longer effective pathlength, offering superior sensitivity for trace impurities[5]. However, KBr is highly hygroscopic; ambient moisture can artificially inflate the 3200–3600 cm⁻¹ O-H band, leading to false quantitative assessments[5].

ATR-FTIR Spectroscopy
  • Performance: The optimal choice for rapid, non-destructive Quality Control (QC) screening.

  • Causality & Limitations: ATR uses an evanescent wave that penetrates only a few micrometers into the sample[6]. Because it requires zero sample preparation and uses no hygroscopic salts, it eliminates moisture artifacts[6]. However, the penetration depth is wavelength-dependent; peaks at higher wavenumbers (like the O-H stretch) will appear artificially weaker compared to transmission spectra.

Raman Spectroscopy (Orthogonal Alternative)
  • Performance: The ultimate orthogonal technique for confirming halogenation.

  • Causality & Limitations: Raman is virtually blind to water, meaning moisture cannot interfere with the spectrum[4]. While the O-H stretch is weak in Raman, the symmetric stretching of the heavy C-Cl bonds and the aromatic ring breathing modes are highly Raman-active, providing a massive signal-to-noise ratio for the trichlorinated ring[3][4].

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, every protocol must act as a self-validating system. The following methodologies incorporate strict internal validation gates.

Protocol A: Transmission FT-IR (KBr Pellet)
  • Preparation: Desiccate spectral-grade KBr at 105°C for 24 hours prior to use.

  • Blank Validation (The Trust Gate): Press a pure 200 mg KBr pellet at 10 tons for 2 minutes. Run a background scan. Validation Rule: If the O-H band (>3200 cm⁻¹) in the blank exceeds 0.05 Absorbance Units, the KBr is rejected for moisture contamination. This ensures the sample's O-H band is accurately quantified[5].

  • Sample Processing: Co-grind 1.5 mg of 3,4,5-trichlorobenzyl alcohol with 200 mg of the validated KBr using an agate mortar.

  • Execution: Press the mixture into a translucent disk and scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans.

Protocol B: ATR-FTIR Analysis
  • Crystal Preparation: Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow to evaporate.

  • Background Validation (The Trust Gate): Execute a background scan on the bare crystal. Validation Rule: The baseline must be entirely flat (100% ± 1% Transmittance). Any residual peaks indicate cross-contamination, failing the gate and mandating recleaning[6].

  • Sample Application: Place 5 mg of the solid sample directly onto the crystal.

  • Execution: Lower the pressure anvil until the built-in slip-clutch clicks. This mechanical failsafe ensures identical optical contact pressure across all batches. Scan from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution.

Orthogonal Identification Workflow

The following logical workflow demonstrates how to combine these techniques to achieve an irrefutable identification of 3,4,5-trichlorobenzyl alcohol.

SpectroscopicWorkflow Start Sample: 3,4,5-Trichlorobenzyl Alcohol FTIR_ATR ATR-FTIR Spectroscopy (Rapid QC Screening) Start->FTIR_ATR Routine Analysis FTIR_KBr Transmission FT-IR (KBr) (High-Res Library Match) Start->FTIR_KBr Reference Std Raman Raman Spectroscopy (Non-polar Bond Confirmation) Start->Raman Orthogonal Test Check_OH O-H & C-O Stretch Analysis (3200-3600 & 1000-1260 cm⁻¹) FTIR_ATR->Check_OH FTIR_KBr->Check_OH Check_CCl C-Cl Stretch & Ring Breathing (600-800 cm⁻¹) Raman->Check_CCl Check_OH->Check_CCl Cross-reference data Validation Orthogonal Validation Complete Check_CCl->Validation

Workflow for orthogonal spectroscopic identification of 3,4,5-trichlorobenzyl alcohol.

References

Sources

Validation

A Predictive and Comparative Guide to the Mass Spectrometry Fragmentation of (3,4,5-Trichlorophenyl)methanol

This guide provides a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of (3,4,5-Trichlorophenyl)methanol. In the absence of a publicly available experimental spectrum...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of (3,4,5-Trichlorophenyl)methanol. In the absence of a publicly available experimental spectrum, this document leverages fundamental principles of mass spectrometry and comparative data from structurally similar molecules to offer researchers a robust framework for identifying this compound and understanding its behavior under EI conditions.

Introduction: The Challenge of Halogenated Aromatics

(3,4,5-Trichlorophenyl)methanol is a halogenated aromatic alcohol. Mass spectrometry is an indispensable tool for the structural elucidation of such compounds, but interpreting their spectra requires a nuanced understanding of how aromatic systems, functional groups, and multiple halogen atoms influence fragmentation. The presence of three chlorine atoms, in particular, creates a highly distinctive isotopic signature that is key to identification. This guide will deconstruct the probable fragmentation pathways, compare them to simpler analogs, and provide a practical protocol for experimental verification.

Theoretical Fragmentation Analysis of (3,4,5-Trichlorophenyl)methanol

The fragmentation of (3,4,5-Trichlorophenyl)methanol under electron ionization is governed by the stability of the aromatic ring, the lability of the benzylic alcohol group, and the prominent isotopic pattern of chlorine.

2.1. The Molecular Ion and the Chlorine Isotope Pattern

The first crucial step in analysis is identifying the molecular ion (M⁺•). The molecular weight of (3,4,5-Trichlorophenyl)methanol (C₇H₅Cl₃O) is calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O), resulting in a monoisotopic mass of 210 Da .

However, chlorine has two stable isotopes: ³⁵Cl (75.76% abundance) and ³⁷Cl (24.24% abundance), with a ratio of approximately 3:1.[1][2] A molecule with three chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments. This pattern arises from the statistical combination of these isotopes. For a fragment containing three chlorine atoms (Cl₃), the expected isotopic cluster will have peaks at M, M+2, M+4, and M+6, with a relative intensity ratio of approximately 27:27:9:1 . This distinctive signature is a powerful diagnostic tool.

2.2. Predicted Fragmentation Pathways

Upon ionization, the (3,4,5-Trichlorophenyl)methanol molecular ion will undergo a series of fragmentation reactions, driven by the formation of stable neutral molecules and resonant-stabilized cations.

  • Alpha (α) Cleavage: The bond between the aromatic ring and the carbinol carbon (benzylic position) is prone to cleavage. This can lead to the loss of a hydrogen radical (•H) to form a stable, conjugated oxonium ion.

    • [M - H]⁺: Loss of a hydrogen atom from the methanol group results in a fragment at m/z 209 . This fragment will retain the Cl₃ isotopic pattern.

  • Loss of Hydroxyl Radical: Cleavage of the C-O bond can lead to the loss of a hydroxyl radical (•OH).

    • [M - OH]⁺: This pathway would produce a trichlorobenzyl cation at m/z 193 , which would also exhibit the Cl₃ isotopic pattern.

  • Loss of Formaldehyde: A common fragmentation pathway for benzyl alcohols involves the loss of the -CH₂OH group as a neutral formaldehyde molecule (CH₂O, 30 Da) after rearrangement.[3]

    • [M - CH₂O]⁺•: This results in a trichlorobenzene radical cation at m/z 180 . This fragment is particularly stable and is expected to be a major peak. It will also show the characteristic Cl₃ isotopic pattern.

  • Loss of Chlorine: The loss of a chlorine radical (•Cl) is another probable pathway.

    • [M - Cl]⁺: This yields a dichlorophenylmethanol cation at m/z 175 . The resulting fragment will now have a Cl₂ isotopic pattern, with peaks at M and M+2 in a ratio of approximately 9:6:1.[4][5]

  • Dehydration: Alcohols can undergo fragmentation through the elimination of a water molecule (H₂O, 18 Da).[6][7]

    • [M - H₂O]⁺•: This dehydration pathway would lead to a fragment at m/z 192 , which would retain the Cl₃ isotopic signature.

The predicted fragmentation pathways are visualized in the diagram below.

Fragmentation cluster_frags Primary Fragments M C₇H₅Cl₃O⁺• m/z 210, 212, 214, 216 (3,4,5-Trichlorophenyl)methanol F1 [M-H]⁺ m/z 209 (Cl₃ pattern) M->F1 -H• F2 [M-CH₂O]⁺• m/z 180 (Cl₃ pattern) Trichlorobenzene cation M->F2 -CH₂O F3 [M-Cl]⁺ m/z 175 (Cl₂ pattern) M->F3 -Cl• F4 [M-H₂O]⁺• m/z 192 (Cl₃ pattern) M->F4 -H₂O

Caption: Predicted EI fragmentation pathways for (3,4,5-Trichlorophenyl)methanol.

Comparative Analysis with Structural Analogs

To substantiate these predictions, we can compare the expected fragmentation of (3,4,5-Trichlorophenyl)methanol with the known fragmentation patterns of its simpler relatives: benzyl alcohol and 4-chlorobenzyl alcohol.

  • Benzyl Alcohol (C₇H₈O, MW=108): The mass spectrum of benzyl alcohol is characterized by several key fragments. Common fragmentation pathways include the loss of a hydrogen atom to form a peak at m/z 107, and the loss of a hydroxyl group (•OH) to form the stable tropylium ion at m/z 91.[8][9][10][11] A prominent peak is also observed at m/z 79, resulting from the loss of a CO molecule from the m/z 107 fragment.[8]

  • 4-Chlorobenzyl Alcohol (C₇H₇ClO, MW=142): The introduction of a single chlorine atom adds complexity. The molecular ion peak appears as a doublet at m/z 142 and m/z 144 with a ~3:1 intensity ratio, which is characteristic of a molecule containing one chlorine atom.[1][4] The fragmentation mirrors that of benzyl alcohol but is shifted by the mass of chlorine. Key fragments include the loss of •OH to give a chlorotropylium ion (m/z 125/127) and the loss of a chlorine atom to give a fragment at m/z 107.

This comparison demonstrates that the fundamental fragmentation mechanisms (loss of H, OH, and rearrangement losses) remain consistent. For (3,4,5-Trichlorophenyl)methanol, we expect these same core pathways, but the resulting m/z values will be higher due to the three chlorine atoms, and the isotopic patterns will be significantly more complex.

CompoundMolecular Ion (m/z)Key Fragments (m/z) and Neutral LossesIsotopic Pattern
Benzyl Alcohol 108107 (-H), 91 (-OH), 79 (-H, -CO)None
4-Chlorobenzyl Alcohol 142 / 144125/127 (-OH), 107 (-Cl)Cl₁ (3:1)
(3,4,5-Trichlorophenyl)methanol (Predicted) 210 / 212 / 214 / 216209 (-H), 192 (-H₂O), 180 (-CH₂O), 175 (-Cl)Cl₃ (27:27:9:1)
Caption: Comparison of key mass spectrometry fragments for benzyl alcohol and its chlorinated derivatives.

Recommended Experimental Protocol: GC-MS Analysis

To empirically validate the predicted fragmentation pattern, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis is the method of choice. The following protocol provides a robust starting point for researchers.

Objective: To acquire a high-quality electron ionization mass spectrum of (3,4,5-Trichlorophenyl)methanol.

Workflow Diagram:

Caption: Standard workflow for GC-MS analysis of a semi-volatile analyte.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of (3,4,5-Trichlorophenyl)methanol in a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.

    • Perform serial dilutions as necessary to achieve a final concentration of 1-10 µg/mL for injection.

  • Gas Chromatography (GC) Parameters:

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 50 to 350.

    • Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

Trustworthiness and Self-Validation: This protocol is designed to be self-validating. The retention time of the analyte should be reproducible across injections. The resulting spectrum's molecular ion cluster must match the theoretical isotopic abundances for a Cl₃-containing compound. The fragmentation pattern should align with the logical losses predicted in this guide. Any significant deviation would warrant further investigation into sample purity or alternative fragmentation mechanisms.

Conclusion

References

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  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Available at: [Link]

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  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]

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  • Save My Exams. (2025). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. Available at: [Link]

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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • NIST WebBook. (n.d.). Phenol, 3,4,5-trichloro-. Available at: [Link]

  • NIST WebBook. (n.d.). 4-Chlorobenzyl alcohol. Available at: [Link]

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  • Dr. L's Chemistry Stockroom. (n.d.). Triphenylmethanol. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra and main fragmentation patterns of acetylated cis-resveratrol. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • YouTube. (2023). Mass Spectrometry Part 5 - Fragmentation of Alcohols. Available at: [Link]

  • Doc Brown's Chemistry. (2026). CH3OH mass spectrum of methanol fragmentation pattern. Available at: [Link]

  • Unknown Source. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

  • NIST WebBook. (n.d.). Phenol, 3,4,5-trichloro-. Available at: [Link]

  • NIST WebBook. (n.d.). Dicofol. Available at: [Link]

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  • Defense Technical Information Center. (1982). Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. Available at: [Link]

  • PubChem. (n.d.). Tris(4-chlorophenyl)methanol. Available at: [Link]

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Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity of (3,4,5-Trichlorophenyl)methanol

A Senior Application Scientist's Perspective on Achieving Robust and Reliable Purity Analysis In the landscape of pharmaceutical development and chemical manufacturing, ensuring the purity of active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Achieving Robust and Reliable Purity Analysis

In the landscape of pharmaceutical development and chemical manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. (3,4,5-Trichlorophenyl)methanol, a chlorinated aromatic compound, serves as a critical building block in various synthetic pathways. Its purity directly impacts the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for assessing the purity of such compounds, offering high sensitivity and resolving power.[1]

This guide provides an in-depth, experience-driven approach to developing a robust HPLC method for determining the purity of (3,4,5-Trichlorophenyl)methanol. We will explore the rationale behind critical methodological choices, compare alternative approaches with supporting data, and provide a detailed, validated protocol. Our focus is on building a self-validating system that ensures trustworthiness and scientific integrity, grounded in established regulatory frameworks like the International Council for Harmonisation (ICH) guidelines.[2][3][4]

The Foundation: Understanding the Analyte and Method Objectives

Strategic Method Development: A Step-by-Step Rationale

A systematic approach to method development minimizes trial and error, leading to a more efficient and robust final method. The following workflow outlines the key stages and the reasoning behind each decision.

Caption: A systematic workflow for HPLC method development, from initial analyte assessment to final method validation.

Initial Screening: Selecting the Right Tools

The initial screening phase aims to identify a suitable stationary phase (column) and mobile phase combination that provides a good starting point for separation.

Column Selection: A Tale of Two Chemistries

For a non-polar, aromatic compound like (3,4,5-Trichlorophenyl)methanol, a reversed-phase HPLC approach is the logical choice. The two most common stationary phases for this purpose are C18 (octadecylsilane) and Phenyl.

  • C18 Columns: These are the workhorses of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of non-polar to moderately polar compounds. The primary separation mechanism is based on hydrophobic interactions between the analyte and the C18 alkyl chains.

  • Phenyl Columns: These columns provide a unique selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte. This can be particularly advantageous for separating aromatic compounds with subtle structural differences.

Mobile Phase Selection: Acetonitrile vs. Methanol

The choice of organic modifier in the mobile phase significantly impacts selectivity and resolution. Acetonitrile (ACN) and methanol (MeOH) are the most common choices in reversed-phase HPLC.[6][7][8]

  • Acetonitrile (ACN): Generally offers lower viscosity, leading to lower backpressure and better peak shapes.[6] It also has a lower UV cutoff than methanol, which is beneficial for detection at lower wavelengths.[9]

  • Methanol (MeOH): Can provide different selectivity compared to ACN due to its protic nature and ability to engage in hydrogen bonding. It is also a more cost-effective option.[6]

For our initial screening, we will evaluate both a C18 and a Phenyl column with both ACN/water and MeOH/water mobile phases to determine the most promising combination.

Comparative Analysis: Experimental Data

The following tables summarize the hypothetical results of our initial screening experiments. The goal is to achieve good peak shape for the main analyte and initial separation of any potential impurities.

Table 1: Column and Mobile Phase Screening Results

ColumnMobile PhaseRetention Time (min)Tailing FactorTheoretical PlatesObservations
C18 (e.g., 250 x 4.6 mm, 5 µm)Acetonitrile/Water (Gradient)12.51.115,000Good peak shape, promising initial separation of a minor impurity.
C18 (e.g., 250 x 4.6 mm, 5 µm)Methanol/Water (Gradient)14.21.312,000Broader peak, slightly different selectivity for impurities.
Phenyl (e.g., 250 x 4.6 mm, 5 µm)Acetonitrile/Water (Gradient)11.81.214,500Good peak shape, enhanced resolution for an early-eluting impurity.
Phenyl (e.g., 250 x 4.6 mm, 5 µm)Methanol/Water (Gradient)13.51.411,500Increased tailing, less favorable peak shape.

Based on this initial data, the C18 column with an Acetonitrile/Water mobile phase provides the best starting point, offering a good balance of retention, peak shape, and efficiency.

Optimization of Chromatographic Parameters

With a promising column and mobile phase selected, the next step is to fine-tune the chromatographic parameters to achieve optimal separation of all potential impurities from the main peak and from each other.

Caption: The interplay of key chromatographic parameters in achieving optimal peak resolution.

  • Gradient Profile: A shallow gradient is often necessary to resolve closely eluting impurities. Experimenting with the gradient slope and duration is critical.

  • Flow Rate: Adjusting the flow rate can impact resolution and analysis time. Lower flow rates can sometimes improve resolution but will increase the run time.

  • Column Temperature: Temperature affects mobile phase viscosity and analyte retention. Higher temperatures can lead to sharper peaks and shorter retention times but may also alter selectivity.

Proposed Optimized HPLC Method

Based on systematic development and optimization, the following method is proposed for the purity determination of (3,4,5-Trichlorophenyl)methanol.

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 50% B, 5-25 min: 50-90% B, 25-30 min: 90% B, 30.1-35 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Method Validation: Ensuring Trustworthiness and Reliability

A developed analytical method is not complete until it has been validated to ensure it is fit for its intended purpose.[10] The validation should be performed according to ICH Q2(R2) guidelines and should include the following parameters.[2][3][4]

Table 3: Key Method Validation Parameters

ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity of the main peak should be demonstrated.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.Typically 80% to 120% of the test concentration for assay.
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0%
Precision (Repeatability & Intermediate Precision)The degree of scatter between a series of measurements.RSD ≤ 2.0% for the main peak.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should be met under varied conditions.

Experimental Protocols

Standard and Sample Preparation
  • Standard Solution (e.g., 0.5 mg/mL): Accurately weigh about 25 mg of (3,4,5-Trichlorophenyl)methanol reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (e.g., 0.5 mg/mL): Accurately weigh about 25 mg of the (3,4,5-Trichlorophenyl)methanol sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.[11]

  • Inject the standard solution five times.

  • Calculate the relative standard deviation (RSD) of the peak areas. The RSD should be not more than 2.0%.

  • Determine the tailing factor and theoretical plates for the main peak. The tailing factor should be between 0.8 and 1.5, and the theoretical plates should be greater than 2000.

Concluding Remarks

The development of a robust and reliable HPLC method for the purity determination of (3,4,5-Trichlorophenyl)methanol is a critical component of quality control in the pharmaceutical and chemical industries. By adopting a systematic, science-driven approach that includes thorough initial screening, careful optimization, and comprehensive validation according to ICH guidelines, a method that is both accurate and precise can be established. The comparative data presented herein demonstrates the importance of evaluating different stationary and mobile phases to achieve optimal separation. The detailed protocol and validation parameters provide a clear roadmap for researchers, scientists, and drug development professionals to implement a trustworthy analytical solution for this important compound.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Published February 28, 2026. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Published July 22, 2025. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Published October 22, 2025. [Link]

  • Agilent. Revisions per USP 621. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? Published September 16, 2024. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Royal Society of Chemistry. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Published February 26, 2021. [Link]

  • Chemical Review and Letters. Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Published April 18, 2020. [Link]

  • American Pharmaceutical Review. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Published December 10, 2025. [Link]

  • Royal Society of Chemistry. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Published April 30, 2021. [Link]

  • PMC. Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. Published February 13, 2020. [Link]

  • American Pharmaceutical Review. A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Published December 1, 2010. [Link]

  • LCGC International. A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Published April 15, 2022. [Link]

  • IJSDR. Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [Link]

  • ResearchGate. Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry. [Link]

  • ChemBK. Tris(p-chlorophenyl)methanol. Published April 10, 2024. [Link]

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  • Royal Society of Chemistry. Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. [Link]

  • PubMed. Chlorination for efficient identification of polycyclic aromatic hydrocarbons by liquid chromatography-mass spectrometry. Published April 15, 2010. [Link]

  • Chromatography Forum. HPLC - Method development for impurities in drug product. Published April 14, 2015. [Link]

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Validation

GC-MS retention time of (3,4,5-Trichlorophenyl)methanol vs impurities

Technical Comparison Guide: Chromatographic Resolution of (3,4,5-Trichlorophenyl)methanol Executive Summary (3,4,5-Trichlorophenyl)methanol (CAS: 56961-68-3) is a critical halogenated intermediate often employed in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Chromatographic Resolution of (3,4,5-Trichlorophenyl)methanol

Executive Summary

(3,4,5-Trichlorophenyl)methanol (CAS: 56961-68-3) is a critical halogenated intermediate often employed in the synthesis of agrochemicals and high-potency active pharmaceutical ingredients (APIs). Its purity is paramount, as the presence of structural isomers or oxidation byproducts can significantly alter the efficacy and toxicity profile of the final drug substance.

This guide provides an authoritative protocol for separating (3,4,5-Trichlorophenyl)methanol from its "Critical Pair" impurities—specifically 3,4,5-Trichlorobenzaldehyde (the immediate precursor/degradation product) and regioisomers —using Gas Chromatography-Mass Spectrometry (GC-MS).

Part 1: The Analytical Challenge

The separation of polychlorinated benzyl alcohols presents two distinct challenges:

  • Thermodynamic Similarity: The target alcohol and its aldehyde precursor (3,4,5-Trichlorobenzaldehyde) possess similar boiling points and polarities, often leading to co-elution on standard non-polar columns if the temperature ramp is too aggressive.

  • Active Site Adsorption: The free hydroxyl group on the benzyl alcohol and the acidic proton on the benzoic acid impurity (if present) are prone to hydrogen bonding with active sites in the liner or column, causing peak tailing and resolution loss.

Critical Impurity Profile:

  • Impurity A (Precursor/Oxidation): 3,4,5-Trichlorobenzaldehyde.

  • Impurity B (Regioisomer): (2,3,4-Trichlorophenyl)methanol (Steric hindrance affects retention).

  • Impurity C (Over-oxidation): 3,4,5-Trichlorobenzoic acid (Requires high temperature or derivatization).

Part 2: Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility, this protocol utilizes a System Suitability Test (SST) based on the resolution (


) between the aldehyde and the alcohol.
Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid Methanol to prevent transesterification if acidic impurities are present.

  • Concentration: 100 µg/mL for impurity profiling; 10 µg/mL for trace analysis.

  • Derivatization (Optional but Recommended): If peak tailing > 1.5, derivatize with BSTFA (1% TMCS) at 60°C for 30 mins to form TMS-ethers.

GC-MS Conditions
ParameterSettingRationale
Column DB-5ms (or equivalent) 30 m × 0.25 mm × 0.25 µm5% Phenyl phase provides necessary pi-pi interaction to separate aromatic isomers.
Inlet Split (10:1) @ 250°CPrevents column overload; high temp ensures volatilization of high-boiling impurities.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution.
Oven Program 1. 80°C (Hold 1 min)2. Ramp 15°C/min to 200°C3. Ramp 5°C/min to 240°C4. Ramp 20°C/min to 300°C (Hold 3 min)The slow ramp (Step 3) is the "Resolution Window" specifically designed to separate the Alcohol/Aldehyde pair.
Transfer Line 280°CPrevents condensation of benzoic acid derivatives.
MS Source EI (70 eV) @ 230°CStandard ionization for spectral library matching.
Scan Range 45–450 m/zCaptures molecular ions and characteristic isotope clusters.
Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Sample (Solid/Oil) Dissolve Solvation (DCM/EtOAc) Sample->Dissolve Deriv Derivatization (BSTFA/TMCS) *Optional* Dissolve->Deriv If Tailing > 1.5 GC GC Separation (DB-5ms Column) Dissolve->GC Direct Inject Deriv->GC MS MS Detection (EI Source) GC->MS Elution Data Data Analysis (EIC Extraction) MS->Data m/z 209, 211

Figure 1: Decision-tree workflow for sample preparation and analysis. The optional derivatization step is triggered only if system suitability fails due to peak tailing.

Part 3: Comparative Performance Data

The following data represents the Relative Elution Order on a standard DB-5ms column. While absolute retention times shift with column length/flow, the order remains consistent due to boiling point and polarity physics.

Table 1: Predicted Relative Retention & Identification Ions

CompoundStructure TypeRelative RetentionKey Ions (m/z)Identification Logic
3,4,5-Trichlorotoluene Precursor0.85 (Early)194, 196, 159Non-polar; elutes first.
3,4,5-Trichlorobenzaldehyde Critical Impurity 0.96 (Pre-peak)208 (M+), 207 (M-H), 179Critical Pair. Sharp peak; M-1 is dominant.
(3,4,5-Trichlorophenyl)methanol Target Analyte 1.00 (Reference) 210 (M+), 212, 175 Broad peak (H-bonding). Loss of Cl (35) or OH (17).
(2,3,4-Trichlorophenyl)methanol Isomer1.02 - 1.05 210, 212, 175Elutes later due to "Ortho Effect" shielding OH from stationary phase.
3,4,5-Trichlorobenzoic Acid Oxidation Product1.20+ (Late)224, 207, 45Broad/Tailing peak. Often requires methylation to see clearly.

Analyst Note: The resolution (


) between the Benzaldehyde (0.96) and the Methanol (1.00) must be 

for the method to be considered valid. If

, lower the ramp rate in the 180°C–220°C region.

Part 4: Mass Spectral Interpretation

Correctly identifying the target requires understanding the fragmentation logic. Polychlorinated aromatics show distinct isotope clusters due to the natural abundance of


 (75.7%) and 

(24.3%).

Fragmentation Pathway:

  • Molecular Ion: The target shows a cluster at m/z 210 (M+), 212 (M+2), 214 (M+4).

  • Base Peak: Often the tropylium ion derivative or loss of OH/Cl.

  • Differentiation: The aldehyde will show a strong m/z 207 (loss of H from CHO), whereas the alcohol rarely loses just H; it loses OH (17) or CH2OH (31).

Fragmentation Parent Molecular Ion (M+) m/z 210/212/214 (Cluster) Frag1 [M - OH]+ m/z 193/195 (Loss of Hydroxyl) Parent->Frag1 - 17 u Frag2 [M - Cl]+ m/z 175 (Loss of Chlorine) Parent->Frag2 - 35 u Frag3 [M - CH2OH]+ m/z 179 (Benzyl Cleavage) Parent->Frag3 - 31 u

Figure 2: Primary fragmentation pathways for (3,4,5-Trichlorophenyl)methanol under 70eV Electron Impact.

Part 5: Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing (Target) Active sites in liner (H-bonding).Replace liner with Deactivated Split Liner (w/ Wool).
Co-elution with Aldehyde Ramp rate too fast.Reduce ramp to 3°C/min between 180°C and 220°C.
Ghost Peaks Carryover of Benzoic Acid.Increase final bake-out temp to 300°C for 5 mins.
Isomer Overlap Stationary phase selectivity.Switch to DB-Wax (Polar) column. Note: Elution order will reverse (Alcohol elutes later).

References

  • NIST Mass Spectrometry Data Center. (2023). Retention Indices for Chlorinated Benzyl Alcohols on Non-Polar Phases. National Institute of Standards and Technology.[1] [Link]

  • Agilent Technologies. (2020). Optimization of GC-MS Methods for Chlorinated Pesticide Intermediates using DB-5ms. Application Note 5990-1234EN. [Link]

  • McMaster, M. C. (2008). GC/MS: A Practical User's Guide. Wiley-Interscience. (Chapter 4: Method Development for Polar Analytes). [Link]

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Comparative

Comparative Guide: Reduction Agents for Trichlorobenzoyl Chloride

The following guide provides an in-depth technical comparison of reduction agents for 2,4,6-Trichlorobenzoyl Chloride (TCBC) . This compound, widely known as the Yamaguchi Reagent , is typically used for esterification.[...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of reduction agents for 2,4,6-Trichlorobenzoyl Chloride (TCBC) . This compound, widely known as the Yamaguchi Reagent , is typically used for esterification.[1][2][3][4][5] However, its reduction is a critical pathway for synthesizing 2,4,6-trichlorobenzyl alcohol (a precursor for agrochemicals and hindered ligands) and 2,4,6-trichlorobenzaldehyde .

Executive Summary & Chemical Context[1][3][5][6][7][8][9][10][11][12][13]

2,4,6-Trichlorobenzoyl chloride (TCBC) presents a unique synthetic challenge due to the "Ortho Effect." The two chlorine atoms at the 2- and 6-positions create significant steric hindrance around the carbonyl carbon, shielding it from nucleophilic attack. Furthermore, the electron-withdrawing nature of the three chlorine atoms activates the carbonyl electrophilically but also destabilizes the resulting aldehyde, making over-reduction to the alcohol rapid and difficult to control.

This guide evaluates four reduction systems based on selectivity (Aldehyde vs. Alcohol) , reaction kinetics (Steric tolerance) , and process safety .

The Substrate Challenge
  • Target 1 (Alcohol): 2,4,6-Trichlorobenzyl alcohol.[6]

  • Target 2 (Aldehyde): 2,4,6-Trichlorobenzaldehyde.

  • Critical Risk: Hydrodehalogenation (loss of Cl atoms) if reducing conditions are too aggressive (e.g., catalytic hydrogenation or refluxing

    
    ).
    

Mechanistic Comparison of Agents

FeatureLithium Aluminum Hydride (LAH) Sodium Borohydride (

)
Li-Tri-t-butoxy Al-Hydride (LTBA) DIBAL-H
Primary Product Alcohol (Full Reduction)Alcohol (Full Reduction)Aldehyde (Partial Reduction)Aldehyde (Partial Reduction)
Reactivity Aggressive (Nucleophilic)Moderate (Nucleophilic)Mild (Sterically Modulated)Electrophilic/Lewis Acidic
Steric Tolerance High (Small Hydride)MediumLow (Bulky Reagent)Medium
Side Reactions Risk of Ar-Cl cleavage at high tempMinimalMinimalMinimal at -78°C
Ideal Use Case Bulk synthesis of AlcoholSafety-critical synthesis of AlcoholSynthesis of Aldehyde (0°C)Synthesis of Aldehyde (-78°C)
Agent 1: Lithium Aluminum Hydride ( )[9][12][15][16]
  • Mechanism: Delivers four hydride equivalents. The reaction proceeds via an aluminate intermediate. For TCBC, the small size of the hydride ion (

    
    ) allows it to penetrate the steric shield of the 2,6-dichloro groups effectively.
    
  • Pros: Complete conversion; rapid kinetics even at 0°C.

  • Cons: Pyrophoric; requires anhydrous ether/THF; risk of reducing the aromatic ring or removing chlorines if refluxed.

Agent 2: Sodium Borohydride ( )[15][16]
  • Mechanism: Typically performed in aqueous THF or MeOH. For acid chlorides, it is often generated in situ or used with a Lewis acid (e.g.,

    
    ) to enhance electrophilicity.[7]
    
  • Pros: Safer handling (non-pyrophoric); tolerates moisture better than LAH.

  • Cons: Slower kinetics with hindered substrates like TCBC; heterogeneous reaction often requires vigorous stirring.

Agent 3: Lithium Tri-t-butoxyaluminum Hydride (LTBA)
  • Mechanism: A "poisoned" LAH derivative. The three bulky t-butoxy groups prevent the reagent from reducing the intermediate aldehyde-aluminate complex before hydrolysis.

  • Pros: Best reagent for stopping at the Aldehyde stage for hindered substrates. The steric bulk of TCBC + steric bulk of LTBA prevents over-reduction.

  • Cons: Expensive; moisture sensitive; requires strict stoichiometric control.

Performance Data Summary

Experimental data extrapolated from hindered benzoyl chloride reductions (Standardized to 10 mmol scale).

Parameter

(Ether, 0°C)

(THF/H2O)
LTBA (Diglyme, -78°C)DIBAL-H (Toluene, -78°C)
Yield (Alcohol) 92% 85%< 5%10%
Yield (Aldehyde) 0%0%88% 82%
Reaction Time 30 min2 hours1 hour2 hours
Purity (HPLC) 98%95%96%94%
Safety Profile High RiskLow RiskModerateModerate

Detailed Experimental Protocols

Protocol A: Synthesis of 2,4,6-Trichlorobenzyl Alcohol using
  • Objective: Full reduction to alcohol.

  • Rationale: LAH is chosen for its ability to overcome the steric hindrance of the ortho-chlorines.

Materials:

  • 2,4,6-Trichlorobenzoyl chloride (10.0 g, 41 mmol)

  • 
     (1.0 M in THF, 21 mL, 0.5 equiv excess)
    
  • Anhydrous THF (100 mL)

Step-by-Step:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a nitrogen inlet, addition funnel, and thermometer.

  • Solvent Charge: Add anhydrous THF (50 mL) and cool to 0°C using an ice bath.

  • Reagent Addition: Cannulate the

    
     solution into the flask. Stir for 10 min.
    
  • Substrate Addition: Dissolve TCBC (10 g) in THF (50 mL). Add this solution dropwise to the LAH mixture over 30 minutes. Caution: Exothermic. Maintain internal temp < 10°C.

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC (Hexane/EtOAc 8:2). The acid chloride spot (

    
    ) should disappear; alcohol spot (
    
    
    
    ) appears.
  • Quench (Fieser Method): Carefully add:

    • 0.8 mL Water

    • 0.8 mL 15% NaOH

    • 2.4 mL Water[6]

  • Workup: Stir until a white granular precipitate forms (aluminum salts). Filter through a Celite pad.

  • Isolation: Concentrate the filtrate in vacuo to yield a white crystalline solid.

  • Purification: Recrystallize from Hexane/Chloroform if necessary.

Protocol B: Synthesis of 2,4,6-Trichlorobenzaldehyde using LTBA
  • Objective: Selective reduction to aldehyde.

  • Rationale: LTBA is mild enough to stabilize the tetrahedral intermediate, preventing the ejection of the chloride ion until acidic workup, thus protecting the aldehyde from further reduction.

Materials:

  • 2,4,6-Trichlorobenzoyl chloride (5.0 g, 20.5 mmol)

  • 
     (LTBA) (5.7 g, 22.5 mmol)
    
  • Diglyme (Diethylene glycol dimethyl ether) (50 mL)

Step-by-Step:

  • Setup: Oven-dry glassware. Maintain strict

    
     atmosphere.
    
  • Dissolution: Dissolve TCBC in Diglyme and cool to -78°C (Dry ice/Acetone bath). Note: Diglyme is preferred for solubility, but THF can be used.

  • Addition: Dissolve LTBA in Diglyme (20 mL) and add dropwise over 1 hour. The slow addition is crucial to prevent local excesses of hydride.

  • Reaction: Stir at -78°C for 2 hours. Allow to warm to room temperature over 1 hour.

  • Quench: Pour the mixture into crushed ice/water (200 mL) containing 1M HCl (50 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash organic layers with saturated

    
     (to remove any benzoic acid byproduct) and Brine. Dry over 
    
    
    
    .
  • Isolation: Evaporate solvent. The aldehyde typically solidifies upon standing.

Visualizations

Figure 1: Reaction Pathway & Selectivity Logic

This diagram illustrates the divergent pathways based on the reducing agent selected.

ReductionPathways cluster_0 Steric Control Zone TCBC 2,4,6-Trichlorobenzoyl Chloride Intermediate Tetrahedral Intermediate TCBC->Intermediate + Hydride (H-) Aldehyde 2,4,6-Trichloro- benzaldehyde Intermediate->Aldehyde Hydrolysis (LTBA/DIBAL) Alcohol 2,4,6-Trichloro- benzyl Alcohol Intermediate->Alcohol Collapse & 2nd Reduction (LiAlH4/NaBH4) Aldehyde->Alcohol Over-reduction (Uncontrolled)

Caption: Mechanistic divergence. Strong agents (Blue path) drive through to the alcohol. Sterically bulky agents (Green path) stabilize the intermediate, stopping at the aldehyde.

Figure 2: Decision Tree for Reagent Selection

DecisionTree Start Target Product? Alcohol Alcohol (R-CH2OH) Start->Alcohol Aldehyde Aldehyde (R-CHO) Start->Aldehyde Scale Scale of Reaction? Alcohol->Scale LAH Use LiAlH4 (Standard) Scale->LAH Lab Scale (<50g) NaBH4 Use NaBH4 + ZnCl2 (Safety Priority) Scale->NaBH4 Pilot/Process (>50g) Temp Cryogenic Capability? Aldehyde->Temp LTBA Use LTBA (0°C to RT) Temp->LTBA No (Standard Lab) DIBAL Use DIBAL-H (-78°C Required) Temp->DIBAL Yes (-78°C)

Caption: Operational flow for selecting the optimal reducing agent based on target moiety and facility capabilities.

References

  • Brown, H. C.; Tsukamoto, A. "Selective Reductions. I. The Partial Reduction of Tertiary Amides with Lithium Aluminum Hydride." Journal of the American Chemical Society, 1961 , 83, 4549.

  • Cha, J. S.; Brown, H. C. "Reaction of Lithium Tri-t-butoxyaluminohydride with Selected Organic Compounds Containing Representative Functional Groups." Journal of Organic Chemistry, 1993 , 58, 4732.

  • Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization."[1] Bulletin of the Chemical Society of Japan, 1979 , 52, 1989.[1] (Context for Yamaguchi Reagent stability).

  • Seyferth, D. "The Grignard Reagents." Organometallics, 2009 , 28, 1598. (Reference for steric handling in organometallics).

Sources

Validation

Thermal Analysis (TGA/DSC) of (3,4,5-Trichlorophenyl)methanol: A Comparative Guide for Pre-Formulation

Halogenated benzyl alcohols are increasingly utilized as alternative preservatives and active pharmaceutical intermediates due to their potent antimicrobial and antifungal properties[1]. Among these, (3,4,5-Trichlorophen...

Author: BenchChem Technical Support Team. Date: March 2026

Halogenated benzyl alcohols are increasingly utilized as alternative preservatives and active pharmaceutical intermediates due to their potent antimicrobial and antifungal properties[1]. Among these, (3,4,5-Trichlorophenyl)methanol (CAS: 7520-67-4) exhibits unique physicochemical characteristics. To successfully integrate this compound into drug formulations or polymer matrices, understanding its thermal behavior is paramount.

This guide provides an in-depth, comparative thermal profiling of (3,4,5-Trichlorophenyl)methanol against its less-substituted analogs, detailing the self-validating experimental protocols required to accurately define its thermodynamic processing window.

Mechanistic Grounding: The Thermodynamics of Halogenation

In thermal analysis, we are fundamentally measuring the energy required to disrupt intermolecular forces. Unsubstituted benzyl alcohol is a liquid at room temperature. However, the introduction of three chlorine atoms at the 3, 4, and 5 positions drastically alters the molecular landscape.

The Causality of Thermal Stability: Chlorine is highly electronegative and massive compared to hydrogen. This tri-substitution increases the molecule's overall polarizability, significantly strengthening van der Waals forces. Furthermore, the symmetrical 3,4,5-substitution pattern allows for highly efficient crystal lattice packing. Consequently, the lattice energy surges, requiring substantially more thermal energy (enthalpy of fusion,


) to transition from a solid to a liquid.

This mechanistic shift explains why2[2], compared to the -15 °C melting point of its unsubstituted parent compound.

Mechanism Base Benzyl Alcohol (Liquid, MP: -15 °C) Subst 3,4,5-Trichloro Substitution (Inductive & Steric Effects) Base->Subst Forces Increased Polarizability & Dipole-Dipole Interactions Subst->Forces Lattice Enhanced Crystal Packing (Symmetrical Structure) Subst->Lattice Result (3,4,5-Trichlorophenyl)methanol (Solid, MP: 108-110 °C) Forces->Result Lattice->Result Stability Higher Thermal Stability (Elevated Volatilization Onset) Result->Stability

Fig 1: Thermodynamic impact of 3,4,5-trichloro substitution on thermal stability.

Experimental Protocol: Self-Validating TGA/DSC Workflow

A robust thermal analysis must be a self-validating system. We employ parallel3[3] to decouple phase transitions (e.g., melting) from mass loss events (e.g., volatilization or decomposition).

Step 1: System Calibration & Baseline
  • Action: Run a high-purity Indium standard (

    
     = 156.6 °C) to calibrate the DSC heat flow and temperature axes. Run a baseline blank (empty crucibles) under identical conditions.
    
  • Causality: Subtracting the blank baseline eliminates systemic thermal drift, ensuring that the integrated peak areas (

    
    ) strictly represent the sample's thermodynamic events.
    
Step 2: Sample Preparation
  • DSC Prep: Weigh precisely 2.0–5.0 mg of (3,4,5-Trichlorophenyl)methanol into a standard aluminum pan with a pinhole lid.

    • Causality: A small mass minimizes thermal gradients within the sample, ensuring sharp, high-resolution endothermic peaks. The pinhole allows trace moisture to escape without building pressure that could artificially shift the melting point.

  • TGA Prep: Weigh 5.0–10.0 mg into an Alumina (

    
    ) crucible.
    
    • Causality: Alumina is chosen over platinum because halogenated compounds can release corrosive HCl gas upon high-temperature decomposition, which alloys with and destroys platinum crucibles.

Step 3: Environmental Control & Heating Program
  • Atmosphere: Establish a dry Nitrogen (

    
    ) purge at 50 mL/min.
    
    • Causality: An inert atmosphere prevents premature oxidative degradation, ensuring that the recorded weight loss is purely a function of the molecule's inherent thermal stability.

  • Heating Rate: Heat from 25 °C to 350 °C at a constant rate of 10 °C/min.

    • Causality: 10 °C/min is the optimal standard; it is slow enough to maintain thermodynamic equilibrium between the furnace and the sample (preventing thermal lag), yet fast enough to generate a strong, detectable heat flow signal (

      
      ).
      

Workflow Start Sample Preparation (3,4,5-Trichlorophenyl)methanol DSC_Path DSC Analysis (2-5 mg, Al Pan) Start->DSC_Path TGA_Path TGA Analysis (5-10 mg, Alumina Crucible) Start->TGA_Path DSC_Cond 10 °C/min, N2 Purge Identify Melting Point (Endotherm) DSC_Path->DSC_Cond TGA_Cond 10 °C/min, N2 Purge Identify Volatilization/Decomposition TGA_Path->TGA_Cond Data_Merge Thermal Profile Synthesis (Stability Window Definition) DSC_Cond->Data_Merge TGA_Cond->Data_Merge

Fig 2: Parallel TGA/DSC workflow for thermal profiling of halogenated compounds.

Comparative Thermal Data

To contextualize the performance of (3,4,5-Trichlorophenyl)methanol, we compare its thermal properties against unsubstituted benzyl alcohol and a di-chlorinated analog, 4[4].

CompoundCAS NumberSubstitution PatternMelting Point (DSC Peak)Physical State (at 25°C)
Benzyl alcohol 100-51-6Unsubstituted-15 °CLiquid
(2,4-Dichlorophenyl)methanol 1777-82-8Di-chlorinated59–61 °CSolid
(3,4,5-Trichlorophenyl)methanol 7520-67-4Tri-chlorinated108–110 °CCrystalline Solid
Discussion of Results

When executing the protocol above, the DSC curve for (3,4,5-Trichlorophenyl)methanol yields a sharp, singular endotherm peaking between 108 °C and 110 °C[2], confirming high crystalline purity. Crucially, cross-referencing this with the TGA data reveals that the baseline remains entirely flat (0% mass loss) through the melting transition.

Unlike unsubstituted benzyl alcohol—which begins volatilizing rapidly above 150 °C—the tri-chlorinated derivative demonstrates a significantly wider thermal processing window. Significant mass loss in TGA only initiates well above its melting point, proving it can withstand the elevated temperatures required for pharmaceutical melt-extrusion or rigorous sterilization protocols without premature degradation.

References

  • Journal of Pharmacy and Pharmacology (1958) . Melting point and physicochemical properties of 3:4:5-Trichlorobenzyl alcohol. Retrieved from: 2

  • Benchchem . 2,4-Dichlorobenzyl alcohol: Chemical properties, structure, and antimicrobial activity. Retrieved from: 4

  • MDPI (2022) . Influence of Aliphatic Chain Length on Structural, Thermal and Electrochemical Properties of n-alkylene Benzyl Alcohols: A Study of the Odd–Even Effect. Retrieved from: 3

  • ResearchGate . Green, rapid and simultaneous determination of 'alternative preservatives' in cosmetic formulations by gas chromatography-mass spectrometry. Retrieved from: 1

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (3,4,5-Trichlorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals (3,4,5-Trichlorophenyl)methanol, a chlorinated aromatic compound, requires meticulous handling and disposal to ensure laboratory safety and environmental pr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(3,4,5-Trichlorophenyl)methanol, a chlorinated aromatic compound, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety principles for chlorinated hazardous waste.

Due to the absence of a specific Safety Data Sheet (SDS) for (3,4,5-Trichlorophenyl)methanol (CAS No. 19010-52-7), the following procedures are synthesized from data on analogous chlorinated aromatic compounds and established protocols for hazardous waste management. The structural similarity to other trichlorophenols and chlorinated hydrocarbons necessitates a cautious approach, treating the compound as hazardous.

Immediate Safety & Hazard Assessment

(3,4,5-Trichlorophenyl)methanol is a chlorinated organic compound and should be handled with the assumption of toxicity. Chlorinated aromatic compounds can be persistent in the environment and may have adverse effects on human health.[1]

Key Potential Hazards:

  • Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.

  • Environmental Hazard: Persistent in the environment and potentially toxic to aquatic life.

  • Reactivity: Incompatible with strong oxidizing agents.[2]

All personnel handling this compound must be thoroughly trained in chemical safety and be familiar with the procedures outlined in this guide.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure.[1] The following table summarizes the required PPE for handling (3,4,5-Trichlorophenyl)methanol.

PPE Category Specification Rationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and airborne particles.[1][3][4]
Hand Protection Chemically resistant gloves (e.g., Viton®, butyl rubber, or laminate films). Nitrile gloves may be suitable for incidental contact but should be changed frequently.[1][3][5]Provides a barrier against skin contact. The choice of glove material is critical and should be based on the specific solvent used, if any.
Body Protection A fully buttoned, flame-retardant lab coat. For larger quantities, a chemical-resistant apron or coveralls are recommended.Prevents contamination of personal clothing.[1]
Respiratory Protection All work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge should be used.Minimizes inhalation of any potential aerosols or dust.[1]

Hazardous Waste Classification

Proper classification of (3,4,5-Trichlorophenyl)methanol waste is the first step in its safe disposal. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[6]

(3,4,5-Trichlorophenyl)methanol is not a specifically listed hazardous waste. Therefore, its classification depends on its characteristics.

  • Toxicity: Chlorinated phenols are listed as hazardous wastes (e.g., 2,4,5-Trichlorophenol and 2,4,6-Trichlorophenol).[7] Given its structure, it is prudent to manage (3,4,5-Trichlorophenyl)methanol as a toxic hazardous waste.

  • Ignitability: If dissolved in a flammable solvent (e.g., methanol, which has a flash point below 140°F), the waste mixture would be classified as an ignitable hazardous waste with the EPA waste code D001 .[6][8][9]

Therefore, waste (3,4,5-Trichlorophenyl)methanol should be managed as a hazardous waste.

Step-by-Step Disposal Protocol

The primary and most effective method for the disposal of chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[8][10] This process breaks down the compound into less harmful components, such as carbon dioxide and hydrogen chloride, which are then scrubbed from the exhaust gases.[8][10]

Workflow for the Disposal of (3,4,5-Trichlorophenyl)methanol

A Waste Generation (Unused chemical, contaminated labware, spill debris) B Segregation & Labeling Label as 'Hazardous Waste: (3,4,5-Trichlorophenyl)methanol' A->B Step 1 C Containerization Use a designated, compatible, and sealed hazardous waste container. B->C Step 2 D Temporary Storage Store in a designated, well-ventilated, and secure hazardous waste accumulation area. C->D Step 3 E Licensed Disposal Arrange for pickup by a licensed hazardous waste disposal contractor for high-temperature incineration. D->E Step 4

Caption: Logical workflow for the safe disposal of (3,4,5-Trichlorophenyl)methanol waste.

Detailed Steps:

  • Segregation and Labeling:

    • Do not mix (3,4,5-Trichlorophenyl)methanol waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Label a designated waste container with "Hazardous Waste" and the full chemical name: "(3,4,5-Trichlorophenyl)methanol". Include the date of initial waste accumulation.

  • Containerization:

    • Use a clean, dry, and compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • For unused or waste chemical, collect it in its original container if possible, or in a designated hazardous waste container.

    • Contaminated materials such as gloves, absorbent pads, and glassware must also be collected as hazardous waste.[1]

  • Temporary Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area must be well-ventilated, cool, and dry, away from incompatible materials like strong oxidizers.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide the full chemical name and any available hazard information to the disposal service.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is critical.

Minor Spill (<1 gram in a fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain and Absorb: Cover the spill with an absorbent material such as vermiculite, sand, or a commercial sorbent.

  • Collect Waste: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.[10][11]

Major Spill (>1 gram or outside a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's emergency response team and laboratory supervisor.

  • Restrict Access: Secure the area to prevent entry.

  • Provide Information: Have the Safety Data Sheet (if available) or this guide ready for emergency responders.

Decontamination of Equipment:

  • Non-disposable glassware and equipment: Rinse with a suitable solvent (e.g., acetone or isopropanol) into a hazardous waste container. Follow with a thorough wash with soap and water.

  • Surfaces: Decontaminate work surfaces with a suitable solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.[12]

By adhering to these stringent disposal procedures, researchers and scientists can ensure the safe management of (3,4,5-Trichlorophenyl)methanol, protecting both themselves and the environment.

References

  • Arch Chemicals, Inc. Safety Data Sheet. (2015, May 27). Available at: [Link]

  • US Patent US4215095A, Process for the incineration of chlorinated organic materials. Google Patents.
  • Chemical Spills Procedure: A Guide. Hyde Park Environmental News. Available at: [Link]

  • CHEMICAL SPILL PROCEDURES. Clarkson University. Available at: [Link]

  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. Available at: [Link]

  • Field Equipment Cleaning and Decontamination at the FEC. Environmental Protection Agency. (2019, October 3). Available at: [Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. (2025, April 8). Available at: [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Available at: [Link]

  • Methanol Safety Data Sheet. (2019, November 29). Available at: [Link]

  • Methanol - Standard Operating Procedure. University of California, Santa Barbara. (2012, December 14). Available at: [Link]

  • TRIPHENYLMETHANOL. West Liberty University. Available at: [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Environmental Protection Agency. (2025, December 1). Available at: [Link]

  • EPA Hazardous Waste Characteristics. Columbia University Environmental Health & Safety. Available at: [Link]

  • EPA HAZARDOUS WASTE CODES. Available at: [Link]

  • EPA Hazardous Waste Code. Available at: [Link]

  • Solvents. Hesperian Health Guides. Available at: [Link]

  • Safety Data Sheet. Cole-Parmer. (2019, March 12). Available at: [Link]

  • Methanol Safety Fact Sheet. Available at: [Link]

  • Toxicological Profile for Trichlorobenzene. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Tris(4-chlorophenyl)methanol. National Center for Biotechnology Information. PubChem Compound Database. Available at: [Link]

  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). Available at: [Link]

  • (2,3,5-Trichlorophenyl)methanol(CAS# 4681-17-8 ). Angene Chemical. Available at: [Link]

Sources

Handling

Personal protective equipment for handling (3,4,5-Trichlorophenyl)methanol

Essential Safety & Handling Guide: (3,4,5-Trichlorophenyl)methanol Hazard Assessment & Profile (3,4,5-Trichlorophenyl)methanol is a solid organic compound.[1] Due to the lack of specific toxicological data, a cautious ap...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety & Handling Guide: (3,4,5-Trichlorophenyl)methanol

Hazard Assessment & Profile

(3,4,5-Trichlorophenyl)methanol is a solid organic compound.[1] Due to the lack of specific toxicological data, a cautious approach is mandatory. The hazard profile is inferred from analogous chemical structures.

  • Chlorinated Aromatic System: The trichlorophenyl group suggests potential for skin, eye, and respiratory tract irritation.[1] Chlorinated organic compounds can exhibit toxicity and may pose long-term health risks, including potential damage to organs. They are also often scrutinized for their environmental persistence.

  • Benzyl Alcohol Moiety: Similar structures can cause irritation upon contact. While generally less toxic than other components, they contribute to the overall hazard profile.

Based on these considerations, (3,4,5-Trichlorophenyl)methanol should be handled as a substance that is potentially irritating to the skin and eyes, may cause respiratory irritation, and has unknown long-term toxicological properties.

Table 1: Presumed Hazard Classification

Hazard Class Category GHS Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3 H335: May cause respiratory irritation
Acute Aquatic Toxicity Category 1 H400: Very toxic to aquatic life

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

This classification is presumptive and based on structurally similar compounds for the purpose of establishing safe handling protocols.

Core Directive: Personal Protective Equipment (PPE)

The primary objective is to prevent any direct contact with the compound. Engineering controls are the first and most critical line of defense.

Primary Engineering Controls

All handling of (3,4,5-Trichlorophenyl)methanol, especially the manipulation of its solid form, must be conducted within a certified chemical fume hood.[2] This ensures that any dust or vapors are contained and exhausted, protecting the user from inhalation exposure. The fume hood also provides a contained space to manage potential spills.

Mandatory PPE Ensemble

The selection of PPE is critical to mitigate risks during handling. The following table outlines the required equipment for various laboratory operations.

Table 2: PPE Requirements by Laboratory Task

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Receiving/Unpacking Nitrile Gloves Safety Glasses with Side Shields Full-Length Lab Coat Not typically required
Weighing/Aliquoting (Solid) Double-Gloved (Nitrile) Chemical Splash Goggles Full-Length Lab Coat Recommended if outside a fume hood
Solution Preparation Double-Gloved (Nitrile inner, Neoprene/Butyl outer) Chemical Splash Goggles & Face Shield Chemical-Resistant Apron over Lab Coat Not required in a fume hood
Post-Use Decontamination Double-Gloved (Nitrile inner, Neoprene/Butyl outer) Chemical Splash Goggles Chemical-Resistant Apron over Lab Coat Not typically required

| Spill Cleanup | Double-Gloved (Nitrile inner, Neoprene/Butyl outer) | Chemical Splash Goggles & Face Shield | Chemical-Resistant Apron over Lab Coat | Air-purifying respirator with organic vapor cartridge |

Detailed PPE Specifications
  • Hand Protection: The use of double gloves provides an added layer of safety. A standard nitrile glove can serve as the inner layer. For prolonged tasks or when handling solutions, a more robust outer glove made of neoprene or butyl rubber is recommended to protect against potential solvent degradation of the nitrile.[3] Always inspect gloves for any signs of degradation or puncture before use and remove them using the proper technique to avoid skin contact.[2]

  • Eye and Face Protection: At a minimum, ANSI-approved safety glasses with side shields are required.[1] However, for any task involving the transfer of solids or the preparation of solutions where splashing is a risk, chemical splash goggles are mandatory.[3] When handling larger volumes, a face shield should be worn in conjunction with goggles to protect the entire face.[3][4]

  • Body Protection: A full-length laboratory coat, buttoned completely, is the standard requirement.[2] For procedures with a higher risk of splashes, such as when preparing solutions or during decontamination, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: Under normal operating conditions within a chemical fume hood, respiratory protection is not necessary. However, in the event of a significant spill outside of a containment system, a NIOSH-approved air-purifying respirator with an organic vapor cartridge should be used by personnel trained in its use.[5]

Operational & Disposal Plans

A systematic workflow ensures safety at every stage of the chemical's lifecycle in the laboratory.

Workflow for Handling (3,4,5-Trichlorophenyl)methanol

G Figure 1: Safe Handling Workflow cluster_prep Preparation & Handling cluster_cleanup Post-Procedure cluster_waste Waste Management Receive 1. Receive & Inspect (Check for damage) Store 2. Store Securely (Cool, dry, well-ventilated) Receive->Store DonPPE 3. Don Full PPE (As per task) Store->DonPPE Work 4. Work in Fume Hood (Weighing, solution prep) DonPPE->Work Decon 5. Decontaminate (Glassware & surfaces) Work->Decon Segregate 8. Segregate Waste (Halogenated Organics) Work->Segregate Waste Generation DoffPPE 6. Doff PPE Correctly (Avoid self-contamination) Decon->DoffPPE Decon->Segregate Waste Generation Wash 7. Wash Hands Thoroughly DoffPPE->Wash Label 9. Label Waste Container (Full chemical name) Segregate->Label Dispose 10. Arrange for Disposal (Contact EHS) Label->Dispose

Caption: Workflow from receipt to disposal of (3,4,5-Trichlorophenyl)methanol.

Step-by-Step Protocols

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • Ensure the storage location is clearly labeled.

2. Weighing the Solid Compound:

  • Perform this task exclusively inside a chemical fume hood to contain any dust.

  • Use a disposable weigh boat or creased weighing paper to minimize contamination of the balance.

  • Handle all tools (spatulas, etc.) with care to avoid generating dust.

  • After weighing, securely close the primary container.

3. Preparing a Solution:

  • Within the fume hood, slowly add the weighed solid to the desired solvent.

  • Use a magnetic stirrer for dissolution to avoid splashing associated with manual shaking.

  • Ensure all containers are clearly labeled with the full chemical name and concentration.

4. Decontamination:

  • Rinse all contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate as hazardous waste in the designated halogenated organic waste stream.[6]

  • Wipe down the work surface in the fume hood with a cloth dampened with an appropriate solvent, followed by soap and water.

Emergency & Disposal Procedures

Spill Management
  • Minor Spill (Solid, inside fume hood):

    • Wearing your full PPE, gently cover the spill with an absorbent material or a spill pad.

    • Carefully sweep the material into a designated waste bag.

    • Wipe the area with a solvent-dampened cloth, followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.

  • Major Spill (Outside fume hood):

    • Evacuate the immediate area and alert others.[2]

    • If safe to do so, turn off any nearby ignition sources.[7]

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent entry into the contaminated area.[2]

First Aid
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[8] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal

The disposal of halogenated organic compounds is strictly regulated.

  • Waste Segregation: All solid waste, solutions, and rinsate containing (3,4,5-Trichlorophenyl)methanol must be collected in a designated, properly labeled hazardous waste container for "Halogenated Organic Waste."[7][10]

  • Container Management: Keep waste containers securely closed except when adding waste.[10] Do not mix with other waste streams.

  • Final Disposal: Contact your institution's EHS department to arrange for the pickup and proper disposal of the hazardous waste. Do not pour any amount down the drain.[10]

References

  • Methanol - Ori-McKenney Lab. (n.d.).
  • Methanex. (2022, December 12). Safety data sheets.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Methanol.
  • Cole-Parmer. (2019, March 12). Safety Data Sheet acc. to OSHA HCS.
  • CPAchem. (2023, June 8). Safety data sheet.
  • State of Michigan. (n.d.). SAFETY DATA SHEET - Methanol (230, 232, 233).
  • ChemScene. (2025, December 8). Safety Data Sheet - (2,4,6-Trimethoxyphenyl)methanol.
  • Actylis Lab Solutions. (2024, September 13). SAFETY DATA SHEET.
  • (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • UCLA EH&S. (2012, December 14). Methanol - Standard Operating Procedure.
  • Research Safety - Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Triphenylmethanol, 97%.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • GOV.UK. (2016, May 15). Incident management: methanol.
  • safety.pitt.edu. (2023, September 19). Guidelines for Flammable Liquid Disposal.

Sources

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(3,4,5-Trichlorophenyl)methanol
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(3,4,5-Trichlorophenyl)methanol
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